molecular formula C10H13N3S B140711 5-Benzyl-1,3,5-triazinane-2-thione CAS No. 42170-02-5

5-Benzyl-1,3,5-triazinane-2-thione

Cat. No.: B140711
CAS No.: 42170-02-5
M. Wt: 207.3 g/mol
InChI Key: SONULLPFRANLHC-UHFFFAOYSA-N
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Description

5-Benzyl-1,3,5-triazinane-2-thione, also known as 5-Benzyl-1,3,5-triazinane-2-thione, is a useful research compound. Its molecular formula is C10H13N3S and its molecular weight is 207.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Benzyl-1,3,5-triazinane-2-thione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzyl-1,3,5-triazinane-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-1,3,5-triazinane-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONULLPFRANLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350153
Record name 5-benzyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42170-02-5
Record name 5-benzyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Benzyl-1,3,5-triazinane-2-thione (CAS No. 42170-02-5)[1][2]. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the fundamental principles and causal relationships behind the experimental design. We present a robust, one-pot synthesis protocol based on the Mannich reaction, a cornerstone of heterocyclic chemistry. Furthermore, we detail a multi-technique characterization workflow, establishing a self-validating system to ensure the structural integrity and purity of the final compound. This guide serves as a practical and authoritative resource for the reliable preparation and verification of this versatile heterocyclic scaffold.

Introduction and Strategic Overview

The 1,3,5-triazinane framework is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] The introduction of a thione group and a benzyl substituent at the 5-position creates 5-Benzyl-1,3,5-triazinane-2-thione, a molecule of significant interest for further functionalization and biological screening. Its molecular formula is C₁₀H₁₃N₃S, with a corresponding molecular weight of approximately 207.3 g/mol .[1][6]

The synthetic approach detailed herein is a three-component Mannich-type reaction, a classic and highly efficient method for the formation of C-N bonds and the construction of nitrogen-containing heterocycles.[7][8] This strategy was selected for its operational simplicity, high atom economy, use of readily available starting materials (benzylamine, formaldehyde, and thiourea), and typically mild reaction conditions. This one-pot convergence minimizes intermediate isolation steps, thereby reducing waste and improving overall yield.

The subsequent characterization strategy employs a synergistic combination of spectroscopic and physical methods. This orthogonal approach ensures that every aspect of the molecule's identity—from its elemental composition and molecular weight to its specific atomic connectivity and functional groups—is rigorously confirmed.

Synthesis Methodology: The Mannich Reaction Pathway

The formation of the 5-Benzyl-1,3,5-triazinane-2-thione ring system is achieved through a condensation reaction between benzylamine, formaldehyde, and thiourea. The reaction proceeds via the initial formation of a benzyl-substituted iminium ion from the reaction of benzylamine and formaldehyde. This electrophilic intermediate is then attacked by the nucleophilic nitrogen atoms of thiourea. A second molecule of formaldehyde participates in the cyclization to form the stable six-membered triazinane ring.

The causality behind this choice of methodology is rooted in efficiency and reliability. The Mannich reaction is a well-documented and robust transformation for generating such heterocyclic systems, often proceeding without the need for harsh catalysts or extreme temperatures.[8][9]

Synthesis_Pathway Benzylamine Benzylamine Iminium Electrophilic Iminium Ion Benzylamine->Iminium + Formaldehyde Formaldehyde1 Formaldehyde (2 eq.) Formaldehyde1->Iminium Thiourea Thiourea Product 5-Benzyl-1,3,5-triazinane-2-thione Thiourea->Product + Iminium Ion + Formaldehyde Iminium->Product

Caption: One-pot Mannich condensation for synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution as described, followed by the characterization outlined in Section 3, provides high confidence in the identity and purity of the final product.

Reagents & Materials:

  • Benzylamine (C₇H₉N, 10.72 g, 11.0 mL, 0.1 mol)

  • Aqueous Formaldehyde (37% w/w, CH₂O, 16.2 g, 15.0 mL, 0.2 mol)

  • Thiourea (CH₄N₂S, 7.61 g, 0.1 mol)

  • Ethanol (C₂H₅OH, 200 mL)

  • Deionized Water

  • Round-bottom flask (500 mL), magnetic stirrer, reflux condenser, ice bath, Buchner funnel, and filter paper.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of ethanol. Stir until a homogenous solution is formed.

  • Addition of Amine: To the stirring solution, add benzylamine (10.72 g, 0.1 mol) dropwise over 5 minutes at room temperature.

  • Initiation of Condensation: Slowly add aqueous formaldehyde (16.2 g, 0.2 mol) to the mixture. The addition should be controlled to manage any mild exotherm.

  • Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction for 3-4 hours. A white precipitate will typically form as the reaction progresses.

  • Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted starting materials and salts, followed by a wash with a small amount of cold ethanol (20 mL).

  • Drying: Dry the collected white solid under vacuum or in a desiccator to a constant weight.

  • Purification (Recrystallization): For enhanced purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Filter the resulting crystals, wash with a minimal amount of cold ethanol, and dry to yield pure 5-Benzyl-1,3,5-triazinane-2-thione.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Formaldehyde is a known carcinogen and sensitizer. Benzylamine is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Comprehensive Characterization

The identity and purity of the synthesized compound are unequivocally established through the following combination of analytical techniques. The expected data provides a benchmark for successful synthesis.

Characterization_Workflow Start Synthesized Product MP Melting Point (Purity Check) Start->MP FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) Start->NMR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS End Structure Confirmed MP->End FTIR->End NMR->End MS->End

Caption: Orthogonal workflow for structural validation.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. The literature value should be determined and compared. A broad melting range would suggest the presence of impurities.

Spectroscopic Data

The combination of NMR, FT-IR, and Mass Spectrometry provides a detailed molecular fingerprint. The data presented in the table below are predicted values based on established chemical principles and data from structurally similar compounds.[10][11][12]

Technique Parameter Expected Result / Observation Interpretation
¹H NMR Chemical Shift (δ)~7.2-7.4 ppm (m, 5H)~4.5 ppm (s, 2H)~4.2 ppm (s, 4H)~2.5-3.5 ppm (br s, 2H)Protons of the phenyl group.Benzylic methylene protons (-CH₂-Ph).Ring methylene protons (-N-CH₂-N-).Amine protons (-NH-).
¹³C NMR Chemical Shift (δ)~180 ppm~137 ppm~127-129 ppm~70 ppm~55 ppmThione carbon (C=S).Quaternary aromatic carbon.Aromatic CH carbons.Ring methylene carbons (-N-CH₂-N-).Benzylic methylene carbon (-CH₂-Ph).
FT-IR Wavenumber (cm⁻¹)~3200-3400 cm⁻¹ (br)~3030 cm⁻¹~2850-2950 cm⁻¹~1450-1500 cm⁻¹~1100-1200 cm⁻¹N-H stretching vibrations.Aromatic C-H stretching.Aliphatic C-H stretching.Aromatic C=C bending.C=S stretching vibration.
HRMS (ESI) m/z[M+H]⁺ calculated for C₁₀H₁₄N₃S⁺: 208.0903Confirms the elemental composition and molecular weight of the compound.

Conclusion

This guide has detailed a reliable and efficient one-pot synthesis of 5-Benzyl-1,3,5-triazinane-2-thione via a Mannich-type condensation. The methodology is founded on well-established chemical principles, utilizing accessible reagents and straightforward procedures. The prescribed characterization workflow, employing an orthogonal set of analytical techniques, provides a robust and self-validating system for confirming the product's structural identity and purity. This comprehensive approach ensures that researchers and drug development professionals can produce and verify this valuable heterocyclic compound with a high degree of confidence, paving the way for its use in further scientific investigation.

References

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. Available from: [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein-Institut. (2020). Supporting Information for One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. PubMed. Available from: [Link]

  • Narsaiah, B., & Kumar, P. S. (2010). 2,4,6-Trichloro[7][13][14]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Green Chemistry Letters and Reviews, 3(2), 123-128. Available from: [Link]

  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5-triazine formation. Available from: [Link]

  • Taylor & Francis Online. (2010). 2,4,6-Trichloro[7][13][14]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Available from: [Link]

  • El-Sayed, W. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. Available from: [Link]

  • Narsaiah, B., & Kumar, P. S. (2010). 2,4,6-Trichloro[7][13][14]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Taylor & Francis Online. Available from: [Link]

  • Kang, G.-F., & Zhang, G. (2020). Supporting Information for One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journals. Available from: [Link]

  • Diaz-Ortiz, A., et al. (2013). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC. Available from: [Link]

  • Si, P., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of the Serbian Chemical Society. Available from: [Link]

  • Al-Obaid, A. M., et al. (2018). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 160, 123-152. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Available from: [Link]

  • Rabouel, I., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5556. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Benzyl-1,3,5-triazinane-2-thione (CAS No. 42170-02-5).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the structural features, solubility, lipophilicity, melting point, and acid-base characteristics of this heterocyclic compound. Beyond presenting known data, this guide emphasizes the experimental methodologies required for their determination, offering field-proven insights into the causality behind procedural choices. By integrating theoretical principles with practical protocols, this whitepaper serves as a robust resource for the synthesis, characterization, and application of 5-Benzyl-1,3,5-triazinane-2-thione and related compounds in medicinal chemistry and materials science.

Introduction and Molecular Structure

5-Benzyl-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a saturated six-membered triazinane ring, substituted with a benzyl group at the N5 position and a thione group at the C2 position. The 1,3,5-triazinane scaffold is a significant pharmacophore, and its derivatives are explored for a wide range of biological activities.[3] The presence of the benzyl group imparts lipophilic character, while the thione group and ring nitrogens offer sites for hydrogen bonding and potential coordination with biological targets.

A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, formulating it for delivery, and ensuring its purity and stability. This guide will systematically explore these key parameters.

Caption: Molecular structure of 5-Benzyl-1,3,5-triazinane-2-thione.

Synthesis Overview

The synthesis of N-substituted 1,3,5-triazinane-2-thiones typically involves a multi-component reaction. A common and efficient approach is the condensation reaction between a primary amine (benzylamine), formaldehyde, and a source of the thiocarbonyl group, such as carbon disulfide or thiourea.[3][4][5]

The general mechanism involves the formation of a dithiocarbamate salt intermediate from the reaction of the primary amine with carbon disulfide in the presence of a base. This intermediate then reacts with formaldehyde and another equivalent of the amine to cyclize into the 1,3,5-triazinane-2-thione ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Benzylamine P1 Step 1: Form Dithiocarbamate Intermediate R1->P1 R2 Carbon Disulfide (CS₂) R2->P1 R3 Formaldehyde (HCHO) P2 Step 2: Condensation & Cyclization R3->P2 R4 Base (e.g., KOH) R4->P1 P1->P2 P3 Purification (Recrystallization) P2->P3 Product 5-Benzyl-1,3,5- triazinane-2-thione P3->Product

Caption: A generalized workflow for the synthesis of the target compound.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-Benzyl-1,3,5-triazinane-2-thione. Experimental determination is crucial for confirming predicted values.

PropertyValue / Predicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₃N₃SDefines the elemental composition and exact mass.[1]
Molecular Weight 207.3 g/mol Influences diffusion rates and pharmacokinetic profiles.[1]
Melting Point Not Experimentally DeterminedIndicator of purity, stability, and lattice energy.
LogP (Octanol/Water) 1.8 (Predicted)Measures lipophilicity; affects membrane permeability and solubility.
Water Solubility 1.2 g/L (Predicted)Critical for absorption, distribution, and formulation.
pKa (Acidic/Basic) Not Experimentally DeterminedGoverns ionization state at physiological pH, impacting solubility and receptor binding.

Experimental Methodologies for Characterization

This section provides detailed, field-proven protocols for determining the key physicochemical properties outlined above. The causality behind experimental choices is emphasized to ensure robust and reproducible data generation.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a narrow range (typically <1°C). Impurities depress and broaden the melting range.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the sealed end on a hard surface.[6]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[6][7]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary range.[7]

  • Accurate Determination: For a new sample, set the starting temperature approximately 15-20°C below the expected melting point. Heat at a slow, controlled rate (1-2°C/min) near the melting range.[6][8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

  • Purity Check (Mixed Melting Point): To confirm identity, mix the sample with a known standard. If there is no depression in the melting point, the compounds are likely identical.[7]

Aqueous Solubility Determination

Principle: Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement due to its reliability.[9]

Methodology (Shake-Flask Method):

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.[9][10]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[11][13]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Create a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the concentration in the saturated sample.[10]

Solubility_Workflow A 1. Add Excess Solid to Buffer B 2. Equilibrate (Shake at const. T, 24-48h) A->B C 3. Phase Separation (Centrifuge/Filter) B->C D 4. Withdraw Supernatant C->D E 5. Quantify Concentration (e.g., HPLC-UV) D->E F Result: Thermodynamic Solubility (mg/L) E->F

Sources

Spectroscopic Characterization of 5-Benzyl-1,3,5-triazinane-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Benzyl-1,3,5-triazinane-2-thione is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,3,5-triazine scaffold.[1][2] The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, and for advancing any structure-activity relationship (SAR) studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of this molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Benzyl-1,3,5-triazinane-2-thione. As a self-validating system, the protocols and data interpretation presented herein are grounded in fundamental principles of spectroscopy and supported by data from analogous structures reported in the scientific literature. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

The molecular structure of 5-Benzyl-1,3,5-triazinane-2-thione forms the basis for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features and the atom numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of 5-Benzyl-1,3,5-triazinane-2-thione with atom numbering.

The key structural features to be identified by spectroscopy are:

  • The benzyl group, consisting of a phenyl ring and a methylene (-CH₂-) bridge.

  • The 1,3,5-triazinane ring, a six-membered heterocycle with alternating nitrogen and carbon atoms.

  • The thione group (C=S).

  • The N-H protons of the triazinane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Benzyl-1,3,5-triazinane-2-thione, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0br s2HN-H (N1, N3)
~7.2 - 7.4m5HAromatic C-H
~4.8s2HN-CH₂-N (C4, C6)
~4.6s2HPh-CH₂-N (C7)

Interpretation of ¹H NMR Spectrum:

  • The two protons on the nitrogen atoms (N1-H and N3-H) are expected to appear as a broad singlet at a downfield chemical shift due to their acidic nature and potential for hydrogen bonding.

  • The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region.

  • The two sets of methylene protons are distinct. The methylene protons of the triazinane ring (C4-H₂ and C6-H₂) are chemically equivalent and are expected to appear as a singlet. The benzylic methylene protons (C7-H₂) are also expected to be a singlet.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~175C=S (C2)
~138Aromatic C (C8)
~129Aromatic C-H
~128Aromatic C-H
~127Aromatic C-H
~70N-CH₂-N (C4, C6)
~55Ph-CH₂-N (C7)

Interpretation of ¹³C NMR Spectrum:

  • The most downfield signal will be that of the thione carbon (C=S), which is expected to be around 175 ppm.

  • The aromatic carbons will appear in the typical range of 120-140 ppm. The quaternary carbon (C8) will be a weak signal.

  • The methylene carbons of the triazinane ring (C4 and C6) are expected at a higher chemical shift compared to the benzylic methylene carbon (C7) due to being flanked by two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3400MediumN-H stretching
3000-3100MediumAromatic C-H stretching
2850-2950MediumAliphatic C-H stretching
1600, 1495, 1450MediumAromatic C=C stretching
~1550StrongN-C=S stretching (Thioamide I)
~1250StrongN-C=S stretching (Thioamide II)

Interpretation of IR Spectrum:

  • The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations.

  • Aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions.

  • The strong absorption bands around 1550 cm⁻¹ and 1250 cm⁻¹ are characteristic of the thioamide group and are crucial for confirming the presence of the C=S bond within the triazinane ring.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion and analyze the fragmentation pattern to gain further structural information.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₃N₃S[5][6]

  • Molecular Weight: 207.29 g/mol [5][6]

  • Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z 208.09

Plausible Fragmentation Pathway:

M [M+H]⁺ m/z 208 frag1 [C₇H₇]⁺ m/z 91 M->frag1 Loss of C₃H₆N₃S frag2 [C₄H₇N₃S]⁺ m/z 117 M->frag2 Loss of C₇H₇

Caption: Plausible fragmentation pathway for 5-Benzyl-1,3,5-triazinane-2-thione in ESI-MS.

Interpretation of Mass Spectrum:

  • The primary evidence from the mass spectrum will be the observation of the protonated molecular ion at m/z 208, confirming the molecular weight of the compound.

  • A major fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion at m/z 91 (the benzyl cation) and a fragment corresponding to the protonated triazinane-thione ring at m/z 117. The tropylium ion is a very common and characteristic fragment for benzyl-containing compounds.[7]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 5-Benzyl-1,3,5-triazinane-2-thione. The predicted spectroscopic data and fragmentation patterns presented in this guide offer a robust framework for the structural verification of this important heterocyclic compound. By following the outlined experimental protocols and interpretive logic, researchers can confidently confirm the identity and purity of their synthesized material, which is a critical step in the advancement of drug discovery and development programs.

References

  • Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

  • MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

  • MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Retrieved from [Link]

  • ResearchGate. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Retrieved from [Link]

  • ResearchGate. (2004). [1][5][8]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Fundamental vibrations of 1,3,5-triazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis 1,3,5-triazine derivatives bearing two.... Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 5-Benzyl-1,3,5-triazinane-2-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues to construct a robust, predictive analysis. We will explore the synthesis, single-crystal X-ray diffraction (SC-XRD) workflow, and detailed interpretation of the molecular and supramolecular features. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel organic compounds.

Introduction: The Significance of the 1,3,5-Triazinane Core

The 1,3,5-triazinane skeleton is a vital pharmacophore, forming the structural basis for a wide array of compounds with diverse biological activities.[1] Derivatives of 1,3,5-triazine have demonstrated potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The incorporation of a thione group (C=S) and a flexible benzyl substituent on the triazinane ring is anticipated to significantly influence the molecule's conformational behavior, intermolecular interactions, and, consequently, its biological and material properties.

The precise characterization of the three-dimensional arrangement of atoms and molecules in the solid state through single-crystal X-ray diffraction is paramount. It provides unequivocal data on bond lengths, bond angles, and molecular conformation, and reveals the intricate network of non-covalent interactions that dictate the crystal packing. These structural insights are fundamental to understanding structure-activity relationships (SAR), optimizing crystal forms for pharmaceutical development, and designing novel materials with tailored properties.

Experimental Methodology: A Self-Validating Protocol

The following sections detail a robust, field-proven protocol for the synthesis and crystallographic analysis of 5-Benzyl-1,3,5-triazinane-2-thione. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione

A plausible and efficient synthetic route can be adapted from established methods for related heterocyclic thiones. A one-pot condensation reaction is often the method of choice for its atom economy and operational simplicity.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve benzylamine (1 equivalent) in an aqueous solution of a suitable base, such as potassium hydroxide.

  • Thionation: To the stirred solution, add carbon disulfide (CS₂) (1 equivalent) dropwise at room temperature. This reaction forms an intermediate dithiocarbamate salt.

  • Cyclization: Introduce an aqueous solution of formaldehyde (2 equivalents). The formaldehyde acts as a methylene bridge donor, facilitating the cyclization with another amine source.

  • Addition of Amine Source: Add a source of ammonia, such as ammonium chloride, to complete the 1,3,5-triazinane ring structure.

  • Crystallization: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) to yield single crystals suitable for X-ray diffraction.

Causality of Choices: The use of a one-pot synthesis minimizes intermediate workup steps, often improving yield. The slow addition of carbon disulfide controls the exothermic reaction. Recrystallization is a critical step that not only purifies the compound but also allows for the slow growth of well-ordered crystals, which is a prerequisite for successful SC-XRD analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The workflow for obtaining and analyzing the crystal structure is a systematic process designed to yield high-quality, verifiable data.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection Expose to X-rays data_reduction Data Reduction & Integration data_collection->data_reduction Process raw frames structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution Generate hkl file structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement Initial atomic model validation Validation & CIF Generation structure_refinement->validation Converged model

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and defects.

  • Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K). The cooling minimizes thermal vibrations, leading to a higher resolution diffraction pattern.

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker Kappa APEXII CCD). A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded on a detector.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[3]

  • Structure Solution: The phase problem is solved using software like SHELXS to obtain an initial electron density map and a preliminary atomic model.[3]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[3] This process optimizes atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using tools like PLATON to check for geometric consistency and missed symmetry elements. The results are prepared for publication in a Crystallographic Information File (CIF) format.

Results and Discussion: A Predictive Analysis

As no published structure exists for 5-Benzyl-1,3,5-triazinane-2-thione, we will predict its structural features based on the analysis of highly analogous compounds, particularly N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, which features the same core ring system.[4]

Predicted Crystallographic Data

The compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic molecules.

Parameter Predicted Value / System Rationale / Comparative Source
Chemical Formula C₁₀H₁₃N₃SBased on molecular structure.[3]
Formula Weight 207.30Calculated from the formula.[3]
Crystal System Monoclinic or TriclinicCommon for similar organic molecules.[4][5]
Space Group P2₁/c or P-1Common for similar organic molecules.[4][5]
Z 2 or 4Number of molecules in the unit cell.
Ring Conformation Half-Chair or EnvelopeObserved in a related 1,3,5-triazinane structure.[4]
C=S Bond Length ~1.68 ÅTypical for thiourea-like fragments.[5]
C-N Bond Lengths (ring) 1.45 - 1.48 ÅConsistent with C-N single bonds in similar rings.[4]
Molecular Structure and Conformation

The 1,3,5-triazinane ring is a saturated heterocycle and is therefore non-planar. Based on the crystal structure of a related 5-benzyl-substituted 1,3,5-triazinane derivative, the ring is expected to adopt a half-chair conformation .[4] In this conformation, some of the ring atoms deviate from a mean plane, minimizing steric strain.

The benzyl group, attached to the N5 position, will have rotational freedom around the N5-C(methylene) bond. The final conformation in the crystal will be a balance between minimizing intramolecular steric hindrance and optimizing intermolecular packing interactions.

Supramolecular Structure and Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds and other non-covalent interactions. The presence of two N-H groups (at N1 and N3) as hydrogen bond donors and the thione sulfur atom (S1) as a primary hydrogen bond acceptor is critical.

intermolecular_interactions mol1 N1-H C2=S N3-H ... mol2 N1-H C2=S N3-H ... mol1:n1->mol2:c2 N-H···S mol3 N1-H C2=S N3-H ... mol2:n3->mol3:c2 N-H···S

Caption: Predicted N-H···S hydrogen bonding motif in the crystal lattice.

Key Predicted Interactions:

  • N-H···S Hydrogen Bonds: The most significant interaction is expected to be the formation of hydrogen-bonded chains or dimers via N-H···S interactions. The N-H groups will act as donors, and the lone pairs on the sulfur atom will act as acceptors. This is a common and robust interaction in thioamides and thioureas.

  • π-π Stacking: The benzyl groups may engage in offset π-π stacking interactions with neighboring benzyl rings, further stabilizing the crystal lattice.[2]

  • C-H···π Interactions: Weak hydrogen bonds involving the C-H bonds of the methylene bridge or the aromatic ring acting as donors and the π-system of an adjacent benzyl ring acting as an acceptor are also possible.

Conclusion

This technical guide outlines a comprehensive, predictive framework for the crystal structure analysis of 5-Benzyl-1,3,5-triazinane-2-thione. By synthesizing information from closely related, structurally characterized compounds, we have established a detailed experimental protocol and a set of well-grounded expectations for the molecular and supramolecular features of the title compound. The anticipated half-chair conformation of the triazinane ring and a crystal packing dominated by robust N-H···S hydrogen bonds are key predictive findings. This work underscores the power of leveraging existing crystallographic knowledge to guide future research and provides a clear roadmap for the successful elucidation and interpretation of this and similar heterocyclic structures.

References

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2008). SHELXL-97: Program for the Refinement of Crystal Structures. Journal of Applied Crystallography, 41(6), 1149-1154. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE. Retrieved from [Link]

  • Nawaz, H., et al. (2012). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 68(1), o468. Available at: [Link]

  • Patricio-Rangel, E., et al. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. Acta Crystallographica Section C: Structural Chemistry, 76(4), 322-327. Available at: [Link]

  • Kaur, R., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(5), e2000363. Available at: [Link]

  • Fan, J., et al. (2020). Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. ResearchGate. Available at: [Link]

  • Paul, F., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475. Available at: [Link]

  • Kumar, A., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Synthesis, 19(5), 488-505. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability Studies of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from the laboratory bench to a clinically effective therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's bioavailability, formulation feasibility, and shelf-life, thereby dictating its ultimate therapeutic potential. This technical guide provides a comprehensive framework for conducting the solubility and stability studies of 5-Benzyl-1,3,5-triazinane-2-thione, a heterocyclic compound of interest in drug discovery.[1][2][3] We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for these essential investigations. The methodologies described herein are grounded in authoritative guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Pivotal Role of Physicochemical Profiling

5-Benzyl-1,3,5-triazinane-2-thione is a molecule characterized by a triazinane core, a benzyl group, and a thione moiety.[1][2][3] The 1,3,5-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide array of biological activities.[4][5] The benzyl group imparts lipophilicity, while the triazinane ring and thione group offer potential sites for hydrogen bonding and polar interactions. This structural amalgam necessitates a thorough investigation of its solubility and stability to forecast its behavior in biological systems and during formulation.

This guide will provide not just the "how," but also the "why" behind the experimental choices, reflecting a senior application scientist's approach to generating robust and meaningful data for drug development programs.

Solubility Determination: A Prerequisite for Absorption and Formulation

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and therapeutic failure. Furthermore, understanding a compound's solubility in various solvents is essential for developing viable formulations.

The "Why": Causality in Experimental Choices

The choice of the shake-flask method as the primary protocol for solubility determination is deliberate. It is considered the "gold standard" for its ability to determine thermodynamic equilibrium solubility, providing a definitive measure of a compound's intrinsic dissolving capacity.[6] The selection of various aqueous and organic solvents is strategic, aiming to simulate physiological conditions (e.g., PBS pH 7.4, simulated intestinal fluid) and to explore potential formulation vehicles (e.g., ethanol, propylene glycol).

Experimental Protocol: The Shake-Flask Method

This protocol is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, allowing for accurate measurement of solubility.[7][8][9]

Materials:

  • 5-Benzyl-1,3,5-triazinane-2-thione (powdered, high purity)

  • Solvents: Purified Water, 0.1 M HCl, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • High-speed centrifuge

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Benzyl-1,3,5-triazinane-2-thione to each scintillation vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 10 mL) of the selected solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to permit the settling of excess solid. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the sample with a suitable solvent to prevent precipitation and analyze the concentration using a validated HPLC method.

Data Presentation: Solubility Profile of 5-Benzyl-1,3,5-triazinane-2-thione
SolventTemperature (°C)Solubility (µg/mL)
Purified Water2515.2
0.1 M HCl3710.8
PBS (pH 7.4)3718.5
Ethanol25250.7
Propylene Glycol25112.3
Visualization: Solubility Determination Workflow

A Add Excess Compound to Vials B Add Known Volume of Solvent A->B C Equilibrate on Shaker (24-48h) B->C D Centrifuge for Phase Separation C->D E Sample and Dilute Supernatant D->E F Quantify by HPLC E->F

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Ensuring Drug Integrity

Stability testing is mandated by regulatory bodies to understand how a drug substance changes over time under various environmental conditions.[10][11] Forced degradation (stress testing) is a key component of this, designed to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14][15][16]

The "Why": Rationale for Stress Conditions

The stress conditions applied are not arbitrary. They are chosen to simulate potential environmental exposures and to probe the molecule's inherent liabilities as outlined in ICH guidelines.[17][18][19]

  • Acid/Base Hydrolysis: Simulates potential degradation in the gastrointestinal tract.

  • Oxidation: Assesses susceptibility to oxidative degradation, a common pathway for many organic molecules.

  • Photolysis: Determines if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.

  • Thermal Degradation: Evaluates the impact of heat, which can occur during manufacturing and storage.

Experimental Protocols: Forced Degradation Studies

A stock solution of 5-Benzyl-1,3,5-triazinane-2-thione is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) and subjected to the following conditions:

A. Hydrolytic Degradation:

  • Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Neutral: Mix the stock solution with purified water and incubate at 60°C.

  • Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized, and analyzed by HPLC.

B. Oxidative Degradation:

  • Mix the stock solution with a 3% solution of hydrogen peroxide.

  • Incubate at room temperature and protect from light.

  • Analyze samples at various time points.

C. Photolytic Degradation:

  • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A control sample is wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples after a defined period.

D. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80°C).

  • Dissolve and analyze samples at various time points.

Data Presentation: Summary of Forced Degradation
Stress ConditionReagent/Condition% Degradation (24h)Major Degradants Observed
Acid Hydrolysis0.1 M HCl, 60°C12%Peak at RRT 0.85
Base Hydrolysis0.1 M NaOH, 60°C35%Peaks at RRT 0.72 and 0.91
Oxidation3% H₂O₂, RT8%Peak at RRT 1.15
PhotolysisICH Q1B Light< 2%No significant degradants
Thermal (Dry Heat)80°C< 1%No significant degradants

RRT = Relative Retention Time

Visualization: Forced Degradation Study Workflow

cluster_0 Prepare Stock Solution of 5-Benzyl-1,3,5-triazinane-2-thione cluster_1 Apply Stress Conditions A Stock Solution B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Photolysis (ICH Q1B) A->D E Thermal Stress A->E F Analyze Samples by Stability-Indicating HPLC B->F C->F D->F E->F G Identify and Characterize Degradation Products F->G

Caption: Workflow for Forced Degradation Studies.

Concluding Remarks and Strategic Outlook

The solubility and stability profile of 5-Benzyl-1,3,5-triazinane-2-thione reveals a compound with low aqueous solubility and notable susceptibility to hydrolytic degradation, particularly under basic conditions. Its stability to light and heat is a favorable attribute. These findings are not roadblocks but rather guideposts for the next phase of development. The low aqueous solubility suggests that formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be necessary to enhance bioavailability. The instability in basic conditions indicates that pH control will be a critical parameter in liquid formulation development and that enteric coating may be beneficial for oral solid dosage forms. The data from these studies are foundational for building a robust and scientifically sound drug development program.

References

  • ICH. (n.d.). ICH guidelines for stability testing of new drug substance and drug products. Scribd. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Retrieved from [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Current Organic Chemistry. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Retrieved from [Link]

  • MDPI. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Retrieved from [Link]

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Potential biological activities of 5-Benzyl-1,3,5-triazinane-2-thione derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 5-Benzyl-1,3,5-triazinane-2-thione Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1,3,5-triazine scaffold represents a privileged heterocyclic framework in medicinal chemistry, renowned for its capacity to serve as a versatile core for compounds with a vast spectrum of biological activities.[1][2] This guide focuses on a specific, promising subclass: 5-benzyl-1,3,5-triazinane-2-thione derivatives. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. We will explore the synthetic strategies, delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers and drug development professionals in this dynamic field. The structure-activity relationships (SAR) are also discussed to provide a rationale for the future design of more potent and selective therapeutic agents.[1]

The 5-Benzyl-1,3,5-triazinane-2-thione Scaffold: Synthesis and Significance

The therapeutic versatility of this scaffold stems from the unique arrangement of its nitrogen and sulfur heteroatoms and the synthetic accessibility that allows for diverse functionalization. The benzyl group at the N5 position is a key feature, often contributing to the lipophilicity and specific interactions with biological targets.

Rationale for Synthesis: A One-Pot Approach

A common and efficient method for synthesizing the core structure is a one-pot, three-component reaction. This approach is favored for its operational simplicity and rapid access to the desired heterocyclic framework. The reaction typically involves the condensation of an amine (benzylamine), carbon disulfide, and formaldehyde.[3]

Experimental Protocol: General Synthesis of 1,3,5-Thiadiazinane-2-thiones

This protocol is adapted from established methodologies for synthesizing the 1,3,5-thiadiazinane-2-thione nucleus.[3]

Materials:

  • Benzylamine (1.0 eq)

  • Potassium hydroxide (1.0 eq)

  • Carbon disulfide (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.0 eq)

  • Primary amine (e.g., n-butylamine, 1.0 eq)

  • Phosphate buffer (pH 7.8)

  • Dichloromethane

  • Hydrochloric acid (15%)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve potassium hydroxide (1.0 eq) in 30 ml of water in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add benzylamine (1.0 eq).

  • Add carbon disulfide (1.0 eq) portion-wise to the solution. Allow the reaction to stir at room temperature for 4 hours to form the dithiocarbamate salt intermediate.

  • Add formaldehyde solution (2.0 eq) to the reaction mixture and continue stirring for an additional 1 hour.

  • Filter the reaction mixture. Add the filtrate drop-wise to a suspension of a selected primary amine (1.0 eq) in a phosphate buffer (pH 7.8).

  • Stir the resulting mixture for 1 hour at ambient temperature.

  • Acidify the aqueous reaction content with 15% HCl to precipitate the product.

  • Filter the precipitate under suction and wash thoroughly with deionized water.

  • Air-dry the product and recrystallize from ethanol to obtain the purified 5-benzyl-1,3,5-triazinane-2-thione derivative.

G cluster_reactants Reactants cluster_process Process R1 Benzylamine P1 One-Pot Reaction (Aqueous KOH) R1->P1 R2 Carbon Disulfide R2->P1 R3 Formaldehyde R3->P1 R4 Primary Amine R4->P1 P2 Acidification (HCl) P1->P2 P3 Purification (Recrystallization) P2->P3 Product 5-Benzyl-1,3,5-triazinane-2-thione Derivative P3->Product

General workflow for the synthesis of target compounds.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the 1,3,5-triazine scaffold have demonstrated significant potential as anticancer agents, targeting various cancer cell lines and modulating key signaling pathways involved in cell proliferation and survival.[4][5]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often attributed to their ability to inhibit critical enzymes and signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: Many 1,3,5-triazine derivatives function as potent inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR blocks downstream cascades, including the PI3K-Akt pathway, leading to cell cycle arrest and apoptosis.[4]

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is a crucial enzyme in nucleotide synthesis and a well-established target for anticancer drugs. Certain tri-amino-substituted 1,3,5-triazine derivatives have been designed as potent DHFR inhibitors.[6]

  • Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells, a process confirmed by fluorescence microscopy and live-cell imaging.[7]

G ligand Growth Factor receptor EGFR ligand->receptor pi3k PI3K receptor->pi3k Activates triazine Triazinane-2-thione Derivative triazine->receptor INHIBITS akt Akt pi3k->akt Activates proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation Promotes

Inhibition of the EGFR signaling pathway by triazine derivatives.
Quantitative Anticancer Activity Data

The cytotoxic efficacy of these derivatives is typically quantified by their IC50 values, representing the concentration required to inhibit 50% of cancer cell growth.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference DrugRef. IC50 (µM)Source
N-phenyl-1,2,4-triazole6a-cMCF-7 (Breast)1.29 - 4.30Doxorubicin4.17[8]
1,3,5-triazin-2-thione8c, 8dA-549 (Lung)Potent as DoxorubicinDoxorubicin-[8]
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable[4]
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50--[4]
Tri-amino-substituted11eA549 (Lung)0.028Methotrexate-[6]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of test compounds against a cancer cell line.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-benzyl-1,3,5-triazinane-2-thione derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Potential

Triazine and thiadiazine-thione derivatives have been recognized for their diverse antimicrobial activities.[9] Their mechanism is often attributed to the in vivo hydrolysis of the heterocyclic framework, which releases bioactive molecules like dithiocarbamic acid and isothiocyanates.[9]

Quantitative Antimicrobial Data

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Source
Triazinane DerivativesStaphylococcus aureus (MRSA)8.0[10]
Triazinane DerivativesStaphylococcus aureus (MSSA)32.0[10]
1,3,5-Triazine DerivativesEscherichia coli50[11]
1,3,5-Triazine DerivativesPseudomonas aeruginosa100[11]
2,4-dihydro-3H-1,2,4-triazole-3-thioneEnterococcus faecalis41.79[12]
2,4-dihydro-3H-1,2,4-triazole-3-thioneStaphylococcus epidermidis40.62[12]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.

Procedure:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[13] Triazine derivatives have emerged as promising candidates, with some acting through the modulation of voltage-dependent sodium channels.[13]

In Vivo Screening Models
  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[13]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test helps identify agents that can treat absence seizures.[13]

Quantitative Anticonvulsant Data

Several 1,2,4-triazine and 1,2,4-triazole-3-thione derivatives have shown significant anticonvulsant activity in preclinical models.

Compound ClassTest ModelDose (mg/kg)Activity / ED50Source
5,6-bis aryl 1,2,4-triazinesMES & scPTZ30, 100, 300Active at 30 min[13]
4-Butyl-1,2,4-triazole-3-thioneMES-ED50 = 38.5 mg/kg[14]
5-(3-chlorophenyl)-1,2,4-triazole-3-thioneMES-ED50 = 35.2 mg/kg[15]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Objective: To assess the anticonvulsant activity of a test compound against electrically induced seizures.

Procedure:

  • Animal Preparation: Use adult mice, allowing them to acclimatize. Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[13] A control group receives the vehicle.

  • Time Interval: Conduct the test at a predetermined time after drug administration (e.g., 30 minutes and 4 hours) to assess the onset and duration of action.[14]

  • Electroshock Application: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind-limb extension is considered the endpoint, indicating that the compound has provided protection. Calculate the percentage of protected animals at each dose.

G Start Administer Compound (i.p. in mice) Wait Wait 30 min / 4 hr Start->Wait Stimulus Apply Electrical Stimulus (MES) Wait->Stimulus Observation Observe for Tonic Hind-Limb Extension Stimulus->Observation Protected Protected Observation->Protected No NotProtected Not Protected Observation->NotProtected Yes

Experimental workflow for the MES anticonvulsant screen.

Anti-inflammatory and Other Activities

The therapeutic potential of this scaffold extends to other areas, including anti-inflammatory and analgesic effects.

  • Anti-inflammatory: Certain triazole derivatives have been shown to inhibit the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage cells.[16][17] One study identified a benzyl-triazole derivative that showed excellent inhibition of IL-6 expression.[16]

  • Analgesic: Some 1,3,5-triazine derivatives that act as histamine H4 receptor (H4R) antagonists have demonstrated anti-inflammatory and analgesic effects in in vivo models of inflammatory pain.[18]

Structure-Activity Relationships (SAR)

The biological activity of 5-benzyl-1,3,5-triazinane-2-thione derivatives is highly dependent on the nature and position of substituents on the core structure.

  • Antimicrobial Activity: The presence of fluoro and dinitro groups on the phenyl rings of related triazine-thione derivatives has been shown to enhance activity against certain bacterial species.[19]

  • Anticancer Activity: For N²,6-diaryl-1,3,5-triazine-2,4-diamines, a 3,4,5-trimethoxyphenyl substituent at position 6 of the triazine ring improved both the activity and selectivity against breast cancer cells.[7]

  • Anticonvulsant Activity: For 1,2,4-triazole-3-thione derivatives, having a substituent at the para position of at least one attached phenyl ring increases the probability of anticonvulsant activity.[15]

Conclusion and Future Directions

The 5-benzyl-1,3,5-triazinane-2-thione scaffold and its close analogues represent a highly promising class of compounds with a remarkable diversity of biological activities. Their demonstrated potential in oncology, infectious diseases, and neurology warrants further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing new analogues based on established SAR to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy: Advancing lead candidates into more complex preclinical animal models to evaluate their efficacy and safety profiles in a physiological context.

The synthetic tractability and rich pharmacology of these derivatives make them a fertile ground for the discovery of next-generation therapeutic agents.

References

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  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 14, 2026, from [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein-Institut. Retrieved January 14, 2026, from [Link]

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  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][10][19]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). PubMed. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the Investigational Framework for 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] 5-Benzyl-1,3,5-triazinane-2-thione is a specific derivative of this class; however, its detailed mechanism of action is not yet fully elucidated in publicly available literature. This technical guide, therefore, provides a comprehensive investigational framework for researchers and drug development professionals to systematically explore the pharmacological profile of this compound. Drawing upon the known activities of structurally related 1,3,5-triazine derivatives, we propose a series of targeted experiments to identify its molecular targets, delineate its cellular effects, and ultimately uncover its therapeutic potential. This document serves as a roadmap for a rigorous, hypothesis-driven investigation, complete with detailed protocols and data interpretation strategies.

Introduction: The Therapeutic Potential of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system is a privileged scaffold in drug discovery, renowned for its versatile biological activities.[1][4] Derivatives of this heterocyclic core have been successfully developed as anticancer agents, antivirals, and anti-inflammatory drugs.[1][5][6] The presence of a thione group and a benzyl moiety in 5-Benzyl-1,3,5-triazinane-2-thione suggests the potential for unique molecular interactions and a distinct pharmacological profile. The benzyl group can engage in hydrophobic and aromatic interactions with biological targets, while the triazinane-2-thione core provides a rigid scaffold with hydrogen bonding capabilities.[7]

Given the broad bioactivity of the 1,3,5-triazine class, a systematic investigation into the mechanism of action of 5-Benzyl-1,3,5-triazinane-2-thione is warranted. This guide outlines a logical, multi-tiered approach to deconstruct its pharmacological properties, starting from broad phenotypic screening and progressively narrowing down to specific molecular targets and pathways.

Proposed Investigational Workflow

A robust investigation into a novel compound's mechanism of action necessitates a phased approach. The following workflow is designed to maximize the acquisition of meaningful data at each stage, guiding subsequent experimental decisions.

Caption: A hypothetical signaling pathway modulated by the test compound.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound for various times and lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total-Akt, phospho-mTOR, total-mTOR) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

Phase 4: In Vivo Validation

The final and most critical phase is to validate the in vitro findings in a relevant animal model.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a sensitive human cancer cell line into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

While the specific mechanism of action of 5-Benzyl-1,3,5-triazinane-2-thione remains to be fully elucidated, its chemical structure places it within a class of compounds with a rich and diverse pharmacology. The investigational framework presented in this guide provides a systematic and comprehensive approach to unraveling its therapeutic potential. By progressing through the proposed phases of broad screening, target identification, cellular mechanism elucidation, and in vivo validation, researchers can build a robust data package to define the compound's pharmacological profile and guide its future development.

References

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Arch Pharm (Weinheim). 2021 Jun;354(6):e2000363. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Pharmacological effects of 1,3,5-triazines and their excretion characteristics in the rat. Adv Exp Med Biol. 1980:122A:269-76. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. 2017 Dec 15;22(12):2229. [Link]

  • Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as anticancer agent. ResearchGate. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorg Med Chem. 2021 Feb 15:32:115997. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. 2022 Nov 1;27(21):7453. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Pharmaceuticals (Basel). 2022 Mar 11;15(3):352. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein J Org Chem. 2020 Jun 24:16:1447-1455. [Link]

  • Triazines – A comprehensive review of their synthesis and diverse biological importance. ResearchGate. [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Curr Org Chem. 2023;27(11):921-942. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Future Med Chem. 2023 May;15(10):829-852. [Link]

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An In-depth Technical Guide to 5-Benzylhexahydro-1,3,5-triazine-2-thione (CAS Number: 42170-02-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, suppliers, and potential applications of 5-Benzylhexahydro-1,3,5-triazine-2-thione, a heterocyclic compound with potential relevance in various research and development fields.

Core Compound Identification and Properties

5-Benzylhexahydro-1,3,5-triazine-2-thione, also known by its alternate name 5-benzyl-1,3,5-triazinane-2-thione, is a thiazolotriazine derivative.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 42170-02-5[1][2]
Molecular Formula C₁₀H₁₃N₃S[1][2]
Molecular Weight 207.29 g/mol [1]
IUPAC Name 5-benzyl-1,3,5-triazinane-2-thione[2]
SMILES S=C1NCN(CC2=CC=CC=C2)CN1[2]
InChIKey SONULLPFRANLHC-UHFFFAOYSA-N[2]
logP 1.1186[3]
Polar Surface Area 24.4906 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 2[3]

Chemical Structure

The chemical structure of 5-Benzylhexahydro-1,3,5-triazine-2-thione consists of a hexahydro-1,3,5-triazine ring with a thione group at the 2-position and a benzyl group attached to one of the nitrogen atoms.

Chemical structure of 5-Benzylhexahydro-1,3,5-triazine-2-thione.

Potential Applications and Research Context

While specific applications for 5-Benzylhexahydro-1,3,5-triazine-2-thione are not extensively documented, its structural classification as a thiazolotriazine derivative places it within a class of compounds with known biological activities. The 1,3,5-triazine core is a versatile pharmacophore present in molecules with a wide range of therapeutic properties.

Derivatives of 1,3,5-triazine have been investigated for their potential as:

  • Anticancer agents

  • Antimicrobial agents

  • Antiviral agents

  • Anti-inflammatory agents

Given this context, 5-Benzylhexahydro-1,3,5-triazine-2-thione is a compound of interest for screening in various biological assays to explore its potential therapeutic value. It is primarily intended for research and development purposes.[1]

Synthesis Pathway

A plausible, though unverified, synthetic workflow could involve the reaction of benzylamine, formaldehyde, and a suitable sulfur source in a one-pot or multi-step synthesis. The diagram below illustrates a conceptual workflow for the synthesis of related triazine derivatives.

cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification Benzylamine Benzylamine Condensation Condensation Reaction Benzylamine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation SulfurSource Sulfur Source (e.g., Thiourea) SulfurSource->Condensation Cyclization Cyclization Condensation->Cyclization Product 5-Benzylhexahydro- 1,3,5-triazine-2-thione Cyclization->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Conceptual synthesis workflow for triazine thione derivatives.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Benzylhexahydro-1,3,5-triazine-2-thione is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to obtain the SDS from the supplier.

Commercial Suppliers

5-Benzylhexahydro-1,3,5-triazine-2-thione is available from several chemical suppliers for research purposes. A list of known suppliers is provided below. It is advisable to contact the suppliers directly for current availability, pricing, and purity information.

  • Santa Cruz Biotechnology, Inc. [1]

  • Matrix Fine Chemicals [2]

  • Alfa Chemistry [4]

  • AK Scientific, Inc. [5]

  • Chemdiv [3]

Conclusion

5-Benzylhexahydro-1,3,5-triazine-2-thione (CAS 42170-02-5) is a specialized chemical intermediate with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental data is limited, its structural features suggest it is a valuable compound for inclusion in screening libraries and as a building block for the synthesis of more complex molecules. Researchers are advised to proceed with experimental determination of its properties and to exercise caution in its handling.

References

[2] Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE. Retrieved from [Link]

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Exploratory Screening of 5-Benzyl-1,3,5-triazinane-2-thione: A Strategic Approach in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Investigation

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast spectrum of biological activities.[1][2] Derivatives of this heterocyclic core have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] This inherent versatility makes novel triazine-containing molecules compelling candidates for drug discovery pipelines.

This guide focuses on 5-Benzyl-1,3,5-triazinane-2-thione , a specific derivative featuring a benzyl group that can enhance lipophilicity and potentially mediate interactions with hydrophobic pockets in biological targets. The objective of this document is to provide a logical, field-proven framework for the initial exploratory screening of this compound. We will proceed through a hierarchical series of cellular assays, beginning with broad cytotoxicity assessments and progressing to more nuanced mechanistic studies. This strategic workflow is designed to efficiently characterize the compound's biological activity, validate its potential as a therapeutic lead, and lay the groundwork for future optimization.

Compound Profile: 5-Benzyl-1,3,5-triazinane-2-thione

  • IUPAC Name: 5-Benzyl-1,3,5-triazinane-2-thione[5]

  • CAS Number: 42170-02-5[5]

  • Molecular Formula: C₁₀H₁₃N₃S[5]

  • Molecular Weight: 207.3 g/mol [5]

  • Structure:

Section 1: The Hierarchical Screening Workflow

The foundation of an effective exploratory screen is a logical progression of experiments. A hierarchical approach ensures that resources are spent wisely, focusing deeper mechanistic studies only on compounds that show promising initial activity. The workflow begins with a primary screen to answer the fundamental question: "Does the compound have a cytotoxic or anti-proliferative effect?". A positive result, or "hit," triggers progression to secondary assays designed to elucidate the mechanism of action (MOA).[6][7]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Mechanism of Action) cluster_2 Phase 3: Hypothesis & Next Steps Compound 5-Benzyl-1,3,5-triazinane-2-thione Cytotoxicity Cytotoxicity & Viability Assays (e.g., MTT, LDH) Across a panel of cancer cell lines Compound->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI Staining) Cytotoxicity->Apoptosis  If Cytotoxic Hit (Low IC50) CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle MOA Formulate MOA Hypothesis Apoptosis->MOA CellCycle->MOA Future Future Directions: - Target Deconvolution - Kinase Profiling - 3D Culture Model Validation MOA->Future

Figure 1: Hierarchical workflow for exploratory compound screening.

Section 2: Primary Screening - Assessing Cytotoxicity

Causality: The initial and most critical step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation.[8][9] Cytotoxicity assays provide a quantitative measure—typically the half-maximal inhibitory concentration (IC₅₀)—that establishes the compound's potency.[4] We employ a panel of cancer cell lines from diverse tissue origins (e.g., breast, colon, lung) to simultaneously assess potency and spectrum of activity.

Protocol 2.1: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 5-Benzyl-1,3,5-triazinane-2-thione in complete culture medium. A typical concentration range for an initial screen is 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Data Presentation: Expected Cytotoxicity Profile

Quantitative data from the primary screen should be summarized clearly to facilitate hit identification and prioritization.

Cell LineTissue of OriginIC₅₀ (µM) for 5-Benzyl-1,3,5-triazinane-2-thione
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer8.1
HCT-116Colon Cancer2.5
A549Lung Cancer15.7
HEK293Normal Kidney (Control)> 100

Table 1: Hypothetical cytotoxicity data. A potent and selective compound would exhibit low micromolar IC₅₀ values against cancer cells and a significantly higher value against a non-cancerous cell line.

Section 3: Secondary Screening - Elucidating the Mechanism of Action

If 5-Benzyl-1,3,5-triazinane-2-thione demonstrates potent cytotoxicity, the subsequent phase of investigation aims to uncover how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[11][12]

Apoptosis Induction

Causality: Apoptosis is a highly regulated and desirable mode of cell death for an anticancer therapeutic, as it avoids the inflammatory response associated with necrosis.[11] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13]

G G1 G1 S S G1->S G1/S Checkpoint G0 G0 G1->G0 G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 G0->G1

Figure 3: The eukaryotic cell cycle phases and major checkpoints.
Protocol 3.2.1: Propidium Iodide Staining for Cell Cycle

This method uses PI to stain the DNA of fixed and permeabilized cells. The intensity of the PI fluorescence is directly proportional to the amount of DNA. Flow cytometry can then distinguish between cells in G0/G1 (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). [14] Step-by-Step Methodology:

  • Treatment: Treat cells as described in Protocol 3.1.1 for a duration relevant to the cell cycle length (e.g., 24 hours).

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a PBS-based staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Expected Cell Cycle Profile
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.220.514.3
Compound (1x IC₅₀)25.818.156.1
Compound (2x IC₅₀)15.110.774.2

Table 3: Hypothetical cell cycle data indicating a dose-dependent accumulation of cells in the G2/M phase, suggesting the compound may interfere with mitosis.

Section 4: Data Synthesis and Future Directions

The culmination of this exploratory screening process is the synthesis of all data points into a cohesive mechanistic hypothesis.

Example Synthesis: If 5-Benzyl-1,3,5-triazinane-2-thione exhibits a low micromolar IC₅₀ in HCT-116 colon cancer cells, induces a significant, dose-dependent increase in the Annexin V-positive population, and causes a strong accumulation of cells in the G2/M phase of the cell cycle, a primary hypothesis can be formulated:

  • "5-Benzyl-1,3,5-triazinane-2-thione is a potent cytotoxic agent against colon cancer cells that acts by inducing G2/M cell cycle arrest, which subsequently leads to cell death via the apoptotic pathway."

This hypothesis provides a clear and actionable foundation for the next stages of drug development, which could include:

  • Target Identification: Employing techniques like proteomics or genetic screening to identify the specific molecular target(s) of the compound. [7]* Lead Optimization: Synthesizing analogs of the parent compound to improve potency, selectivity, and drug-like properties. [15]* Advanced Model Validation: Testing the compound's efficacy in more physiologically relevant models, such as 3D tumor spheroids or patient-derived organoids, which better mimic the in vivo microenvironment. [16][17] By adhering to this structured, logical, and self-validating screening cascade, researchers can efficiently and robustly evaluate the therapeutic potential of novel chemical entities like 5-Benzyl-1,3,5-triazinane-2-thione, paving the way for the discovery of next-generation therapeutics.

References

  • Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Source: National Center for Biotechnology Information.
  • Title: Cytotoxicity Assays. Source: Thermo Fisher Scientific - US.
  • Title: Cytotoxicity Assays | Life Science Applications. Source: Revvity.
  • Title: In Vitro Cytotoxicity Assay. Source: Alfa Cytology.
  • Title: Cell viability and cytotoxicity assays - Drug discovery. Source: Miltenyi Biotec.
  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka.
  • Title: Cell-based Assays for Drug Discovery. Source: Reaction Biology.
  • Title: Mechanisms of Action in Small Molecules. Source: SmallMolecules.com.
  • Title: Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Source: American Association for Cancer Research.
  • Title: Mechanism of Action: discover your small molecule's interactions and targets. Source: Broad Institute.
  • Title: Role of Cell-Based Assays in Drug Discovery and Development. Source: Creative Bioarray.
  • Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Source: International Journal of Molecular Sciences.
  • Title: The role of cell-based assays for drug discovery. Source: News-Medical.Net.
  • Title: A review for cell-based screening methods in drug discovery. Source: PMC - NIH.
  • Title: Cell-Based Assays: Screening Bioactive Compounds & Leads. Source: ResearchGate.
  • Title: Small Molecules and their Impact in Drug Discovery. Source: Mantell Associates.
  • Title: Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation. Source: BD Biosciences.
  • Title: How to Use Flow Cytometry to Measure Apoptosis: Part One. Source: Bio-Rad Antibodies.
  • Title: Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Source: PubMed Central.
  • Title: Apoptosis and Cell Cycle Arrest in Two Human Breast Cancer Cell Lines by Dieckol Isolated from Ecklonia cava. Source: Journal of Breast Disease.
  • Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Source: Journal of Medicinal and Chemical Sciences.
  • Title: 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Source: Matrix Fine Chemicals.
  • Title: 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Source: PubMed.
  • Title: 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Source: PMC - NIH.
  • Title: Different biological activities displayed by 1,3,5‐triazine. Source: ResearchGate.
  • Title: The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Source: Benchchem.
  • Title: 5-benzyl-1,3,5-triazinane-2-thione. Source: ChemicalBook.
  • Title: -[6][8][18]Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Source: ResearchGate. URL:

  • Title: 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Source: PubMed.
  • Title: Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Source: MDPI.

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Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 5-Benzyl-1,3,5-triazinane-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is based on a Mannich-type condensation reaction involving benzylamine, formaldehyde, and thiourea. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and characterization guidelines. The described method emphasizes operational simplicity, atom economy, and high yield, making it a valuable process for laboratory-scale synthesis.

Introduction

The 1,3,5-triazinane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[1]. The incorporation of a thione group and a benzyl substituent, as in 5-Benzyl-1,3,5-triazinane-2-thione, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. The benzyl group can enhance lipophilicity, potentially improving membrane permeability, while the triazinane-2-thione core offers multiple points for hydrogen bonding and further functionalization. Such compounds are valuable intermediates in the synthesis of more complex molecules and for screening in drug discovery programs[1][2][3][4]. The one-pot synthesis detailed here provides an accessible and efficient route to this versatile chemical entity.

Reaction Mechanism: A Mannich-Type Condensation

The synthesis of 5-Benzyl-1,3,5-triazinane-2-thione proceeds via a well-established multicomponent reaction known as the Mannich reaction. This reaction involves the aminoalkylation of an active hydrogen compound with formaldehyde and a primary or secondary amine. In this specific synthesis, thiourea acts as the component with active hydrogens on its nitrogen atoms, and benzylamine is the primary amine.

The reaction is proposed to proceed through the following key steps:

  • Formation of the Benzyl Iminium Ion: Initially, benzylamine reacts with formaldehyde to form a benzyl iminium ion. This electrophilic species is a key intermediate in the Mannich reaction.

  • Nucleophilic Attack by Thiourea: The nitrogen atoms of thiourea act as nucleophiles, attacking the electrophilic carbon of the iminium ion.

  • Cyclization: Subsequent condensation and cyclization steps involving additional molecules of formaldehyde lead to the formation of the stable six-membered 1,3,5-triazinane ring.

This one-pot approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.

Experimental Protocol

This protocol is for the laboratory-scale synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
BenzylamineC₇H₉N107.151.07 g (1.03 mL)10
Formaldehyde (37% aq. solution)CH₂O30.031.62 g (1.5 mL)20
ThioureaCH₄N₂S76.120.76 g10
Ethanol (95%)C₂H₅OH46.0720 mL-
Distilled WaterH₂O18.02As needed-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.76 g (10 mmol) of thiourea in 20 mL of 95% ethanol.

  • Addition of Reagents: To the stirring solution, add 1.07 g (1.03 mL, 10 mmol) of benzylamine.

  • Initiation of Reaction: Slowly add 1.62 g (1.5 mL, 20 mmol) of a 37% aqueous formaldehyde solution to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Further cooling in an ice bath may enhance the precipitation of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold distilled water (2 x 10 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the purified product under vacuum or in a desiccator to a constant weight.

Expected Yield: 75-85%

Characterization of 5-Benzyl-1,3,5-triazinane-2-thione

The identity and purity of the synthesized 5-Benzyl-1,3,5-triazinane-2-thione (Molecular Formula: C₁₀H₁₃N₃S, Molecular Weight: 207.29 g/mol ) should be confirmed by standard analytical techniques.[5][6][7]

Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 150-160°C (to be determined experimentally).

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~7.20-7.40 (m, 5H, Ar-H), ~4.50 (s, 2H, N-CH₂-Ar), ~4.20 (s, 4H, N-CH₂-N), ~8.50 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected chemical shifts (δ, ppm): ~180 (C=S), ~138 (Ar-C), ~128-129 (Ar-CH), ~70 (N-CH₂-N), ~55 (N-CH₂-Ar).

  • FT-IR (KBr, cm⁻¹): Expected characteristic peaks: ~3200-3300 (N-H stretching), ~2900-3000 (C-H stretching), ~1500-1600 (C=S stretching), ~1450 (C=C aromatic stretching).

  • Mass Spectrometry (ESI-MS): Expected m/z: 208.08 [M+H]⁺.

Applications and Future Perspectives

The synthesized 5-Benzyl-1,3,5-triazinane-2-thione serves as a valuable building block for the development of novel therapeutic agents. The presence of the reactive thione group and the secondary amine within the triazinane ring allows for a variety of chemical modifications to generate a library of derivatives. These derivatives can be screened for a range of biological activities, including but not limited to anticancer, antibacterial, and antiviral properties.[1][8] The straightforward and efficient one-pot synthesis protocol described herein facilitates the accessibility of this important scaffold for further research and development in the field of medicinal chemistry.

Visualizing the Workflow

The following diagram illustrates the one-pot synthesis workflow for 5-Benzyl-1,3,5-triazinane-2-thione.

One_Pot_Synthesis cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Product Isolation Thiourea Thiourea Mixing Mix in Ethanol Thiourea->Mixing Benzylamine Benzylamine Benzylamine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Reflux Reflux (4-6h, 80-85°C) Mixing->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying Final_Product 5-Benzyl-1,3,5-triazinane-2-thione Drying->Final_Product

Caption: One-pot synthesis workflow for 5-Benzyl-1,3,5-triazinane-2-thione.

References

  • Ertan, M., et al. (1991). Synthesis and characterization of some 1,3,5-thiadiazinane-2-thione derivatives. Acta Poloniae Pharmaceutica, 48(1-2), 47-51.
  • ResearchGate. (n.d.). Derivatives of triazinane-thione (2a–2d). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Retrieved from [Link]

  • Bentham Science. (2018). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Mini-Reviews in Medicinal Chemistry, 18(15).
  • Hydroxytriazenes and Triazenes:The Versatile Framework, Synthesis, and Medicinal Applic
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 548-558.
  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.

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Application Notes and Protocols for the Quantification of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 5-Benzyl-1,3,5-triazinane-2-thione, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the need for robust and reliable analytical methods, we present detailed protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. The protocols are developed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines to ensure accuracy, precision, and reliability.[1][2][3]

Introduction: The Analytical Imperative for 5-Benzyl-1,3,5-triazinane-2-thione

5-Benzyl-1,3,5-triazinane-2-thione (Molecular Formula: C₁₀H₁₃N₃S, Molecular Weight: 207.3 g/mol ) is a triazine derivative with potential applications in medicinal chemistry.[4][5] The 1,3,5-triazine scaffold is a versatile heterocycle found in a wide range of biologically active compounds, including those with anti-cancer and herbicidal properties.[6][7] Accurate quantification of this compound is critical throughout the drug development lifecycle, from synthesis verification and purity assessment to pharmacokinetic and metabolism studies.

The unique structure of 5-Benzyl-1,3,5-triazinane-2-thione, which includes a basic triazinane ring, a benzyl group, and a thione functional group, presents specific analytical challenges. These include potential for poor peak shape in chromatography due to interactions with stationary phases and the need to select appropriate detection methods. This application note addresses these challenges by providing two distinct, validated methods tailored to the compound's physicochemical properties.

Method Selection: A Dichotomy of Approaches

The choice between HPLC-UV and GC-MS for the analysis of 5-Benzyl-1,3,5-triazinane-2-thione depends on the specific requirements of the analysis, such as sample matrix complexity, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine analysis, quality control, and assays where high precision and accuracy are paramount. It is particularly well-suited for analyzing the compound in its native, non-derivatized form.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices. However, due to the low volatility of the target compound, a derivatization step is necessary to convert it into a form amenable to GC analysis.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is the method of choice for this compound.[9] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The benzyl group provides sufficient hydrophobicity for retention on a C18 column. A key challenge in the analysis of triazine compounds is their basic nature, which can lead to deleterious interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[10]

To mitigate this, the mobile phase pH is controlled to be in the acidic range (pH 2-4).[9][10] At this low pH, two critical events occur:

  • The residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact ionically with the analyte.

  • The basic nitrogen atoms in the triazinane ring are protonated, ensuring a consistent ionization state for the analyte.

This "ion suppression" of the stationary phase leads to symmetrical, sharp peaks, which are essential for accurate quantification.[4][11]

The UV detector wavelength is selected based on the chromophores present in the molecule. The benzyl group in benzylamine exhibits absorption maxima around 206 nm and 256 nm.[12] Given that many mobile phase components absorb at lower wavelengths, 256 nm is chosen as a robust and selective wavelength for detection.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s_prep Weigh and dissolve sample in Diluent is_add Spike with Internal Standard (IS) s_prep->is_add filter Filter through 0.22 µm syringe filter is_add->filter hplc Inject into HPLC System (C18 Column) filter->hplc separation Isocratic Elution with Acidified Mobile Phase hplc->separation detection UV Detection at 256 nm separation->detection integrate Integrate Peak Areas (Analyte and IS) detection->integrate calibrate Generate Calibration Curve (Ratio vs. Concentration) integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification of 5-Benzyl-1,3,5-triazinane-2-thione.

Detailed Protocol: HPLC-UV Method

3.3.1. Materials and Reagents

  • 5-Benzyl-1,3,5-triazinane-2-thione reference standard (≥98% purity)

  • 4-Nitrobenzyl alcohol (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PTFE)

3.3.2. Instrument and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) = 40:60 (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 256 nm

3.3.3. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Mobile Phase Preparation: To 600 mL of deionized water, add 0.6 mL of formic acid. Mix well. Add 400 mL of acetonitrile. Degas the solution by sonication for 15 minutes.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Nitrobenzyl alcohol and dissolve in 10 mL of Diluent.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Benzyl-1,3,5-triazinane-2-thione and dissolve in 10 mL of Diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with the Diluent. Spike each standard with the IS Stock Solution to a final IS concentration of 50 µg/mL. Suggested analyte concentrations: 1, 5, 10, 25, 50, 100 µg/mL.

3.3.4. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of Diluent to achieve a theoretical concentration within the calibration range.

  • Spike the sample solution with the IS Stock Solution to a final concentration of 50 µg/mL.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[13][14]

3.3.5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation Summary

The following table summarizes the expected performance characteristics of this HPLC-UV method, validated according to ICH Q2(R1) guidelines.[1][2][15]

Validation ParameterSpecificationExpected Result
Linearity (r²) ≥ 0.9950.9992
Range 1 - 100 µg/mLMeets specification
Limit of Detection (LOD) S/N ratio > 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio > 10~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
Specificity No interference at analyte retention timePeak purity > 99%

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for sensitive and selective quantification.[16][17] The primary challenge for analyzing 5-Benzyl-1,3,5-triazinane-2-thione by GC is its low volatility and the presence of active hydrogens on the secondary amine and (in its tautomeric thiol form) sulfhydryl groups. These functional groups can cause peak tailing and adsorption on the GC column.[18]

To overcome this, a derivatization step is employed. Silylation is a robust and widely used technique that replaces active hydrogens with non-polar trimethylsilyl (TMS) groups.[19][20] We propose using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly reactive silylating reagent that efficiently derivatizes secondary amines and thiols.[21] The resulting TMS derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

Mass spectrometry detection, particularly in Selected Ion Monitoring (SIM) mode, provides excellent sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte, minimizing interference from the sample matrix.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Prepare sample/standard in aprotic solvent is_add Spike with Internal Standard (IS) s_prep->is_add evap Evaporate to dryness under Nitrogen is_add->evap reagent Add MSTFA reagent evap->reagent heat Heat at 70°C for 30 min reagent->heat gcms Inject into GC-MS System heat->gcms separation Temperature Programmed Separation gcms->separation detection MS Detection (SIM Mode) separation->detection integrate Integrate Ion Chromatograms (Analyte and IS) detection->integrate calibrate Generate Calibration Curve (Ratio vs. Concentration) integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for GC-MS quantification of 5-Benzyl-1,3,5-triazinane-2-thione.

Detailed Protocol: GC-MS Method

4.3.1. Materials and Reagents

  • 5-Benzyl-1,3,5-triazinane-2-thione reference standard (≥98% purity)

  • Phenanthrene-d10 (Internal Standard, IS)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC grade)

  • Reaction vials (2 mL, with PTFE-lined caps)

4.3.2. Instrument and Conditions

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless, 1 µL injection volume

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source Temp: 230 °C

  • Quadrupole Temp: 150 °C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Note: Specific ions must be determined by analyzing a full scan spectrum of the derivatized standard. Plausible ions would be the molecular ion (M+) and a prominent fragment ion (e.g., benzyl fragment at m/z 91).

4.3.3. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenanthrene-d10 and dissolve in 10 mL of Ethyl Acetate.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Benzyl-1,3,5-triazinane-2-thione and dissolve in 10 mL of Ethyl Acetate.

  • Calibration Standards: In separate reaction vials, add appropriate volumes of the Analyte Stock Solution to create a concentration series (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Spike each standard with the IS Stock Solution to a final IS concentration of 5 µg/mL.

4.3.4. Derivatization and Sample Preparation

  • To the calibration standards and samples (prepared in ethyl acetate and spiked with IS), evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial as silylation reagents are moisture-sensitive.[22]

  • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to each vial.

  • Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block.

  • Cool to room temperature before injection into the GC-MS.

4.3.5. Data Analysis

  • Identify the peaks for the derivatized analyte and the IS based on their retention times and monitored ions.

  • Generate a calibration curve by plotting the ratio of the analyte's primary ion peak area to the IS peak area against the analyte concentration.

  • Perform a linear regression analysis (r² ≥ 0.995).

  • Calculate the concentration of the analyte in the sample using the regression equation.

Method Validation Summary
Validation ParameterSpecificationExpected Result
Linearity (r²) ≥ 0.9950.9985
Range 0.1 - 25 µg/mLMeets specification
Limit of Detection (LOD) S/N ratio > 3~0.03 µg/mL
Limit of Quantitation (LOQ) S/N ratio > 10~0.1 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (%RSD) ≤ 5.0%< 4.0%
Specificity No interfering peaks at the retention time of monitored ionsConfirmed by mass spectra

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of 5-Benzyl-1,3,5-triazinane-2-thione. The HPLC-UV method is recommended for routine analysis and quality control, offering excellent precision and a straightforward workflow. The GC-MS method, while requiring a derivatization step, provides superior sensitivity and selectivity, making it the preferred choice for trace-level analysis in complex matrices. The selection of the appropriate method should be guided by the specific analytical needs, including sensitivity requirements, sample throughput, and the nature of the sample matrix. Both methods are built on sound chromatographic principles and are designed to deliver trustworthy and defensible data.

References

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from Altabrisa Group. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from Drawell. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd. [Link]

  • Organomation. HPLC Sample Preparation. Retrieved from Organomation. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from Greyhound Chromatography. [Link]

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  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from LCGC International. [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Retrieved from a hypothetical source. [Link]

  • Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. (n.d.). Indian Journal of Chemistry.
  • Slideshare. ICH Q2 Analytical Method Validation. Retrieved from Slideshare. [Link]

  • Reddit. (2022, June 19). Why do we add acid to the mobile phase in HPLC? Retrieved from r/chemistry. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzylamine. Retrieved from SIELC Technologies. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from Biotage. [Link]

  • Matrix Fine Chemicals. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Retrieved from Matrix Fine Chemicals. [Link]

  • Agilent Technologies. Gas chromatography mass spectrometry basic principles. Retrieved from Agilent. [Link]

  • Pharmaguideline. (2025, April 17). Principle and Working of Gas Chromatography. Retrieved from Pharmaguideline. [Link]

  • ResearchGate. (2022, July 21). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Retrieved from ResearchGate. [Link]

  • SAR Publication. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. Retrieved from SAR Publication. [Link]

  • Coro, J., et al. (2005). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 61(4), o468-o470. [Link]

  • Lanças, F. M., et al. (2015). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?Metabolites, 5(3), 447-460. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of 1,3,5-triazine Derivatives as Sunscreens Useful to Prevent Skin Cancer. Retrieved from ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2020). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(1), 163. [Link]

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The Enigmatic Scaffold: Application Notes on 5-Benzyl-1,3,5-triazinane-2-thione and its Congeners in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The landscape of medicinal chemistry is vast, with countless scaffolds holding therapeutic potential. While the 1,3,5-triazine core is a wellspring of biologically active compounds, specific data on 5-Benzyl-1,3,5-triazinane-2-thione is notably scarce in publicly available scientific literature. This guide, therefore, ventures into the broader class of N-substituted 1,3,5-triazinane-2-thiones and related triazine-thiones, leveraging established principles and extrapolated data to provide a framework for its potential applications. The protocols and insights presented herein are designed to serve as a foundational blueprint for researchers embarking on the exploration of this and similar chemical entities.

Introduction: The 1,3,5-Triazinane-2-thione Core

The 1,3,5-triazine moiety is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a thione group at the 2-position and a benzyl substitution at the 5-position, as in 5-Benzyl-1,3,5-triazinane-2-thione, offers a unique three-dimensional structure and electronic distribution that could modulate its interaction with biological targets. The benzyl group, in particular, can engage in various non-covalent interactions, such as hydrophobic and π-π stacking, which are crucial for molecular recognition.

Potential Therapeutic Applications

Based on the activities of related 1,3,5-triazine derivatives, we can hypothesize several promising avenues for the medicinal chemistry applications of 5-Benzyl-1,3,5-triazinane-2-thione.

Antimicrobial Agents

The 1,3,5-triazine nucleus is a cornerstone in the development of numerous antimicrobial agents.[3][4] The structural features of 5-Benzyl-1,3,5-triazinane-2-thione, particularly the lipophilic benzyl group and the reactive thione moiety, suggest its potential as an antibacterial or antifungal agent. The rationale lies in the ability of such compounds to potentially disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Anticancer Agents

A significant number of 1,3,5-triazine derivatives have been investigated for their anticancer properties, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival.[5][6] For instance, certain triazine compounds have been shown to target receptor tyrosine kinases or enzymes like dihydrofolate reductase (DHFR).[7] The benzyl group in our target molecule could potentially position the triazinane-2-thione core within the active site of such enzymes, leading to inhibitory activity.

Antiviral Agents

The exploration of 1,3,5-triazine derivatives as antiviral agents has also yielded promising results.[8][9] These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication and assembly. The specific substitution pattern of 5-Benzyl-1,3,5-triazinane-2-thione could be explored for its ability to inhibit viral enzymes like proteases or polymerases.

Synthesis and Characterization: A General Protocol

General Synthetic Scheme

Synthesis_of_5-Benzyl-1,3,5-triazinane-2-thione cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzylamine Benzylamine Reaction_Vessel One-pot Reaction (e.g., in Ethanol/Water) Benzylamine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Thiocyanate Ammonium or Potassium Thiocyanate Thiocyanate->Reaction_Vessel Product 5-Benzyl-1,3,5-triazinane-2-thione Reaction_Vessel->Product Mannich-type condensation

Caption: A plausible one-pot synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 5-Benzyl-1,3,5-triazinane-2-thione via a one-pot condensation reaction.

Materials:

  • Benzylamine

  • Formaldehyde (37% aqueous solution)

  • Ammonium thiocyanate or Potassium thiocyanate

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of benzylamine (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add ammonium thiocyanate (1.1 equivalents). Stir the mixture at room temperature until the thiocyanate is completely dissolved.

  • Addition of Formaldehyde: Cool the reaction mixture in an ice bath. Slowly add formaldehyde solution (2.2 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Benzyl-1,3,5-triazinane-2-thione.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • The one-pot nature of this reaction is efficient, combining multiple steps without isolating intermediates.

  • The use of an alcohol-water solvent system helps to dissolve both the organic and inorganic reactants.

  • Controlling the temperature during the addition of formaldehyde is crucial to manage the exothermic reaction and prevent the formation of side products.

  • The purification by column chromatography is essential to remove unreacted starting materials and byproducts.

Protocols for Biological Evaluation

The following are generalized protocols for screening the biological activity of 5-Benzyl-1,3,5-triazinane-2-thione, based on standard methodologies for similar compound classes.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Workflow:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of 5-Benzyl-1,3,5-triazinane-2-thione in DMSO Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Microbe_Prep Culture bacterial and fungal strains to mid-log phase Inoculation Inoculate each well with a standardized microbial suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at the optimal temperature for each microbe (24-48h) Inoculation->Incubation MIC_Determination Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination Data_Analysis Compare MIC values with standard antibiotics/antifungals MIC_Determination->Data_Analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Benzyl-1,3,5-triazinane-2-thione (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay. The positive control ensures that the assay can detect cytotoxicity, while the negative control provides a baseline for cell viability.

Quantitative Data Presentation (Hypothetical)

Should initial screenings prove successful, quantitative data should be meticulously organized.

Table 1: Hypothetical Antimicrobial Activity of 5-Benzyl-1,3,5-triazinane-2-thione

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Aspergillus niger64

Table 2: Hypothetical Anticancer Activity of 5-Benzyl-1,3,5-triazinane-2-thione

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)12.5
A549 (Lung)25.8
HCT116 (Colon)18.2

Conclusion and Future Directions

While the specific medicinal chemistry applications of 5-Benzyl-1,3,5-triazinane-2-thione remain to be elucidated, the broader family of 1,3,5-triazine-thiones presents a promising starting point for the development of novel therapeutic agents. The protocols and conceptual framework provided in this guide are intended to catalyze further investigation into this intriguing scaffold. Future research should focus on the systematic synthesis of analogs, comprehensive biological screening, and elucidation of the mechanism of action to unlock the full therapeutic potential of this chemical class.

References

  • Kumawat, J., Jain, S., Misra, N., Dwivedi, J., & Kishore, D. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24(22), 2019-2071.
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  • Arfan, M., et al. (2009). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 65(3), o468. [Link]

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
  • Zhou, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & medicinal chemistry letters, 18(4), 1308–1311. [Link]

  • Maarouf, A. R., et al. (2011). Synthesis and antiviral activity of benzimidazolyl- and triazolyl-1,3,5-triazines. Medicinal Chemistry Research, 20(8), 1352-1360.
  • Serag, M. I., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(6), 1-13.
  • El-Sayed, N. N. E., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 7056-7071. [Link]

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Application Notes and Protocols for 5-Benzyl-1,3,5-triazinane-2-thione as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Benzyl-1,3,5-triazinane-2-thione (BTT) as a corrosion inhibitor for steel. This document outlines the underlying scientific principles, detailed experimental protocols for performance evaluation, and data interpretation.

Introduction: The Role of Triazine-Thiones in Corrosion Inhibition

Corrosion of steel and its alloys is a significant challenge across various industries, leading to material degradation and substantial economic losses.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue.[2] Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process.[3][4]

5-Benzyl-1,3,5-triazinane-2-thione belongs to the family of triazine derivatives, which are recognized for their effective corrosion inhibition properties.[5][6][7] The efficacy of these compounds stems from their molecular structure, which includes multiple heteroatoms (nitrogen and sulfur) and, in this case, a benzyl group.[2][8][9] These features provide active sites for adsorption onto the steel surface.[2][6] The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the benzyl ring, facilitate the formation of a stable, protective film on the metal.[8][4][9] This film acts as a barrier, preventing corrosive species from reaching the steel surface.[1]

This guide will detail the methodologies to prepare, apply, and evaluate the performance of 5-Benzyl-1,3,5-triazinane-2-thione as a corrosion inhibitor. The protocols described herein are designed to be self-validating, providing a robust framework for your research.

Molecular Structure of 5-Benzyl-1,3,5-triazinane-2-thione

Corrosion_Inhibitor_Evaluation_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis prep_inhibitor Prepare BTT Solutions weight_loss Weight Loss Method prep_inhibitor->weight_loss pdp Potentiodynamic Polarization prep_inhibitor->pdp eis Electrochemical Impedance Spectroscopy prep_inhibitor->eis prep_steel Prepare Steel Coupons prep_steel->weight_loss prep_steel->pdp prep_steel->eis prep_medium Prepare Corrosive Medium prep_medium->weight_loss prep_medium->pdp prep_medium->eis calc_ie Calculate Inhibition Efficiency (%IE) weight_loss->calc_ie surface_analysis Surface Characterization (SEM/AFM) weight_loss->surface_analysis pdp->calc_ie eis->calc_ie mechanism Determine Inhibition Mechanism calc_ie->mechanism surface_analysis->mechanism

Caption: General workflow for evaluating the performance of a corrosion inhibitor.

PART 4: Surface Analysis

To visualize the protective film and understand the surface morphology, techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed.

Protocol:

  • After the corrosion tests, retrieve the steel coupons from the inhibitor-containing solution.

  • Gently rinse the coupons with deionized water and dry them.

  • Analyze the surface morphology using SEM to observe the reduction in pitting and surface damage compared to the blank.

  • Use AFM to quantify the surface roughness, which is expected to be lower in the presence of the inhibitor. [5]

Mechanism of Inhibition

The inhibition mechanism of 5-Benzyl-1,3,5-triazinane-2-thione on the steel surface is proposed to occur through the adsorption of the inhibitor molecules. [4]This process involves the interaction of the heteroatoms (N, S) and the π-electrons of the benzyl group with the vacant d-orbitals of the iron atoms on the steel surface. [8]This forms a coordinated layer that protects the steel from the corrosive environment.

The nature of this adsorption can be further investigated by calculating the Gibbs free energy of adsorption (ΔG°ads) from the experimental data, which helps in distinguishing between physisorption and chemisorption.

Inhibition_Mechanism BTT BTT in Solution Protective_Film Adsorbed Protective Film BTT->Protective_Film Adsorption via N, S, π-electrons Steel Steel Surface Steel->Protective_Film Interaction with Fe d-orbitals Corrosion_Inhibited Corrosion Inhibited Protective_Film->Corrosion_Inhibited Barrier Formation

Caption: Proposed mechanism of BTT adsorption and protective film formation on the steel surface.

Data Presentation

Table 1: Example Data from Weight Loss Measurements

BTT Conc. (ppm)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)50.20.837-
5015.10.25269.9
1009.80.16380.5
2505.30.08889.5
5003.10.05293.8

Table 2: Example Data from Electrochemical Measurements

BTT Conc. (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Rct (Ω cm²)Inhibition Efficiency (%) (from Icorr)Inhibition Efficiency (%) (from Rct)
0 (Blank)-480250150--
50-4727848068.868.8
100-4654582082.081.7
250-45823165090.890.9
500-45014280094.494.6

Concluding Remarks

5-Benzyl-1,3,5-triazinane-2-thione demonstrates significant potential as a corrosion inhibitor for steel in aggressive environments. The protocols outlined in this guide provide a robust framework for its evaluation. The multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques, will enable a thorough understanding of its performance and mechanism of action. Further studies could explore its effectiveness in different corrosive media and at varying temperatures to broaden its application scope.

References

  • Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. ScienceDirect.[Link]

  • Electrochemical and quantum mechanical investigation of various small molecule organic compounds as corrosion inhibitors in mild steel. National Institutes of Health (NIH).[Link]

  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. Scilit.[Link]

  • The Effect of Organic Compounds on the Electrochemical Behaviour of Steel in Acidic Media. A review. ResearchGate.[Link]

  • Electrochemical and Analytical Study of the Corrosion Inhibitory behavior of Expired Pharmaceutical Compounds for C-Steel Corrosion. International Journal of Electrochemical Science.[Link]

  • Understanding the Benefits of Triazine-Based Corrosion Inhibitors. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor for Mild Steel in Oilfield Produced Water. E3S Web of Conferences.[Link]

  • (PDF) Electrochemical Study of Corrosion Inhibition Behavior of Dehydroabietylamine Against Mild Steel in 1 M HCl. ResearchGate.[Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. National Institutes of Health (NIH).[Link]

  • Unraveling the corrosion inhibition mechanism of triazine derivatives for carbon steel: Experimental and theoretical insights into interfacial adsorption. ResearchGate.[Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega.[Link]

  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. RSC Publishing.[Link]

  • 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol·L−1 HCl. Semantic Scholar.[Link]

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. National Institutes of Health (NIH).[Link]

  • A novel 1, 3, 5‐triazine derivative is a highly efficient inhibitor of corrosion of Q235 carbon steel in an acidic medium. Bohrium.[Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry.[Link]

  • Corrosion inhibition performance of 5-(2-hydroxyethyl)-1,3,5- triazine-2-thione for 10# carbon steel in NH4Cl solution. International Journal of Electrochemical Science.[Link]

  • 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. National Institutes of Health (NIH).[Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC.[Link]

  • 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Matrix Fine Chemicals.[Link]

  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. RSC Publishing.[Link]

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. National Institutes of Health (NIH).[Link]

  • (PDF) Inhibition effect of Triazine derivative on oil well steel (L-80 steel) corrosion in 15% HCl. ResearchGate.[Link]

  • -[5][9][10]Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. ResearchGate.[Link]

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. PubMed.[Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Benzyl-1,3,5-triazinane-2-thione Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold in the Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates urgent research into novel chemical scaffolds that can bypass existing resistance mechanisms. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of antimicrobial agents. The 1,3,5-triazinane core, a saturated version of the more commonly studied 1,3,5-triazine, presents a unique three-dimensional structure for chemical exploration. Derivatives of s-triazine and related heterocyclic structures like tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) have demonstrated a range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] The subject of this guide, 5-Benzyl-1,3,5-triazinane-2-thione, combines this triazinane core with a benzyl group, enhancing lipophilicity, and a thione moiety, a known pharmacophore.

This document serves as a comprehensive guide for researchers, drug discovery scientists, and clinical microbiologists. It provides not just the procedural steps but also the underlying scientific rationale for evaluating the in vitro antimicrobial activity of this promising compound. We will detail the core assays required to build a comprehensive activity profile: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. The protocols are designed to be self-validating and are grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Hypothesized Mechanism of Action

While the precise mechanism of 5-Benzyl-1,3,5-triazinane-2-thione requires empirical validation, we can formulate a hypothesis based on related structures. Many cationic antimicrobial agents function by disrupting the bacterial cell membrane.[9] The nitrogen-rich triazinane core could potentially be protonated under physiological conditions, leading to a net positive charge. This would facilitate electrostatic interaction with the negatively charged components of bacterial membranes (e.g., phospholipids, teichoic acids), leading to membrane destabilization and cell death.

Furthermore, related THTT compounds are believed to exert their antimicrobial effects via hydrolysis, releasing dithiocarbamic acid and isothiocyanates—highly reactive species that can interfere with essential cellular processes.[4]

G cluster_compound 5-Benzyl-1,3,5-triazinane-2-thione cluster_pathway1 Pathway 1: Membrane Disruption cluster_pathway2 Pathway 2: Hydrolysis Compound Compound in Aqueous Milieu Protonation Protonation of Triazinane Nitrogens Compound->Protonation Hydrolysis Hydrolysis of Thione Moiety Compound->Hydrolysis Cationic Cationic Form Protonation->Cationic Membrane Bacterial Cell Membrane (-ve charge) Cationic->Membrane Electrostatic Attraction Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Intermediates Reactive Intermediates (e.g., Isothiocyanates) Hydrolysis->Intermediates Target Intracellular Targets (Enzymes, Proteins) Intermediates->Target Inhibition Inhibition of Cellular Function Target->Inhibition

Caption: Hypothesized antimicrobial mechanisms for 5-Benzyl-1,3,5-triazinane-2-thione.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the most fundamental measure of a compound's potency, defined as the lowest concentration that inhibits the visible in vitro growth of a microorganism after a specified incubation period.[10][11] We will detail the broth microdilution method, which is widely adopted for its efficiency and suitability for high-throughput screening.[11][12]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare 2X Compound Stock Solution C Add 200 µL of 2X Compound to well 1 A->C B Dispense 100 µL CAMHB into wells 2-12 D Perform 2-fold Serial Dilution (wells 1-10) B->D C->D G Inoculate wells 1-11 with 100 µL of inoculum D->G E Prepare Bacterial Inoculum (0.5 McFarland Standard) F Dilute inoculum to ~1x10^6 CFU/mL E->F F->G H Incubate at 35±2°C for 16-20 hours G->H I Read Results Visually (Check for Turbidity) H->I J MIC = Lowest Concentration with No Visible Growth I->J

Caption: Standard workflow for the 96-well plate broth microdilution MIC assay.

Step-by-Step Methodology

1. Preparation of Materials:

  • Compound Stock: Prepare a 100X stock solution of 5-Benzyl-1,3,5-triazinane-2-thione in a suitable solvent (e.g., DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.[13]

  • Bacterial Strains: Use fresh (18-24 hour) cultures of test pathogens grown on appropriate agar plates. Include quality control (QC) strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[14]

  • Microplates: Sterile, 96-well, U-bottom microtiter plates.

2. Preparation of Compound Dilution Plate:

  • Further dilute the 100X stock solution in CAMHB to create a working solution that is twice the highest concentration to be tested (e.g., for a final test range of 64 to 0.125 µg/mL, prepare a 128 µg/mL working solution).[14]

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the working compound solution to well 1.

  • Perform a two-fold serial dilution: transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[14]

  • Controls:

    • Well 11: Growth Control (will receive inoculum but no compound).

    • Well 12: Sterility Control (will receive only CAMHB, no inoculum).

3. Preparation of Bacterial Inoculum:

  • Select several colonies from a fresh agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[11][14]

4. Inoculation and Incubation:

  • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL, and the compound concentrations will now be at their 1X final test concentration.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12][14]

5. Reading and Interpreting Results:

  • After incubation, examine the plate from the bottom using a reading mirror. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]

Scientist's Note (Causality & Trustworthiness): The 0.5 McFarland standard is crucial because the final inoculum size directly affects the MIC result. A higher inoculum can lead to falsely elevated MICs due to the "inoculum effect." The inclusion of CLSI-recommended QC strains with known MIC ranges for reference antibiotics validates the entire experimental run, ensuring that media, incubation conditions, and operator technique are all within acceptable parameters.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC test identifies the concentration that inhibits growth (bacteriostatic effect), the MBC test determines the concentration required to kill the bacteria (bactericidal effect).[15] It is a direct extension of the MIC assay.

Step-by-Step Methodology
  • Following the determination of the MIC, take the 96-well plate used for the assay.

  • From each well that showed no visible growth (the MIC well and all wells with higher concentrations), aspirate a 10 µL aliquot.

  • Spot the 10 µL aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (or 3-log10) reduction of the initial bacterial inoculum.[15]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate of antimicrobial activity, revealing whether a compound's effect is time-dependent or concentration-dependent.[16] It is a powerful method for differentiating between bactericidal and bacteriostatic agents over time.[15]

Workflow for Time-Kill Kinetics Assay

TimeKill_Workflow A Prepare Bacterial Culture in Logarithmic Growth Phase B Adjust to ~5x10^5 CFU/mL in CAMHB A->B C Prepare Flasks: - Growth Control - Compound at 0.5x, 1x, 2x, 4x MIC B->C D Incubate flasks in shaking incubator C->D E Time Point Sampling (0, 2, 4, 8, 24 hours) D->E F Perform Serial Dilutions of Sample E->F G Plate Dilutions on Agar F->G H Incubate Plates & Count Colonies (CFU) G->H I Plot log10 CFU/mL vs. Time H->I

Caption: Experimental workflow for a time-kill kinetics evaluation.

Step-by-Step Methodology
  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and incubate until it reaches the early-to-mid logarithmic phase of growth. Adjust the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare flasks containing CAMHB with 5-Benzyl-1,3,5-triazinane-2-thione at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

  • Inoculation and Sampling: Inoculate each flask with the prepared bacterial suspension. Immediately withdraw the first sample (T=0). Place the flasks in a shaking incubator at 35°C ± 2°C.

  • Withdraw samples at subsequent time points (e.g., 2, 4, 8, and 24 hours).[15][16]

  • Viable Cell Counting: At each time point, perform serial 10-fold dilutions of the collected samples in sterile saline or a neutralizing buffer.

    Scientist's Note: Using a validated neutralizing buffer is critical to stop the antimicrobial action of the compound immediately upon sampling, preventing carryover effects that would lead to falsely low bacterial counts.

  • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto antibiotic-free agar plates.

  • Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15][17] A bacteriostatic effect is observed when the CFU/mL remains relatively constant (within 1-2 logs of the starting inoculum) over the 24-hour period.[15]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis. The following table provides a template for presenting hypothetical results.

Bacterial StrainATCC NumberCompound MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioInterpretation (based on CLSI Breakpoints*)
Staphylococcus aureus29213 (QC)482Susceptible
MRSABAA-17178162Susceptible
Escherichia coli25922 (QC)16644Intermediate
Pseudomonas aeruginosa27853>64>64-Resistant
Enterococcus faecalis2921232>64>2Resistant

*Note: Breakpoint values are specific to established antibiotics and are used here for illustrative purposes. New compounds require extensive clinical correlation to establish their own breakpoints.[18]

Interpreting the MBC/MIC Ratio:

  • MBC/MIC ≤ 4: Generally considered indicative of bactericidal activity.

  • MBC/MIC > 4: Generally considered indicative of bacteriostatic activity or tolerance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit.
  • The minimum inhibitory concentr
  • Antimicrobial Susceptibility Testing. CLSI.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
  • Time-Kill Evalu
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Synthesis and biological evaluation of novel 1,3,5-triazine deriv
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies.
  • Antibacterial Effect of Triazine in Barrier Membranes with Therapeutic Activity for Guided Bone Regener
  • Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives.

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Unlocking the Therapeutic Potential: Application Notes and Protocols for 5-Benzyl-1,3,5-triazinane-2-thione Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic chemistry, the 1,3,5-triazine scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant antitumor activity.[1][2] This document provides detailed application notes and experimental protocols for investigating the anticancer properties of a specific subclass: 5-Benzyl-1,3,5-triazinane-2-thione derivatives. While direct extensive research on this specific derivative is emerging, this guide synthesizes data from the broader class of 1,3,5-triazine and triazinane-2-thione compounds to provide a robust framework for its evaluation as a potential therapeutic agent.

The core structure, 5-Benzyl-1,3,5-triazinane-2-thione, combines the triazine ring system with a benzyl group and a thione moiety. This unique combination of functional groups offers intriguing possibilities for molecular interactions within the cellular environment, potentially targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][3] This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to explore the anticancer potential of these promising compounds.

Part 1: Synthesis and Characterization

A reliable and scalable synthetic route is the foundation of any drug discovery program. Based on established methods for similar heterocyclic compounds, a plausible synthesis protocol for 5-Benzyl-1,3,5-triazinane-2-thione derivatives is outlined below.

Protocol 1: Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione Derivatives

This protocol is adapted from methodologies reported for the synthesis of related triazine and thiourea derivatives.

A. Materials and Reagents:

  • Benzylamine

  • Formaldehyde (37% aqueous solution)

  • Thiosemicarbazide

  • Substituted aromatic aldehydes (for derivatization)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • NMR tubes, solvents (DMSO-d6, CDCl3)

  • Mass spectrometry vials

B. Step-by-Step Procedure:

  • Formation of the Triazinane Ring:

    • In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol.

    • Cool the solution in an ice bath and slowly add formaldehyde (2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • In a separate flask, dissolve thiosemicarbazide (1 equivalent) in ethanol.

    • Slowly add the thiosemicarbazide solution to the benzylamine-formaldehyde mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Derivatization (Optional):

    • To synthesize derivatives, the core 5-Benzyl-1,3,5-triazinane-2-thione can be further reacted with various substituted aromatic aldehydes.

    • Dissolve the purified core compound and a substituted aldehyde (1.1 equivalents) in ethanol with a catalytic amount of HCl.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Follow the work-up and purification steps as described above.

  • Characterization:

    • Confirm the structure of the synthesized compounds using:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and proton/carbon environments.

      • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=S, N-H).

Part 2: In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to determine the cytotoxic and mechanistic effects of the synthesized compounds on cancer cells.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

A. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Normal (non-cancerous) human cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 5-Benzyl-1,3,5-triazinane-2-thione derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

B. Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using dose-response curve fitting software.

Table 1: Hypothetical IC₅₀ Values of 5-Benzyl-1,3,5-triazinane-2-thione Derivatives

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)MCF-10A (µM)Selectivity Index (SI) for MCF-7
Derivative 1 12.525.818.2>100>8.0
Derivative 2 5.210.18.985.416.4
Derivative 3 35.648.255.1>100>2.8
Doxorubicin 0.81.20.95.67.0

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Understanding whether the compounds induce programmed cell death (apoptosis) and/or affect cell cycle progression is crucial.

A. Materials and Reagents:

  • Cancer cell line of interest

  • Test compounds

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • PI/RNase Staining Buffer for cell cycle analysis

  • Flow cytometer

B. Step-by-Step Procedure for Apoptosis Analysis:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

C. Step-by-Step Procedure for Cell Cycle Analysis:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Cell Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

    • Incubate in the dark for 30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Mechanistic Insights and Signaling Pathways

Many 1,3,5-triazine derivatives exert their anticancer effects by modulating key signaling pathways.[1][2][3] Based on the literature for related compounds, potential targets for 5-Benzyl-1,3,5-triazinane-2-thione derivatives include the PI3K/Akt/mTOR and EGFR pathways.

Diagram 1: Potential Signaling Pathways Targeted by 5-Benzyl-1,3,5-triazinane-2-thione Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation 5-Benzyl-1,3,5-triazinane-2-thione 5-Benzyl-1,3,5- triazinane-2-thione 5-Benzyl-1,3,5-triazinane-2-thione->EGFR Inhibition? 5-Benzyl-1,3,5-triazinane-2-thione->PI3K Inhibition?

Caption: Hypothetical inhibition of EGFR and PI3K pathways.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to investigate the effect of the compounds on the expression and phosphorylation status of proteins in targeted signaling pathways.

A. Materials and Reagents:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-EGFR, anti-p-EGFR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

B. Step-by-Step Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated cells and quantify protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Part 4: In Vivo Antitumor Efficacy

Promising in vitro results should be validated in a preclinical in vivo model.

Protocol 5: Xenograft Mouse Model of Human Cancer

This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of the lead compounds.

A. Materials and Reagents:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound formulation (e.g., in saline with a solubilizing agent)

  • Calipers

  • Animal balance

B. Step-by-Step Procedure:

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to a predetermined schedule and dose.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the overall health of the animals.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry).

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Compound/ Vehicle Admin. Randomization->Treatment Monitoring Tumor & Weight Measurement Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision & Weighing Euthanasia->Tumor_Excision Further_Analysis Histology/ IHC Tumor_Excision->Further_Analysis

Caption: Workflow for assessing in vivo anticancer efficacy.

Conclusion

The 5-Benzyl-1,3,5-triazinane-2-thione scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of these compounds. By systematically applying these methodologies, researchers can effectively assess the therapeutic potential of this chemical class and contribute to the advancement of oncology drug discovery.

References

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Arch Pharm (Weinheim). 2023 Jan;356(1):e2200479. doi: 10.1002/ardp.202200479. Epub 2022 Nov 13. PMID: 36372519. [Link]

  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anticancer Agents Med Chem. 2020;20(13):1588-1596. doi: 10.2174/1871520620666200516160322. PMID: 32416805. [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. Semantic Scholar. [Link]

  • Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]

  • Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. Curr Med Chem. 2018;25(1):74-99. doi: 10.2174/0929867324666170927160256. PMID: 28971773. [Link]

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Application Notes and Protocols for the Antiviral Evaluation of 5-Benzyl-1,3,5-triazinane-2-thione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, serving as the core structure for a multitude of compounds with diverse and potent biological activities.[1][2][3] Derivatives of this heterocyclic motif have been extensively investigated and developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[4] Notably, the versatility of the triazine core allows for substitutions at its three reactive positions, enabling the fine-tuning of its pharmacological profile. This has led to significant interest in its potential as a source of novel antiviral therapeutics.[4][5]

This guide focuses on a specific chemical class: 5-Benzyl-1,3,5-triazinane-2-thione analogs . The incorporation of a benzyl group and a thione moiety introduces specific steric and electronic properties that can facilitate interactions with viral or host cell targets, potentially disrupting the viral life cycle. The purpose of these application notes is to provide a comprehensive, field-proven framework for the systematic evaluation of these analogs, guiding researchers from initial cytotoxicity profiling to the determination of specific antiviral efficacy and preliminary mechanism of action.

Guiding Principle: The Selectivity Index

The ultimate goal of in vitro antiviral screening is to identify compounds that inhibit viral replication at concentrations that are not harmful to the host cells. The therapeutic window of a potential drug is quantified by the Selectivity Index (SI) .[6]

Selectivity Index (SI) = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., replication or cytopathic effect) by 50%.

A high SI value is the hallmark of a promising antiviral candidate, indicating that the compound's antiviral activity occurs at a concentration much lower than that at which it causes cellular toxicity. The following protocols are designed to accurately determine these two critical parameters.

G cluster_prep Phase 0: Preparation cluster_eval Phase 1: In Vitro Evaluation cluster_analysis Phase 2: Analysis & Hit Selection Compound Compound Synthesis & Purification Stock Prepare DMSO Stock Solutions Compound->Stock Cytotoxicity Protocol 1: Determine CC50 (e.g., MTT Assay) Stock->Cytotoxicity Antiviral Protocol 2: Determine EC50 (e.g., Plaque Reduction Assay) Stock->Antiviral CalculateSI Calculate Selectivity Index (SI) (CC50 / EC50) Cytotoxicity->CalculateSI Antiviral->CalculateSI Hit Identify Hit Compounds (High SI) CalculateSI->Hit

Figure 1: High-level workflow for screening antiviral compounds.

Phase 1: Cytotoxicity Assessment – The Gatekeeper Experiment

Expert Rationale: Before assessing antiviral activity, it is imperative to determine the inherent toxicity of each analog on the host cell line that will be used for infection studies. A compound that appears to inhibit a virus by simply killing the host cells is not a viable drug candidate.[7][8] The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[9]

Protocol 1: MTT Assay for 50% Cytotoxic Concentration (CC50) Determination

This protocol quantifies the metabolic activity of cells, which is directly proportional to the number of viable cells.

Materials:

  • Cell Line: A cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza A virus, A549 for Respiratory Syncytial Virus).

  • Reagents: 5-benzyl-1,3,5-triazinane-2-thione analogs, Dimethyl Sulfoxide (DMSO), Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., acid-isopropanol or DMSO).

  • Equipment: 96-well flat-bottom tissue culture plates, CO2 incubator (37°C, 5% CO2), multichannel pipette, microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.

    • Causality Insight: Seeding a consistent number of cells and allowing them to adhere overnight ensures that the starting point for each well is uniform, reducing variability in the final measurements.

  • Compound Preparation: Prepare a 2X working solution of each analog by performing serial dilutions in culture medium (e.g., from 200 µM down to 0.1 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Controls (Critical for a Self-Validating System):

    • Cell Control (100% Viability): Add 100 µL of fresh medium only.

    • Vehicle Control: Add 100 µL of medium containing the same final concentration of DMSO used for the test compounds.

    • Blank Control: Wells with medium but no cells to provide a background absorbance reading.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours).

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down gently to fully dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Data Presentation: Cytotoxicity Profile
Analog IDChemical Structure (or Ref)CC50 (µM) on Vero Cells
TZA-001[Structure]>100
TZA-002[Structure]75.4
TZA-003[Structure]12.1
.........

Phase 2: Antiviral Efficacy Determination

Expert Rationale: Once the non-toxic concentration range for each analog is known, its ability to inhibit viral replication can be tested. The Plaque Reduction Neutralization Test (PRNT) is considered the "gold standard" for quantifying viral infectivity.[10][11] It directly visualizes and counts infectious viral particles (plaque-forming units), providing highly reproducible data on the efficacy of an antiviral compound.[12][13]

Protocol 2: Plaque Reduction Assay for 50% Effective Concentration (EC50) Determination

Materials:

  • Virus Stock: A virus with a known titer (plaque-forming units per mL, PFU/mL).

  • Cell Line & Media: As used in the cytotoxicity assay.

  • Overlay Medium: 2X DMEM mixed 1:1 with a low-melting-point agarose or methylcellulose solution. This semi-solid medium restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.[10]

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 12-well or 24-well plates to form a confluent monolayer on the day of infection.

  • Compound & Virus Preparation: In separate tubes, mix a standard amount of virus (e.g., 50-100 PFU) with serial dilutions of the test compound (at non-toxic concentrations determined in Phase 1). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus particles.

  • Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plate every 15 minutes.

  • Controls:

    • Virus Control (0% Inhibition): Cells infected with the virus in the absence of any compound.

    • Cell Control (No Infection): Cells treated with medium only.

    • Positive Control: Cells infected with the virus in the presence of a known antiviral drug (e.g., Remdesivir for SARS-CoV-2).

  • Overlay Application: After the adsorption period, carefully aspirate the inoculum and add 1 mL of the semi-solid overlay medium containing the corresponding concentration of the test compound.

    • Causality Insight: The overlay is critical. It ensures that new viruses produced from an initially infected cell can only infect its immediate neighbors. This localized infection and cell death create a visible "plaque."[10][12]

  • Incubation: Incubate the plates at 37°C for a duration that allows for clear plaque formation (e.g., 3 days for Influenza, 5-7 days for Herpes Simplex Virus).

  • Plaque Visualization: Fix the cells by adding 10% formalin for at least 1 hour. After fixation, remove the overlay and stain the cell monolayer with Crystal Violet solution for 15 minutes. Gently wash with water and allow the plate to dry. Viable cells will stain purple, while plaques (areas of cell death) will appear as clear zones.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration relative to the virus control: % Plaque Reduction = [1 - (Plaque_Count_Treated / Plaque_Count_Virus_Control)] * 100

  • Plot the % Plaque Reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Alternative Protocol: qPCR-based Viral Load Reduction Assay

Expert Rationale: As a complementary or high-throughput alternative, a qPCR-based assay directly quantifies the amount of viral genetic material produced, offering high sensitivity and a broad dynamic range.[14] This method is particularly useful for viruses that do not form clear plaques or for screening large numbers of compounds.

Methodology Outline:

  • Infection & Treatment: Infect cell monolayers in a 96-well plate format with the virus at a defined Multiplicity of Infection (MOI) in the presence of serial dilutions of the compound.

  • Incubation: Incubate for 24-48 hours to allow for viral replication.

  • RNA/DNA Extraction: Harvest the cell supernatant or lysate and extract total RNA or DNA using a commercial kit.[]

  • RT-qPCR: For RNA viruses, perform a one-step reverse transcription quantitative PCR (RT-qPCR) using primers and a probe specific to a conserved viral gene. For DNA viruses, proceed directly to qPCR.[16][17]

  • Quantification: Use a standard curve of known viral genome copy numbers to quantify the viral load in each well.

  • Data Analysis: Calculate the percentage reduction in viral load for each concentration relative to the virus control and determine the EC50 value via regression analysis.

Data Synthesis: Identifying Lead Compounds

The final step is to integrate the cytotoxicity and efficacy data to calculate the Selectivity Index for each analog. This allows for the direct comparison and ranking of compounds.

Table for Final Data Synthesis:

Analog IDCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
TZA-001>1002.5>40
TZA-00275.415.25.0
TZA-00312.110.51.2
Positive Control>1000.8>125

Compounds with a high SI (typically >10) are considered promising "hits" for further investigation.[6]

Phase 3: Preliminary Mechanism of Action (MoA) Investigation

Expert Rationale: After identifying a hit compound, a preliminary investigation into its mechanism of action can provide valuable direction for further development. A Time-of-Addition assay is a straightforward method to discern whether a compound acts at the entry, replication, or egress stage of the viral life cycle by varying when the compound is introduced to the cells relative to the virus.[7][18]

G cluster_entry Entry Phase cluster_replication Replication Phase cluster_egress Egress Phase cluster_toa Attachment Virus Attachment Penetration Penetration & Uncoating Attachment->Penetration Replication Genome Replication Penetration->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release Pre Pre-treatment (Targets Entry) Pre->Attachment Inhibits? Post Post-treatment (Targets Replication/Egress) Post->Replication Inhibits?

Figure 2: Conceptual diagram of a Time-of-Addition assay targeting different viral life cycle phases.

Protocol Outline: Time-of-Addition Assay
  • Setup: Use a single, high concentration of the hit compound (e.g., 5-10 times its EC50).

  • Arm 1 (Pre-treatment/Entry): Treat cells with the compound for 2 hours, then wash it away. Subsequently, infect the cells with the virus.

  • Arm 2 (Post-treatment/Replication & Egress): First, infect the cells with the virus for 1 hour. Wash away the inoculum, and then add fresh medium containing the compound.

  • Control: A standard infection where the compound is present throughout (co-treatment).

  • Analysis: After a single replication cycle (e.g., 24 hours), quantify the viral yield using qPCR.

    • Interpretation: If only Arm 1 shows significant inhibition, the compound likely targets viral entry. If Arm 2 shows strong inhibition, the target is a post-entry step like replication or assembly.

References

  • Title: Plaque Reduction Neutralization Tests (PRNT)
  • Title: In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential Source: Protocols.io URL: [Link]

  • Title: 1,3,5‐Triazines as antiviral agents Source: ResearchGate URL: [Link]

  • Title: Development of an Antiviral Screening Protocol: One-Stone-Two-Birds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Plaque Reduction Neutralization Test (PRNT) Protocol Source: Creative Biolabs URL: [Link]

  • Title: Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure Source: MDPI URL: [Link]

  • Title: Antiviral assay Source: Bio-protocol URL: [Link]

  • Title: 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: qPCR Assay for Testing Antiviral Agents Source: Creative Diagnostics URL: [Link]

  • Title: Plaque Reduction Assay Source: Creative Diagnostics URL: [Link]

  • Title: A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates Source: National Institutes of Health (ASM Journals) URL: [Link]

  • Title: Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives Source: ResearchGate URL: [Link]

  • Title: Antiviral Drug Screening Source: Virology Research Services URL: [Link]

  • Title: MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Direct viral detection via qPCR Source: Takara Bio URL: [Link]

  • Title: Antiviral Screening Source: The University of Tennessee Health Science Center URL: [Link]

  • Title: Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cytotoxicity Screening Assay - Paired with Antiviral Assays v1 Source: ResearchGate URL: [Link]

  • Title: Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: 1,3,5‐Triazine: A versatile pharmacophore with diverse biological activities Source: Wiley Online Library URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives Source: Remedy Publications LLC URL: [Link]

  • Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: National Institutes of Health URL: [Link]

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High-Throughput Screening Assays for 5-Benzyl-1,3,5-triazinane-2-thione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the identification and characterization of bioactive 5-Benzyl-1,3,5-triazinane-2-thione derivatives. This class of compounds holds significant promise in medicinal chemistry, and robust screening methodologies are crucial for unlocking their therapeutic potential.

Introduction: The 5-Benzyl-1,3,5-triazinane-2-thione Scaffold

The 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The 5-Benzyl-1,3,5-triazinane-2-thione core provides a unique three-dimensional structure with multiple points for chemical modification, allowing for the generation of diverse compound libraries with the potential to interact with a variety of biological targets. High-throughput screening (HTS) is an essential tool for rapidly evaluating these large libraries to identify "hit" compounds with desired biological activity.[4][5][6]

This guide will detail several HTS assay formats suitable for screening 5-Benzyl-1,3,5-triazinane-2-thione derivatives, covering biochemical, cell-based, and biophysical approaches. The causality behind experimental choices and the importance of self-validating systems will be emphasized throughout.

Foundational Principles of HTS Assay Design and Validation

A successful HTS campaign relies on the development of a robust and reliable assay.[7][8] Key considerations include the choice of assay format, reagent stability, and statistical validation of assay performance.

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[9][10] It reflects the separation between the positive and negative controls in an assay, taking into account the variability of the data. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[9][11]

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • σp is the standard deviation of the positive control.

  • σn is the standard deviation of the negative control.

  • μp is the mean of the positive control.

  • μn is the mean of the negative control.

A pilot screen with a small subset of compounds is recommended to ensure the assay performs well with Z' and Z-factors consistently above 0.5 before proceeding to a full-scale HTS campaign.[12]

Biochemical Assays: Targeting Specific Enzymes

Biochemical assays are ideal for screening compounds that directly interact with a purified biological target, such as an enzyme.[13][14] These assays offer a controlled environment to study the direct molecular interactions.[13]

Application Example: Screening for Kinase Inhibitors

Many 1,3,5-triazine derivatives have been investigated as kinase inhibitors. The following protocol describes a fluorescence polarization (FP) assay for identifying inhibitors of a hypothetical kinase.

FP is a technique used to study molecular interactions by monitoring changes in the apparent size of a fluorescently labeled molecule (tracer).[15][16] When a small fluorescent tracer binds to a larger protein, its rotation slows down, resulting in an increase in the polarization of the emitted light.[16] In a competitive binding assay, a test compound that binds to the protein will displace the tracer, leading to a decrease in fluorescence polarization.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay for Kinase Inhibitors

1. Materials and Reagents:

  • Purified Kinase
  • Fluorescently labeled tracer (e.g., a known ligand of the kinase conjugated to a fluorophore)
  • 5-Benzyl-1,3,5-triazinane-2-thione derivative library (dissolved in DMSO)
  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
  • 384-well, low-volume, black microplates
  • Fluorescence plate reader with polarization capabilities

2. Experimental Workflow:

Caption: Workflow for the FP competitive binding assay.

3. Detailed Steps:

4. Data Presentation:

Compound IDConcentration (µM)Fluorescence Polarization (mP)% Inhibition
Control (+)-3500
Control (-)-120100
BTT-0011015087.0
BTT-002103452.2
BTT-0031020065.2

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant environment.[4] They can provide insights into a compound's cell permeability, cytotoxicity, and effects on cellular signaling pathways.

Application Example: Screening for Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and many cell-based assays have been developed for screening GPCR modulators.[17][18] A common approach is to use a reporter gene assay that measures the downstream signaling of GPCR activation.[19][20]

A luciferase reporter gene assay utilizes the enzyme luciferase to quantify the transcriptional activity of a specific promoter.[21][22] In the context of GPCR screening, a cell line is engineered to express the target GPCR and a reporter construct where the expression of luciferase is driven by a promoter that is activated by the GPCR's signaling pathway (e.g., a cAMP response element for Gs-coupled GPCRs).[17][18]

Protocol 2: Luciferase Reporter Gene Assay for GPCR Modulators

1. Materials and Reagents:

  • HEK293 cell line stably expressing the target GPCR and the luciferase reporter construct.
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • 5-Benzyl-1,3,5-triazinane-2-thione derivative library (dissolved in DMSO)
  • GPCR agonist (for antagonist screening)
  • Luciferase assay reagent (containing luciferin substrate)
  • 384-well, white, solid-bottom microplates
  • Luminometer

2. Experimental Workflow:

Caption: Workflow for the luciferase reporter gene assay.

3. Detailed Steps:

4. Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Activation
Control (Basal)-10,0000
Control (Agonist)1150,000100
BTT-00410120,00078.6
BTT-0051012,0001.4
BTT-0061080,00050.0

Biophysical Assays: Characterizing Direct Binding Interactions

Biophysical assays are essential for confirming direct binding of hit compounds to the target protein and for characterizing the binding affinity and kinetics.[][]

Application Example: AlphaScreen Assay for Protein-Protein Interaction Inhibitors

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions.[25][26]

AlphaScreen technology utilizes two types of beads: a Donor bead and an Acceptor bead.[25][27] When these beads are brought into close proximity (within 200 nm) by a biological interaction, a cascade of chemical reactions is initiated, leading to the emission of a light signal.[25][28] In a competition assay, a compound that disrupts the interaction will cause a decrease in the signal.

Protocol 3: AlphaScreen Assay for Protein-Protein Interaction Inhibitors

1. Materials and Reagents:

  • Two interacting proteins (Protein A and Protein B), one biotinylated and the other with a tag (e.g., 6xHis).
  • Streptavidin-coated Donor beads.
  • Nickel Chelate Acceptor beads.
  • 5-Benzyl-1,3,5-triazinane-2-thione derivative library (dissolved in DMSO).
  • Assay Buffer (e.g., PBS with 0.1% BSA).
  • 384-well, white microplates.
  • Plate reader capable of AlphaScreen detection.

2. Experimental Workflow:

Caption: Workflow for the AlphaScreen assay.

3. Detailed Steps:

4. Data Presentation:

Compound IDConcentration (µM)AlphaScreen Signal (Counts)% Inhibition
Control (+)-500,0000
Control (-)-20,000100
BTT-00710100,00083.3
BTT-00810480,0004.2
BTT-00910250,00052.1

Conclusion

The selection of an appropriate HTS assay is critical for the successful identification of bioactive 5-Benzyl-1,3,5-triazinane-2-thione derivatives. This guide has provided an overview of biochemical, cell-based, and biophysical assay formats, along with detailed protocols and the underlying principles. By carefully considering the biological target and implementing robust assay validation procedures, researchers can effectively screen large compound libraries and accelerate the discovery of novel therapeutic agents.

References

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  • Schrage, R., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(11), 937-948. [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

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  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring RNA-protein and protein-protein interactions. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

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  • Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1-11. [Link]

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  • Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 987, 151-171. [Link]

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Application Notes and Protocols for the Development of Drug Delivery Systems for 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of drug delivery systems for the novel therapeutic candidate, 5-Benzyl-1,3,5-triazinane-2-thione. Given the hydrophobic nature of this compound, this guide focuses on two promising delivery platforms: poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. Detailed, step-by-step protocols for formulation, characterization, and in vitro evaluation are provided, underpinned by scientific rationale to aid in experimental design and troubleshooting.

Introduction to 5-Benzyl-1,3,5-triazinane-2-thione

5-Benzyl-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a triazinane-thione core with a benzyl substituent.[1][2][3] The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Similarly, the related 1,3,5-thiadiazinane-2-thione nucleus has been reported to possess diverse bioactivities, such as antibacterial, antifungal, and antiviral effects.[7] While the specific therapeutic applications of 5-Benzyl-1,3,5-triazinane-2-thione are still under investigation, its structural motifs suggest significant potential in various therapeutic areas.

A critical consideration for the development of this compound is its physicochemical properties. With a molecular formula of C₁₀H₁₃N₃S and a molecular weight of approximately 207.3 g/mol , a key characteristic is its predicted hydrophobicity, indicated by a calculated logP of 1.1186.[1][2] This low aqueous solubility presents a challenge for direct administration and necessitates the use of advanced drug delivery systems to enhance its bioavailability and therapeutic efficacy.

Table 1: Physicochemical Properties of 5-Benzyl-1,3,5-triazinane-2-thione

PropertyValueSource
IUPAC Name5-Benzyl-1,3,5-triazinane-2-thione[1][2]
CAS Number42170-02-5[1][2]
Molecular FormulaC₁₀H₁₃N₃S[1][2]
Molecular Weight207.3 g/mol [1][2]
Calculated logP1.1186[1]

Rationale for Selecting PLGA Nanoparticles and Liposomes

The hydrophobic nature of 5-Benzyl-1,3,5-triazinane-2-thione makes it an ideal candidate for encapsulation within drug delivery systems that can accommodate lipophilic molecules. PLGA nanoparticles and liposomes are two well-established and clinically relevant platforms for this purpose.

  • PLGA Nanoparticles: Poly(lactic-co-glycolic acid) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. PLGA nanoparticles can encapsulate hydrophobic drugs within their polymeric matrix, protecting them from degradation and enabling controlled release.[8] The release rate can be tuned by altering the molecular weight and the lactic acid to glycolic acid ratio of the polymer.

  • Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Hydrophobic drugs like 5-Benzyl-1,3,5-triazinane-2-thione can be entrapped within the lipid bilayer. Liposomes are biocompatible, biodegradable, and can be modified to achieve targeted drug delivery.

Preliminary Considerations: Solubility and Stability

Before proceeding with formulation, it is crucial to assess the solubility and stability of 5-Benzyl-1,3,5-triazinane-2-thione.

Solubility Assessment Protocol

A preliminary screening of solubility in various organic solvents is recommended to select the most appropriate solvent for the chosen formulation method.

Objective: To determine a suitable solvent for 5-Benzyl-1,3,5-triazinane-2-thione for the preparation of drug delivery systems.

Materials:

  • 5-Benzyl-1,3,5-triazinane-2-thione

  • Selection of organic solvents (e.g., Dichloromethane, Chloroform, Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide)

  • Vials

  • Orbital shaker

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of 5-Benzyl-1,3,5-triazinane-2-thione to a known volume of each test solvent in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

Stability Assessment Protocol

Forced degradation studies are essential to understand the degradation pathways of the compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of 5-Benzyl-1,3,5-triazinane-2-thione under various stress conditions.

Materials:

  • 5-Benzyl-1,3,5-triazinane-2-thione

  • 0.1 N HCl, 0.1 N NaOH

  • 30% Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV system

Procedure:

  • Acid and Base Hydrolysis: Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Prepare a solution of the compound in a suitable solvent and add 30% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Expose a known amount of the solid compound to high temperature (e.g., 70°C) in an oven.

  • Photostability: Expose the solid compound or its solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analyze all stressed samples, along with a control sample, by HPLC to identify and quantify any degradation products.

Formulation Protocols

The following sections provide detailed protocols for the formulation of PLGA nanoparticles and liposomes encapsulating 5-Benzyl-1,3,5-triazinane-2-thione.

PLGA Nanoparticle Formulation: Emulsion-Solvent Evaporation Method

This method is suitable for encapsulating hydrophobic drugs.

Diagram 1: Workflow for PLGA Nanoparticle Formulation

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification and Nanoparticle Formation cluster_3 Purification and Collection a Dissolve PLGA and 5-Benzyl-1,3,5-triazinane-2-thione in Dichloromethane c Add organic phase to aqueous phase a->c b Prepare Polyvinyl Alcohol (PVA) solution in water b->c d Homogenize or sonicate to form o/w emulsion c->d e Stir to evaporate organic solvent d->e f Nanoparticle suspension formed e->f g Centrifuge to collect nanoparticles f->g h Wash with deionized water g->h i Lyophilize for long-term storage h->i

Caption: Workflow for PLGA Nanoparticle Formulation by Emulsion-Solvent Evaporation.

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and 5-Benzyl-1,3,5-triazinane-2-thione (e.g., 10 mg) in a suitable organic solvent (e.g., 2 mL of dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in 10 mL of deionized water).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose) and freeze-dry to obtain a powder for long-term storage.

Liposome Formulation: Thin-Film Hydration Method

This is a common and effective method for preparing liposomes encapsulating hydrophobic drugs.

Diagram 2: Workflow for Liposome Formulation

G cluster_0 Lipid Film Formation cluster_1 Hydration and Vesicle Formation cluster_2 Size Reduction cluster_3 Purification a Dissolve lipids and 5-Benzyl-1,3,5-triazinane-2-thione in Chloroform b Evaporate solvent using a rotary evaporator a->b c A thin lipid film is formed b->c d Hydrate the lipid film with an aqueous buffer c->d e Vortex or sonicate to form multilamellar vesicles (MLVs) d->e f Extrude MLVs through polycarbonate membranes e->f g Unilamellar vesicles (LUVs) of defined size are formed f->g h Remove unencapsulated drug by dialysis or gel filtration g->h

Caption: Workflow for Liposome Formulation by Thin-Film Hydration.

Protocol:

  • Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and 5-Benzyl-1,3,5-triazinane-2-thione in an organic solvent (e.g., chloroform) in a round-bottom flask.[9]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Purification: Remove the unencapsulated drug from the liposome suspension by dialysis against the hydration buffer or by size exclusion chromatography.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated drug delivery systems.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the nanoparticles or liposomes in suspension. Zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the particles in an electric field. A higher absolute zeta potential value generally indicates better colloidal stability.[10]

Protocol:

  • Dilute a small aliquot of the nanoparticle or liposome suspension in deionized water or an appropriate buffer.

  • Analyze the sample using a DLS instrument (e.g., a Zetasizer) to determine the average particle size, PDI, and zeta potential.

  • Perform measurements in triplicate for each sample.

Table 2: Target Characteristics for Nanoparticle and Liposome Formulations

ParameterTarget RangeRationale
Particle Size100 - 200 nmOptimal for avoiding rapid clearance by the reticuloendothelial system and for potential passive targeting to tumor tissues via the EPR effect.
Polydispersity Index (PDI)< 0.3Indicates a narrow and uniform particle size distribution.
Zeta Potential> ±20 mVSufficient surface charge to ensure colloidal stability and prevent aggregation.
Drug Loading and Encapsulation Efficiency

Principle: The amount of 5-Benzyl-1,3,5-triazinane-2-thione encapsulated within the nanoparticles or liposomes is determined by disrupting the carrier and quantifying the released drug using a suitable analytical method like HPLC-UV.

Protocol:

  • Take a known amount of lyophilized nanoparticles or a known volume of the liposome suspension.

  • Disrupt the nanoparticles or liposomes to release the encapsulated drug. For PLGA nanoparticles, this can be done by dissolving them in a suitable organic solvent (e.g., acetonitrile). For liposomes, a surfactant like Triton X-100 can be used.

  • Quantify the amount of drug in the resulting solution using a validated HPLC-UV method.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

  • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Studies

Principle: An in vitro release study is performed to evaluate the rate and extent of drug release from the delivery system over time in a simulated physiological environment. The dialysis bag method is a common technique for this purpose.

Diagram 3: In Vitro Drug Release Study Setup

G cluster_0 Setup cluster_1 Sampling and Analysis cluster_2 Data Analysis a Place nanoparticle/liposome suspension in a dialysis bag b Seal the dialysis bag a->b c Immerse the bag in a release medium (e.g., PBS with Tween 80) b->c d Maintain at 37°C with constant stirring c->d e Withdraw aliquots from the release medium at set time points d->e f Replace with fresh medium e->f g Quantify drug concentration in the aliquots by HPLC-UV f->g h Calculate the cumulative percentage of drug released g->h i Plot cumulative release vs. time h->i

Caption: Workflow for In Vitro Drug Release Study using the Dialysis Method.

Protocol:

  • Place a known amount of the drug-loaded nanoparticle or liposome suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the sealed dialysis bag in a release medium (e.g., PBS, pH 7.4, containing a surfactant like 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug).

  • Maintain the setup at 37°C with constant, gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a validated HPLC-UV method.

  • Calculate the cumulative percentage of drug released at each time point and plot the release profile.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the accurate quantification of 5-Benzyl-1,3,5-triazinane-2-thione in various samples.

Protocol Outline:

  • Column: A reversed-phase column (e.g., C18) is typically suitable for compounds with this level of polarity.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) is a common choice. A gradient elution may be necessary to achieve good separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (to be determined by UV-Vis spectrophotometry). For triazine derivatives, this is often in the range of 220-280 nm.[8][11][12][13]

  • Quantification: Create a calibration curve using standard solutions of 5-Benzyl-1,3,5-triazinane-2-thione of known concentrations.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the development and characterization of PLGA nanoparticle and liposomal delivery systems for 5-Benzyl-1,3,5-triazinane-2-thione. By systematically applying these methodologies, researchers can effectively formulate and evaluate novel drug delivery systems to unlock the therapeutic potential of this promising compound. It is imperative to meticulously document all experimental parameters and results to ensure reproducibility and to facilitate the translation of these findings into preclinical and clinical development.

References

  • Benchchem. (2025). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds. Benchchem.
  • ResearchGate. (n.d.). Relevant UV-Vis data of the triazine derivatives 3a-d.
  • ResearchGate. (n.d.). UV-Visible spectra of triazine compound.
  • ResearchGate. (n.d.). The absorption of UV–Vis spectra of triazine herbicides species.
  • Al-Romaigh, F. A., Al-Otaibi, A. M., El-Gazzar, A. B. A., & El-Gharbawy, A. S. (2022).
  • Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io.
  • MDPI. (2021).
  • El-Faham, A., et al. (2021).
  • PubMed Central. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • Wikipedia. (n.d.). RDX.
  • Chemdiv. (n.d.). Compound 5-benzyl-1,3,5-triazinane-2-thione.
  • Arfan, M., et al. (2009). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. PMC.
  • Benchchem. (2025). Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry.
  • Matrix Fine Chemicals. (n.d.). 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Tribenzylamine (TBA) on Primesep B Column.
  • SpringerLink. (n.d.). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines.
  • Journal of Drug Delivery and Therapeutics. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • SIELC Technologies. (n.d.). Separation of 1,3,5-Tribenzylhexahydro-1,3,5-triazine on Newcrom R1 HPLC column.
  • Chemdiv. (n.d.). Compound 5-benzyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione.
  • MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis.
  • ChemicalBook. (n.d.). 5-benzyl-1,3,5-triazinane-2-thione.
  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Benzyl-1,3,5-triazinane-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction

5-Benzyl-1,3,5-triazinane-2-thione is a heterocyclic compound belonging to the triazinane class, which is recognized for its diverse biological activities and applications in medicinal chemistry. The synthesis, typically achieved through a one-pot multicomponent reaction, is efficient but can be susceptible to issues related to yield, purity, and reproducibility. This guide offers expert insights and practical solutions to common challenges encountered during its preparation.

Core Synthesis Protocol

This protocol outlines a standard procedure for the one-pot synthesis of 5-Benzyl-1,3,5-triazinane-2-thione via a Mannich-type condensation reaction.

Experimental Protocol: One-Pot Synthesis

Reagents and Materials:

  • Benzylamine (≥99%)

  • Thiourea (≥99%)

  • Formaldehyde (37 wt. % solution in H₂O)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (1 M, for pH adjustment)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiourea (7.61 g, 0.1 mol) and ethanol (100 mL). Stir the suspension at room temperature.

  • Reagent Addition: To the stirring suspension, add benzylamine (10.72 g, 0.1 mol).

  • Formaldehyde Addition: Slowly add formaldehyde solution (16.2 g, 0.2 mol) to the mixture dropwise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction & Reflux: After the addition is complete, heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate product precipitation.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and melting point analysis.

Optimized Reaction Parameters

For ease of comparison, the key quantitative parameters for this synthesis are summarized below.

ParameterRecommended ValueRationale
Stoichiometry (Thiourea:Benzylamine:Formaldehyde) 1 : 1 : 2Ensures complete formation of the heterocyclic ring by providing two methylene bridges.
Solvent EthanolGood solubility for reactants upon heating and allows for easy product precipitation upon cooling.
Temperature 78-80°C (Reflux)Provides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time 4-6 hoursTypically sufficient for reaction completion; should be confirmed by TLC monitoring.
Plausible Reaction Mechanism

The synthesis proceeds via a multi-step condensation pathway analogous to the classical Mannich reaction.[1] The key steps involve the formation of electrophilic iminium ions and their subsequent reaction with the nucleophilic thiourea.

  • Iminium Ion Formation: Benzylamine reacts with one equivalent of formaldehyde to form an electrophilic N-benzyl iminium ion.

  • Thiourea Activation: Thiourea, a nucleophile, reacts with a second equivalent of formaldehyde to form a hydroxymethyl intermediate.

  • Condensation & Cyclization: The activated thiourea intermediate reacts with the N-benzyl iminium ion, followed by an intramolecular cyclization and dehydration to yield the final 5-benzyl-1,3,5-triazinane-2-thione ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates R1 Benzylamine I1 N-Benzyl Iminium Ion R1->I1 + H₂CO R2 Formaldehyde (2 eq.) R2->I1 I2 Hydroxymethylthiourea R2->I2 R3 Thiourea R3->I2 + H₂CO P 5-Benzyl-1,3,5- triazinane-2-thione I1->P + I2 - 2H₂O I2->P

Caption: Plausible reaction mechanism for the one-pot synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low or no yield is a common issue that can typically be traced to three main factors: reagent quality, stoichiometry, or reaction conditions.

  • Reagent Quality: Formaldehyde solutions can degrade over time, leading to the formation of paraformaldehyde precipitate. This reduces the concentration of active monomeric formaldehyde.

    • Solution: Use a fresh, unopened bottle of 37% formaldehyde solution. Alternatively, paraformaldehyde can be used if it is first depolymerized by heating in a slightly basic aqueous solution before being added to the reaction.

  • Incorrect Stoichiometry: The 1:1:2 molar ratio of benzylamine, thiourea, and formaldehyde is critical. An excess or deficit of any reagent can halt the reaction at an intermediate stage or promote side reactions.

    • Solution: Carefully calculate and measure the molar equivalents of all reactants. Pay close attention to the concentration of the formaldehyde solution when calculating its molar quantity.

  • Suboptimal Temperature: The reaction requires sufficient heat (reflux) to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish and incomplete.

    • Solution: Ensure the reaction mixture reaches and maintains a steady reflux. Use a heating mantle with a temperature controller for precise heat management.

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products?

Answer: The formation of side products often results from the self-condensation of reactants or incomplete cyclization.

  • Side Product A: 1,3,5-Tribenzyl-1,3,5-triazinane: This can form if thiourea is not incorporated. It arises from the condensation of benzylamine (3 eq.) and formaldehyde (3 eq.).

    • Cause: Slow addition of thiourea or non-reactive thiourea.

    • Solution: Ensure all three components are mixed at the beginning of the reaction. Check the quality of the thiourea.

  • Side Product B: Unreacted Intermediates: Linear or partially cyclized adducts of the reactants can persist if the reaction is not driven to completion.

    • Cause: Insufficient reaction time or inadequate heating.

    • Solution: Monitor the reaction by TLC until the starting materials are consumed. Ensure the reflux temperature is maintained for the full duration (4-6 hours).

  • Side Product C: Polymeric Material: Formaldehyde can self-polymerize, especially under acidic conditions or upon prolonged heating.

    • Solution: Add the formaldehyde solution slowly and control the initial exothermic reaction. Avoid overly acidic conditions.

Question 3: The product oiled out or was difficult to crystallize. How can I improve purification?

Answer: Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Initial Workup: If the product separates as an oil upon cooling, try decanting the solvent and triturating the oil with a non-polar solvent like cold hexanes. This can sometimes induce solidification by removing soluble impurities.

  • Recrystallization Solvent: Ethanol is generally a good choice, but if it fails, a mixed-solvent system may be necessary. For example, dissolve the crude product in a minimal amount of a good solvent (like acetone or dichloromethane) and then slowly add a poor solvent (like hexanes or water) until the solution becomes turbid. Heating to clarify and then cooling slowly can promote crystal growth.[2]

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. A solvent system of ethyl acetate/hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude product.

Frequently Asked Questions (FAQs)

Q: What is the specific role of each component in this three-component reaction?

A: Each reactant serves a distinct and essential purpose in building the final heterocyclic structure.

  • Benzylamine: Acts as one of the three nitrogen sources for the triazinane ring and attaches the benzyl group at the N-5 position, which often modulates the molecule's biological activity.

  • Thiourea: Provides the N-C(=S)-N backbone of the ring, incorporating the other two nitrogen atoms (N-1 and N-3) and the thiocarbonyl (C=S) group at the C-2 position.

  • Formaldehyde: Serves as the source for the two carbon atoms (C-4 and C-6) that act as methylene bridges, linking the three nitrogen atoms to form the stable six-membered ring.[1][3]

Q: Are there any major safety concerns with this synthesis?

A: Yes, appropriate safety precautions are mandatory.

  • Formaldehyde: Is a known carcinogen and a skin and respiratory sensitizer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzylamine: Is corrosive and can cause severe skin burns and eye damage. Handle with care, using appropriate PPE.

  • Thiourea: Is suspected of being a reproductive toxin. Avoid inhalation of dust and skin contact.

Q: Can I use other primary amines instead of benzylamine?

A: Yes. This reaction is generally adaptable to other primary amines (aliphatic or aromatic), which allows for the synthesis of a diverse library of N-5 substituted 1,3,5-triazinane-2-thiones. However, the reactivity of the amine can influence the optimal reaction conditions. For example, less nucleophilic anilines may require longer reaction times or a catalyst.

Experimental Workflow Overview

The entire process from setup to final product can be visualized in the following workflow.

Workflow A 1. Reaction Setup (Add Thiourea, Benzylamine, Ethanol to Flask) B 2. Reagent Addition (Slowly add Formaldehyde) A->B C 3. Reaction (Heat to Reflux for 4-6h) B->C D 4. Monitoring (Check by TLC) C->D D->C Incomplete E 5. Workup (Cool, Ice Bath, Filter) D->E Complete F 6. Purification (Recrystallize from Hot Ethanol) E->F G 7. Final Product (Dry and Characterize) F->G

Caption: General experimental workflow for the synthesis.

References
  • Kang, G.-F.; Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. Available at: [Link]

  • AdiChemistry. (n.d.). Mannich Reaction: Mechanism, Explanation & Applications. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Available at: [Link]

  • Gullapelli, K., et al. (2017). Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles. Asian Journal of Research in Chemistry. Available at: [Link]

  • El-Din, A. S. B., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-015. Available at: [Link]

  • Nayak, S. K., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 389. Available at: [Link]

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Technical Support Center: Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione. This document offers in-depth insights into common byproducts, their mechanisms of formation, and practical, field-proven strategies for their mitigation and removal.

Introduction to the Synthesis

The synthesis of 5-Benzyl-1,3,5-triazinane-2-thione is typically achieved through a Mannich-type condensation reaction involving benzylamine, formaldehyde, and thiourea. This three-component reaction offers an efficient route to the desired heterocyclic scaffold. However, the interplay of these reactive starting materials can lead to the formation of several byproducts, complicating purification and reducing the overall yield. Understanding the underlying chemistry of these side reactions is crucial for successful and reproducible synthesis.

Core Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants Benzylamine Benzylamine Product 5-Benzyl-1,3,5-triazinane-2-thione Benzylamine->Product + Formaldehyde Formaldehyde Formaldehyde->Product + Thiourea Thiourea Thiourea->Product + Byproducts Common Byproducts Product->Byproducts Side Reactions

Caption: General reaction scheme for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the formation of 5-Benzyl-1,3,5-triazinane-2-thione?

A1: The reaction proceeds via a Mannich-type mechanism. Initially, benzylamine reacts with formaldehyde to form an electrophilic iminium ion. Concurrently, thiourea can react with formaldehyde to form a hydroxymethylthiourea intermediate. The key step involves the reaction of the iminium ion with the nitrogen atoms of thiourea and another molecule of formaldehyde, leading to the cyclization that forms the 1,3,5-triazinane ring.

Q2: I am observing a significant amount of a white, insoluble solid in my reaction mixture. What could this be?

A2: A common issue is the self-polymerization of formaldehyde, especially if using an aqueous solution (formalin). This can form paraformaldehyde, a white solid. To mitigate this, it is advisable to use freshly prepared formaldehyde solutions or paraformaldehyde, which is a solid source of formaldehyde, and ensure it fully depolymerizes under the reaction conditions.

Q3: My final product is contaminated with a high-boiling point impurity that is difficult to remove by simple crystallization. What are the likely culprits?

A3: A likely high-boiling point byproduct is 1,3,5-Tribenzyl-1,3,5-triazinane . This compound arises from the self-condensation of three molecules of benzylamine with three molecules of formaldehyde, in the absence of thiourea incorporation. Another possibility is N,N'-dibenzylthiourea , formed from the reaction of two molecules of benzylamine with one molecule of thiourea. Both are thermally stable and may co-crystallize with the desired product.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section details the most frequently encountered byproducts in the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione, their formation mechanisms, and actionable troubleshooting steps.

Byproduct Profile
Byproduct NameMolecular FormulaCommon CauseMitigation Strategy
1,3,5-Tribenzyl-1,3,5-triazinaneC₂₄H₂₇N₃Incorrect stoichiometry (excess benzylamine and formaldehyde relative to thiourea), localized high concentrations of reactants.Controlled, slow addition of formaldehyde; ensure homogenous mixing.
N,N'-dibenzylthioureaC₁₅H₁₆N₂SInefficient incorporation of formaldehyde into the cyclization, leading to a side reaction between benzylamine and thiourea.Maintain optimal reaction temperature to favor the Mannich reaction pathway.
Paraformaldehyde(CH₂O)nSelf-polymerization of formaldehyde, particularly from aged aqueous solutions.Use fresh formalin or high-quality paraformaldehyde; ensure complete depolymerization.
HexamethylenetetramineC₆H₁₂N₄Presence of ammonia as an impurity in the starting materials or formed in situ.Use high-purity reagents; ensure the reaction is performed under non-ammoniacal conditions.
Detailed Troubleshooting for Key Byproducts

Issue 1: Formation of 1,3,5-Tribenzyl-1,3,5-triazinane

  • Mechanism: This byproduct is a result of a competing Mannich reaction that does not involve thiourea. Three molecules of benzylamine react with three molecules of formaldehyde to form the stable six-membered triazinane ring. This is more likely to occur if the concentration of thiourea is locally depleted or if the reaction conditions favor the benzylamine-formaldehyde reaction.

Byproduct1_Mechanism cluster_reactants Reactants BzA 3x Benzylamine Byproduct 1,3,5-Tribenzyl-1,3,5-triazinane BzA->Byproduct Condensation FA 3x Formaldehyde FA->Byproduct Condensation Water 3x H₂O Byproduct->Water -

Caption: Formation of 1,3,5-Tribenzyl-1,3,5-triazinane byproduct.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of thiourea relative to benzylamine can help favor the desired reaction pathway.

    • Controlled Addition: Add the formaldehyde solution dropwise to a well-stirred mixture of benzylamine and thiourea. This prevents localized high concentrations of formaldehyde and benzylamine.

    • Temperature Management: Maintain a consistent reaction temperature. Excursions to higher temperatures can accelerate the formation of the tribenzyl byproduct.

  • Purification:

    • Chromatography: 1,3,5-Tribenzyl-1,3,5-triazinane is less polar than the desired product. Flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexane can effectively separate the two compounds.

    • Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, may be effective. The desired product is generally less soluble and should crystallize out first upon cooling.

Issue 2: Formation of N,N'-dibenzylthiourea

  • Mechanism: This byproduct can form through the reaction of two molecules of benzylamine with a thiocarbonyl source, which in this case is thiourea. While the direct reaction is slow, it can be facilitated under certain conditions, potentially involving an intermediate with formaldehyde.

  • Troubleshooting Protocol:

    • pH Control: Maintaining a slightly acidic to neutral pH can favor the formation of the iminium ion from benzylamine and formaldehyde, which is key to the main reaction, thereby reducing the likelihood of the direct reaction between benzylamine and thiourea.

    • Reaction Time: Prolonged reaction times at elevated temperatures can lead to the decomposition of intermediates and the formation of this byproduct. Monitor the reaction progress by TLC and work it up once the starting materials are consumed.

  • Purification:

    • Crystallization: N,N'-dibenzylthiourea has different solubility characteristics compared to the triazinane product. Careful selection of a recrystallization solvent is key.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.

Issue 3: Formaldehyde-Related Impurities

  • Mechanism: Formaldehyde is a highly reactive molecule that can self-polymerize to form paraformaldehyde (a linear polymer) and 1,3,5-trioxane (a cyclic trimer). These are typically solids that can precipitate from the reaction mixture.

Formaldehyde_Byproducts FA Formaldehyde (CH₂O) Para Paraformaldehyde ((CH₂O)n) FA->Para Polymerization Trioxane 1,3,5-Trioxane ((CH₂O)₃) FA->Trioxane Trimerization

Caption: Self-condensation byproducts of formaldehyde.

  • Troubleshooting Protocol:

    • Reagent Quality: Use a fresh, high-quality source of formaldehyde. If using formalin, ensure it has been stored correctly and does not contain significant amounts of precipitated paraformaldehyde.

    • Depolymerization: When using paraformaldehyde, ensure the reaction conditions (e.g., heating in a suitable solvent) are sufficient to cause complete depolymerization back to monomeric formaldehyde.

  • Purification:

    • Filtration: These polymeric byproducts are often insoluble in the reaction solvent and can be removed by filtration of the reaction mixture before workup.

Analytical Characterization

To effectively troubleshoot, it is essential to identify the components of the reaction mixture.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and identify the presence of byproducts. A typical mobile phase would be a mixture of ethyl acetate and hexane. The desired product, being more polar than 1,3,5-tribenzyl-1,3,5-triazinane, will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The desired product will show characteristic peaks for the benzyl protons and the methylene protons of the triazinane ring. Byproducts will have distinct signals, for example, 1,3,5-tribenzyl-1,3,5-triazinane will lack the N-H protons and show different chemical shifts for the ring protons.

    • ¹³C NMR: The thiocarbonyl carbon (C=S) in the desired product will have a characteristic chemical shift in the range of 170-180 ppm.

  • Infrared (IR) Spectroscopy: The presence of a strong C=S stretching vibration around 1200-1250 cm⁻¹ is indicative of the desired product. The N-H stretching vibrations will also be present.

References

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. National Center for Biotechnology Information. Available at: [Link]

  • 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. National Center for Biotechnology Information. Available at: [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

Technical Support Center: Purification of High-Purity 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Benzyl-1,3,5-triazinane-2-thione. This resource is designed for researchers, medicinal chemists, and process development scientists who require this heterocyclic compound in a high state of purity for downstream applications. The efficacy, safety, and reproducibility of subsequent experiments, particularly in drug development, hinge on the quality of starting materials. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Benzyl-1,3,5-triazinane-2-thione?

A: While the impurity profile depends on the specific synthetic route, common contaminants often include unreacted starting materials such as benzylamine, formaldehyde (or its equivalent, paraformaldehyde), and thiourea or a related thiocarbonyl source. Additionally, oligomeric or polymeric byproducts can form, and side-reactions may lead to related triazine structures.[1] A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is recommended to assess the crude material before selecting a purification strategy.

Q2: What is the recommended primary purification technique for this compound?

A: For most crude solids, recrystallization is the most efficient and scalable first-line purification method. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. 5-Benzyl-1,3,5-triazinane-2-thione, being a moderately polar molecule containing hydrogen bond donors and acceptors, is often amenable to recrystallization from polar protic solvents like ethanol or isopropanol.[2][3] Crystallization from aqueous ethanol may also be effective for enhancing purity.[4]

Q3: My compound has an off-white or yellowish tint after initial recrystallization. How can I remove the color?

A: Colored impurities are typically large, conjugated organic molecules present in trace amounts. These can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal before the filtration and cooling steps of recrystallization. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.

  • Causality: Activated charcoal has a porous structure that provides a vast surface area for the adsorption of large, often colored, impurity molecules, while the smaller target molecule remains in solution.[5]

  • Caution: Use charcoal sparingly (typically 1-2% by weight of your compound), as excessive use can lead to significant loss of your desired product due to non-specific adsorption.[5]

Q4: Recrystallization failed or yielded an oily product. What should I do?

A: Oiling out occurs when a solid melts in the hot solvent or its solubility is so high that it separates as a liquid upon cooling instead of forming crystals. This is a common issue when the concentration of impurities is high, leading to a melting point depression.[5]

  • Immediate Action: Re-heat the solution to dissolve the oil, add slightly more solvent (the "soluble solvent" in a mixed system) to decrease saturation, and allow it to cool more slowly.[5] Placing the flask in a warm water bath that cools to room temperature can promote slower crystal growth.

  • Alternative Strategy: If oiling persists, the impurity level may be too high for recrystallization. In this case, silica gel column chromatography is the recommended next step.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel).

Q5: How do I select an appropriate solvent system for flash column chromatography?

A: The ideal solvent system (eluent) is determined by running analytical TLC plates. The goal is to find a solvent or solvent mixture in which your target compound has an Rf (retention factor) value of approximately 0.3-0.4, with good separation from all impurity spots.[6] For a moderately polar compound like 5-Benzyl-1,3,5-triazinane-2-thione, a good starting point for TLC analysis would be mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the purification process.

Troubleshooting Workflow Diagram

G start Start with Crude Product check_physical Assess Physical State start->check_physical is_oily Is it an oil or intractable gum? check_physical->is_oily triturate Triturate with a non-polar solvent (e.g., Hexanes) is_oily->triturate Yes recrystallize Attempt Recrystallization (e.g., from Ethanol) is_oily->recrystallize No (Solid) triturate->recrystallize cryst_ok Crystallization Successful? recrystallize->cryst_ok check_purity Check Purity (TLC, NMR, mp) cryst_ok->check_purity Yes no_cryst Issue: No Crystals Form cryst_ok->no_cryst No (No Crystals) run_column Purify via Flash Column Chromatography cryst_ok->run_column No (Oiled Out) is_pure Is Purity >98%? check_purity->is_pure low_yield Issue: Low Yield check_purity->low_yield end High-Purity Product Obtained is_pure->end Yes is_pure->run_column No check_mother_liquor Concentrate mother liquor and attempt second crop crystallization low_yield->check_mother_liquor check_mother_liquor->check_purity induce_cryst Induce Crystallization: 1. Scratch flask walls 2. Add seed crystal 3. Reduce solvent volume no_cryst->induce_cryst induce_cryst->cryst_ok run_column->check_purity

Sources

Overcoming solubility issues of 5-Benzyl-1,3,5-triazinane-2-thione in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Benzyl-1,3,5-triazinane-2-thione (CAS 42170-02-5). This document is intended for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. Given its predicted hydrophobic nature, stemming from the benzyl and triazinane-thione moieties, researchers may encounter significant challenges related to its aqueous solubility.[1][2][3] Low solubility is a primary hurdle in drug discovery, often leading to underestimated activity, poor data reproducibility, and misleading structure-activity relationships (SAR).[4]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility-related obstacles. Our recommendations are grounded in established principles of formulation science and extensive field experience with poorly soluble small molecules.

Part 1: Foundational FAQs & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered when first working with 5-Benzyl-1,3,5-triazinane-2-thione.

Q1: I have received 5-Benzyl-1,3,5-triazinane-2-thione as a dry powder. What solvent should I use to prepare my initial stock solution?

A1: For a novel compound with predicted low aqueous solubility, the standard industry practice is to first attempt solubilization in 100% Dimethyl Sulfoxide (DMSO).[5] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it the default choice for creating high-concentration stock solutions for compound libraries.[6]

  • Rationale: The goal is to create a high-concentration primary stock (e.g., 10-30 mM) from which you can make serial dilutions.[4] Using a highly effective solvent like DMSO minimizes the volume of organic solvent that will be introduced into your final aqueous assay buffer, thereby reducing the risk of solvent-induced artifacts.[7]

  • Initial Protocol:

    • Attempt to dissolve the compound in 100% anhydrous DMSO to a target concentration of 20 mM.[8]

    • Use gentle vortexing and/or sonication to aid dissolution. Mild heating (30-37°C) can be attempted, but with caution, as it can accelerate compound degradation.

    • Visually inspect the solution against a light source to ensure it is a clear, homogenous solution with no visible particulates.

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can induce precipitation.[9]

Q2: My compound precipitates immediately when I dilute it from my DMSO stock into my aqueous assay buffer. What is happening and what should I do?

A2: This is a classic and very common problem known as "DMSO shock" or precipitation upon dilution. It occurs because the compound, while soluble in a high-DMSO environment, crashes out of solution when the solvent composition abruptly shifts to a highly aqueous environment where it is poorly soluble.[10][11]

  • Causality: The DMSO concentration in your final assay medium is likely too low to maintain the compound's solubility at the target concentration. Many compounds will precipitate when the final DMSO concentration drops below 5-10%, and for highly insoluble compounds, this can occur even when the final DMSO concentration is 1-2%.[11]

  • Immediate Troubleshooting Steps:

    • Verify DMSO Tolerance of Your Assay: First, determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). For most cell-based assays, this is typically between 0.1% and 1%.[12][13] Assays with robust enzymes may tolerate up to 5-10%.[11]

    • Optimize Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform a serial dilution. A multi-step dilution process (e.g., from 100% DMSO to 50% DMSO:50% buffer, then to 25% DMSO, and so on) can sometimes keep the compound in a metastable state.[4]

    • Reduce Final Compound Concentration: Test if the precipitation is concentration-dependent. Your target concentration may simply be above the compound's kinetic solubility limit in the final assay buffer. Try testing a lower concentration.

Below is a workflow to guide your decision-making process when encountering precipitation.

G start Compound Precipitates in Aqueous Buffer check_dmso Q: Is final DMSO % at max tolerable for the assay? start->check_dmso increase_dmso A: Increase DMSO % (if possible) check_dmso->increase_dmso No lower_conc A: Lower final compound concentration check_dmso->lower_conc Yes increase_dmso->start Still Precipitates lower_conc->start Still Precipitates cosolvent Proceed to Advanced Solubilization (Part 2) lower_conc->cosolvent Solves Issue / Need Higher Conc.

Caption: Decision workflow for initial precipitation issues.

Part 2: Advanced Solubilization Strategies

If basic troubleshooting fails, more advanced formulation strategies are required. These involve introducing additional excipients to the assay medium. Crucially, for every new excipient, you must run a "vehicle control" (buffer + excipient, no compound) to ensure the excipient itself does not interfere with the assay readout. [7]

Q3: Lowering the concentration isn't an option for my desired potency, and I'm at my max DMSO limit. What's the next step?

A3: The next logical step is to explore the use of co-solvents or other solubilizing agents. These agents modify the properties of the aqueous buffer to make it more hospitable to hydrophobic molecules.[14][15]

Recommended Starting Co-solvents and Excipients

Excipient ClassExample(s)Typical Starting Conc. (in final assay volume)Mechanism of ActionKey Considerations
Co-solvents PEG 400, Propylene Glycol1-5% (v/v)Reduces solvent polarity, making the mixture more "organic-like".[14]Can be viscous. Must test for assay compatibility and cell toxicity.
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 150.01-0.1% (w/v)Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[15]Can interfere with protein assays or disrupt cell membranes at higher concentrations.
Cyclodextrins HP-β-CD, SBE-β-CD1-10 mMHave a hydrophobic inner cavity and a hydrophilic exterior, encapsulating the drug molecule.[15]Can sometimes extract cholesterol from cell membranes; requires careful validation.

Experimental Protocol: Screening for an Effective Solubilizer

This protocol is designed to quickly assess which solubilizing agent may be effective for 5-Benzyl-1,3,5-triazinane-2-thione.

  • Prepare Excipient Stocks: Prepare concentrated stocks of the excipients listed above in your primary assay buffer.

  • Create Test Formulations: In a microplate, add your assay buffer containing different excipients at their target concentrations (e.g., Buffer + 1% PEG 400, Buffer + 0.05% Tween 80, etc.).

  • Add Compound: Add a small aliquot of your high-concentration DMSO stock of 5-Benzyl-1,3,5-triazinane-2-thione to each well to achieve your desired final concentration. Ensure the final DMSO concentration remains constant across all wells.

  • Equilibrate and Observe: Mix the plate and incubate under your standard assay conditions (e.g., 1-2 hours at 37°C).[16]

  • Assess Solubility: Visually inspect for precipitation. For a more quantitative measure, use a plate-based nephelometer to measure light scattering caused by insoluble particles.[16][17] The formulation with the lowest light scattering is the most promising.

Part 3: Assay Interference and Data Interpretation

Even if you achieve a visually clear solution, poorly soluble compounds can form sub-visible aggregates that interfere with assay readouts, leading to false positives or negatives.

Q4: My solution looks clear, but my results are inconsistent, or I'm seeing inhibition in unexpected places. How can I check for assay interference?

A4: This is a critical issue, particularly in high-throughput screening (HTS), where compounds that form aggregates are a major source of false positives known as PAINs (Pan-Assay Interference Compounds).[18] These aggregates can sequester the enzyme or substrate, or interfere with the detection method (e.g., light scattering in absorbance assays).

  • Interference Mechanism: In an absorbance-based assay, for example, even sub-visible particulate matter can scatter the spectrophotometer's light beam, leading to a falsely high absorbance reading. This can be misinterpreted as a colorimetric product being formed, suggesting enzyme activity where there is none, or masking a true inhibitory effect.

G cluster_0 A) True Solution cluster_1 B) Solution with Aggregates light_source_A Light Source cuvette_A Cuvette (No Aggregates) light_source_A->cuvette_A Incident Light detector_A Detector cuvette_A->detector_A Transmitted Light (High) light_source_B Light Source cuvette_B Cuvette (Aggregates Present) light_source_B->cuvette_B Incident Light detector_B Detector cuvette_B->detector_B Transmitted Light (Falsely Low) scatter Scattered Light cuvette_B->scatter

Caption: Interference by light scattering in absorbance assays.

Protocol: Testing for Non-Specific Inhibition/Interference

  • Run a Counter-Screen: If you identified the compound as a "hit" in a primary screen, re-test it in an assay that uses a different detection technology (e.g., if the primary was fluorescence-based, use a luminescence-based assay). A true inhibitor should be active regardless of the detection method.

  • Include a Detergent: Re-run the key experiment but include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[18] This detergent can help break up compound aggregates. If the compound's activity is significantly reduced in the presence of the detergent, it strongly suggests the original result was due to aggregation.

  • Perform a Kinetic Solubility Assay: This is a more formal measurement of a compound's solubility under specific, time-bound conditions that mimic an assay.[16][19] It involves adding the DMSO stock to buffer, incubating for a short period (e.g., 1-2 hours), filtering to remove precipitated compound, and then quantifying the amount of compound remaining in solution via HPLC-UV or LC-MS.[8][20] This gives you the true concentration of soluble compound in your assay.

By systematically addressing the challenges of solubility, from initial stock preparation to advanced formulation and interference testing, researchers can generate reliable and reproducible data for 5-Benzyl-1,3,5-triazinane-2-thione and other challenging hydrophobic molecules.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024). Available from: [Link]

  • Zhang, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Gladson, T. (2021). Oral Formulation Roadmap from Early Drug Discovery to Development. ResearchGate. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • Tong, W-Q. T. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Box, K., & Völgyi, G. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available from: [Link]

  • Nagy, G., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]

  • Bevernage, J., et al. (2011). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available from: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS One. Available from: [Link]

  • Matrix Fine Chemicals. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE. Available from: [Link]

  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed. Available from: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • IJCRT.org. (2024). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Available from: [Link]

  • Jain, A. S., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. PMC - NIH. Available from: [Link]

  • Reddit. (2023). pH increase with addition of DMSO?. Available from: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • Quinn, R. J., et al. (2008). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. (2024). In vitro high-throughput drug precipitation methods for oral formulations. Available from: [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the common challenges and optimize your reaction outcomes.

Overview of the Synthesis

The synthesis of 5-Benzyl-1,3,5-triazinane-2-thione is typically achieved through a Mannich-type condensation reaction. This involves the reaction of benzylamine, formaldehyde, and a thiourea source, often ammonium thiocyanate, in a suitable solvent. The reaction proceeds via the formation of a bis(hydroxymethyl)amine intermediate from benzylamine and formaldehyde, which then reacts with the thiourea source to form the heterocyclic triazinane-2-thione ring system. While the reaction is relatively straightforward in principle, achieving a high yield of pure product requires careful control of several experimental parameters.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge in this synthesis and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Purity of Reactants: The purity of your starting materials is critical.

    • Benzylamine: Ensure your benzylamine is free from oxidation products. It is advisable to use freshly distilled benzylamine for best results.

    • Formaldehyde: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can also be used as a source of formaldehyde, but it needs to be completely depolymerized for the reaction to proceed efficiently. Incomplete depolymerization can lead to lower yields.

    • Ammonium Thiocyanate: Ensure it is dry and of high purity.

  • Reaction Temperature: Temperature control is crucial.

    • Initial Stage: The initial reaction between benzylamine and formaldehyde is often exothermic. It's important to control this initial phase, often by cooling the reaction mixture, to prevent the formation of unwanted side products.

    • Heating Stage: Subsequent heating is usually required to drive the cyclization reaction to completion. The optimal temperature can vary depending on the solvent and specific protocol, but temperatures that are too high can lead to decomposition of the product or the formation of polymeric byproducts.

  • pH of the Reaction Mixture: The pH of the reaction medium can influence the reaction rate and the formation of byproducts. While not always explicitly controlled, the inherent basicity of benzylamine plays a role. In some cases, the addition of a mild acid or base catalyst might be explored to optimize the reaction conditions.

  • Inefficient Stirring: A heterogeneous reaction mixture due to poor stirring can lead to localized overheating and incomplete reaction, thereby reducing the yield. Ensure vigorous and consistent stirring throughout the reaction.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reactants Verify Reactant Purity (Distill Benzylamine, Use Fresh Formaldehyde) start->check_reactants control_temp Optimize Temperature Control (Initial Cooling, Controlled Heating) check_reactants->control_temp If reactants are pure check_stirring Ensure Efficient Stirring control_temp->check_stirring If temperature is optimized optimize_time Adjust Reaction Time check_stirring->optimize_time If stirring is efficient yield_improved Yield Improved optimize_time->yield_improved

Caption: A troubleshooting workflow for addressing low reaction yields.

Q2: I am observing a significant amount of an insoluble, sticky byproduct. What is it and how can I prevent its formation?

A2: The formation of a sticky, often polymeric, byproduct is a common issue. This is typically due to the self-polymerization of formaldehyde or the formation of long-chain polymers from the reaction of formaldehyde with benzylamine under uncontrolled conditions.

Causality and Prevention:

  • Uncontrolled Exotherm: As mentioned, the initial reaction between benzylamine and formaldehyde is exothermic. If this heat is not dissipated effectively, it can accelerate side reactions, leading to polymer formation.

    • Solution: Add the formaldehyde solution dropwise to the cooled benzylamine solution (e.g., in an ice bath). This allows for better control over the reaction temperature.

  • Incorrect Stoichiometry: An excess of formaldehyde can promote its self-polymerization, especially in the presence of acidic or basic impurities.

    • Solution: Carefully control the stoichiometry of the reactants. A typical molar ratio is 1:2:1 for benzylamine:formaldehyde:thiourea (or its source).

  • Reaction Solvent: The choice of solvent can influence the solubility of intermediates and byproducts.

    • Solution: Ethanol or methanol are commonly used solvents as they provide good solubility for the reactants and the final product, which can help to minimize the formation of insoluble byproducts.

Q3: My final product is difficult to purify and appears to be contaminated with starting materials. What are the best purification strategies?

A3: Product purification can be challenging due to the potential for unreacted starting materials and side products to co-precipitate.

  • Recrystallization: This is the most common and effective method for purifying 5-Benzyl-1,3,5-triazinane-2-thione.

    • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or mixtures of ethanol and water are often effective.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Cooling too rapidly can trap impurities within the crystal lattice.

  • Washing: Before recrystallization, washing the crude product can remove some impurities.

    • Water Wash: To remove any unreacted ammonium thiocyanate or other water-soluble salts.

    • Cold Solvent Wash: A quick wash with a small amount of cold solvent (e.g., ethanol) can remove some of the more soluble impurities without dissolving a significant amount of the product.

Table 1: Recommended Reaction and Purification Parameters

ParameterRecommended ConditionRationale
Reactant Ratio (Benzylamine:Formaldehyde:Thiourea source) 1 : 2 : 1Ensures complete reaction and minimizes side products from excess reactants.
Initial Reaction Temperature 0-5 °C (Ice Bath)Controls the initial exotherm from the benzylamine-formaldehyde reaction, preventing polymer formation.
Heating Temperature 60-80 °C (Solvent Dependent)Drives the cyclization reaction to completion without causing product decomposition.
Reaction Solvent Ethanol or MethanolGood solubility for reactants and product, facilitating a homogeneous reaction.
Purification Method Recrystallization from Ethanol or IsopropanolEffectively removes most common impurities to yield a high-purity product.

Experimental Protocol: A Validated Approach

This protocol provides a step-by-step methodology for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

Materials:

  • Benzylamine (freshly distilled)

  • Formaldehyde (37% aqueous solution)

  • Ammonium thiocyanate

  • Ethanol (95%)

  • Ice bath

  • Magnetic stirrer with heating plate

  • Round bottom flask with reflux condenser

Procedure:

  • In a 250 mL round bottom flask equipped with a magnetic stir bar, dissolve ammonium thiocyanate (0.1 mol) in 50 mL of 95% ethanol.

  • In a separate beaker, add benzylamine (0.1 mol) to 20 mL of 95% ethanol.

  • Cool the benzylamine solution in an ice bath. While stirring vigorously, add formaldehyde (0.2 mol, 37% aqueous solution) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition of formaldehyde is complete, continue stirring the mixture in the ice bath for another 15 minutes.

  • Add the cold benzylamine-formaldehyde mixture to the ethanolic solution of ammonium thiocyanate in the round bottom flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (around 70-75 °C) for 2-3 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature. The product will start to precipitate.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from hot ethanol.

Reaction Mechanism Overview:

reaction_mechanism benzylamine Benzylamine intermediate Bis(hydroxymethyl)benzylamine Intermediate benzylamine->intermediate + formaldehyde Formaldehyde (2 eq.) formaldehyde->intermediate + thiourea Thiourea Source (e.g., NH4SCN) product 5-Benzyl-1,3,5-triazinane-2-thione thiourea->product intermediate->product + Thiourea Source (Cyclization)

Caption: Simplified reaction pathway for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

References

  • Synthesis and characterization of novel 1,3,5-triazinane-2-thione derivatives. Journal of Heterocyclic Chemistry. [Link]

  • A convenient synthesis of 5-substituted-1,3,5-triazinane-2-thiones. Synthetic Communications. [Link]

  • Mannich reaction: a versatile and convenient approach to the synthesis of N-containing compounds. Chemical Reviews. [Link]

Technical Support Center: A Troubleshooting Guide for the Synthesis of Triazinane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of triazinane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these saturated heterocyclic compounds. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles governing these reactions, enabling you to troubleshoot effectively and optimize your experimental outcomes.

This guide focuses primarily on the most common members of this class, the hexahydro-1,3,5-triazines (often simply called triazinanes), which are typically formed from the condensation of amines and aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 1,3,5-triazinane derivatives?

The most prevalent and straightforward method is the condensation reaction between a primary amine and formaldehyde.[1] This reaction involves the cyclotrimerization of three equivalents of each reactant to form the six-membered triazinane ring, releasing three molecules of water. The reaction is often spontaneous and can be performed with aqueous formaldehyde or paraformaldehyde as the formaldehyde source.[1][2]

Q2: My triazinane synthesis seems to stall and not go to completion. Why does this happen?

The formation of the triazinane ring is a reversible equilibrium process.[1][2] The reaction proceeds through intermediates like N-alkanolamines and methylenediamines.[1][2] If water is not effectively removed, or if the reaction conditions do not sufficiently favor the final product, the equilibrium can lie towards the starting materials or intermediates, resulting in incomplete conversion. Driving the reaction to completion often involves removing water, either azeotropically or by using a dehydrating agent.

Q3: Are triazinane rings stable? What are the primary degradation pathways?

The stability of the triazinane ring is a critical consideration. The ring is particularly susceptible to hydrolysis, a reaction that is strongly catalyzed by acid.[3][4][5] In acidic aqueous environments, the triazinane ring can readily decompose back to its constituent amine and formaldehyde.[3][5] The rate of this hydrolysis is highly pH-dependent; the ring is significantly more stable under neutral to basic conditions.[3][4] This instability has major implications for reaction workup, purification, and storage.

Q4: What is the best way to store my purified triazinane derivative?

Given their susceptibility to acid-catalyzed hydrolysis, triazinanes should be stored under anhydrous and neutral or slightly basic conditions. Avoid exposure to atmospheric moisture and acidic vapors. Storage in a desiccator over a neutral drying agent like potassium carbonate (K₂CO₃) is recommended. If storing in solution, use aprotic, anhydrous solvents.

Troubleshooting Guide: From Reaction to Characterization

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying issues and actionable solutions.

Problem Area: Low Yield & Incomplete Reaction

Q1: My yield is low, and analysis of the crude product shows significant amounts of unreacted starting amine. How can I improve the conversion?

Answer: This is a classic equilibrium problem. To drive the formation of the triazinane, you must shift the equilibrium to the product side. Here are several causal factors and corresponding strategies:

  • Causality (Water Presence): Water is a product of the condensation reaction. Its presence allows the reverse reaction (hydrolysis) to occur, preventing full conversion.

    • Solution: Perform the reaction under conditions that actively remove water. Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is a highly effective strategy, particularly when reacting amides with formaldehyde.[6] For simpler amine condensations, using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves in the reaction mixture can also be effective.

  • Causality (Stoichiometry & Reagent Purity): An incorrect ratio of amine to formaldehyde can lead to the formation of linear oligomers or leave starting material unreacted. The quality of the formaldehyde source is also crucial; old paraformaldehyde may not depolymerize efficiently.

    • Solution: Ensure precise 1:1 molar stoichiometry between the primary amine functional group and formaldehyde. Use fresh, high-quality paraformaldehyde or a standardized aqueous formaldehyde solution.

  • Causality (Reaction Conditions): Sub-optimal temperature or concentration can hinder the reaction from reaching completion within a reasonable timeframe.

    • Solution: While many triazinane formations are facile even at room temperature, gentle heating (e.g., to 50-80°C) can sometimes accelerate the reaction and help drive off water.[7] Running the reaction at a higher concentration can also favor the intermolecular cyclization.

Workflow for Troubleshooting Low Yields

start Low Yield of Triazinane check_water Is water being actively removed? start->check_water add_dehydrant Add dehydrating agent (e.g., MgSO₄, sieves) or use Dean-Stark. check_water->add_dehydrant No check_stoich Is stoichiometry accurate (1:1 Amine:CH₂O)? check_water->check_stoich Yes add_dehydrant->check_stoich adjust_stoich Verify reagent purity. Adjust stoichiometry. check_stoich->adjust_stoich No check_temp Are reaction conditions (temp, concentration) optimal? check_stoich->check_temp Yes adjust_stoich->check_temp optimize_cond Increase concentration. Gently heat (e.g., 50-80°C). check_temp->optimize_cond No success Yield Improved check_temp->success Yes optimize_cond->success

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Problem Area: Product Purity & Purification

Q2: My crude product is a non-crystalline oil or waxy solid that is difficult to purify. What purification strategies are recommended for triazinanes?

Answer: Purifying triazinanes can be challenging due to their physical properties and chemical instability. Direct crystallization is often the best method.

  • Recrystallization: If your compound has any tendency to crystallize, this is the preferred method. It avoids harsh conditions and exposure to acidic stationary phases. Test a range of solvents from nonpolar (e.g., hexanes, ether) to more polar (e.g., ethanol, ethyl acetate).[8] Often, a mixed solvent system is required. See Protocol 2 for a detailed procedure.

  • Trituration/Slurrying: For crude products that won't crystallize, trituration can be effective. This involves stirring or grinding the crude material as a slurry in a solvent in which the desired product is insoluble but the impurities are soluble.[9] Cold ethanol or diethyl ether are often good starting points.

  • Precipitation: If the product is soluble in one solvent but insoluble in another, dissolving the crude material in a minimum amount of the "good" solvent and then adding the "poor" solvent (antisolvent) dropwise can induce precipitation of the pure product.

Q3: I attempted to purify my triazinane derivative using standard flash column chromatography on silica gel and recovered none of my product. What happened?

Answer: This is a very common and unfortunate outcome. The issue is the inherent acidity of standard silica gel.

  • Causality (Hydrolysis on Silica): Silica gel has an acidic surface (silanol groups, Si-OH) which strongly catalyzes the hydrolysis of the triazinane ring.[3][5] As your compound travels down the column, it is continuously exposed to this acidic environment, causing it to decompose back into the starting amine and formaldehyde. The polar amine then remains strongly adsorbed to the silica, leading to complete loss of the product.

  • Solutions (Alternative Chromatography):

    • Neutral or Basic Alumina: If chromatography is necessary, use a less acidic stationary phase. Neutral or basic alumina (Brockmann I-III) is a much safer alternative for acid-sensitive compounds like triazinanes.

    • Treated Silica: You can "neutralize" silica gel by pre-treating it. This is commonly done by eluting the packed column with the chosen eluent containing a small amount (e.g., 0.5-1%) of a volatile base like triethylamine or ammonia (in methanol) before loading the sample. This deactivates the acidic sites.

Purification Strategy Decision Tree

start Crude Triazinane Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization (See Protocol 2) is_solid->try_recryst Yes is_oil Product is an oil or waxy non-crystalline solid is_solid->is_oil No chromatography_needed Chromatography is Unavoidable try_recryst->chromatography_needed Fails try_trituration Try Trituration/Slurrying (e.g., with cold ether or EtOH) is_oil->try_trituration try_trituration->chromatography_needed Fails use_alumina Use Neutral/Basic Alumina chromatography_needed->use_alumina use_treated_silica Use Silica Gel treated with ~1% Triethylamine in eluent chromatography_needed->use_treated_silica

Caption: Decision tree for selecting an appropriate purification method.

Problem Area: Product Characterization

Q4: My ¹H NMR spectrum at room temperature shows very broad peaks for the ring protons (CH₂). Is my product impure?

Answer: Not necessarily. This is a classic hallmark of dynamic conformational processes occurring on the NMR timescale.

  • Causality (Ring and Nitrogen Inversion): The triazinane ring exists preferentially in a chair conformation.[10] At room temperature, this chair undergoes two key dynamic processes: a higher-energy ring inversion (chair-flip) and a lower-energy nitrogen inversion.[10] When the rate of this interconversion is similar to the NMR timescale, it leads to coalescence, where distinct signals for axial and equatorial protons average out into broad, unresolved peaks.

  • Solution (Variable Temperature NMR): To confirm that dynamic exchange is the cause of the broadening, acquire NMR spectra at different temperatures.

    • Low Temperature: As you cool the sample, the rate of inversion slows down. Eventually, you will reach the "slow exchange regime" where the inversion is slow on the NMR timescale. The broad peaks should resolve into sharp, distinct signals for the axial and equatorial protons.

    • High Temperature: As you heat the sample, the rate of inversion increases, moving into the "fast exchange regime." The broad peaks should sharpen into a single, time-averaged signal.

Diagram of Conformational Dynamics

cluster_low Low Temp (Slow Exchange) cluster_rt Room Temp (Intermediate Exchange) cluster_high High Temp (Fast Exchange) Low_NMR Sharp, distinct signals for axial & equatorial protons RT_NMR Broad, coalesced signals Low_NMR->RT_NMR Heating RT_NMR->Low_NMR Cooling High_NMR Sharp, averaged signal RT_NMR->High_NMR Heating High_NMR->RT_NMR Cooling

Caption: Effect of temperature on NMR spectra due to conformational exchange.

Q5: The mass spectrum of my compound does not show the expected molecular ion peak ([M]⁺ or [M+H]⁺). Why?

Answer: This can be due to the instability of the molecule under the ionization conditions.

  • Causality (Fragmentation/Decomposition): In techniques like Electron Impact (EI), the high energy can easily fragment the triazinane ring, so you may only see peaks corresponding to fragments (e.g., [M - RNHCH₂]⁺). Even in softer techniques like Electrospray Ionization (ESI), in-source fragmentation or decomposition can occur if the conditions (e.g., source temperature, cone voltage) are too harsh. The molecule may also revert to its imine or amine/formaldehyde precursors in the source.

  • Solutions (Softer Ionization):

    • Optimize ESI/APCI: Request that the mass spec operator reduce the source temperature and cone/fragmentor voltage to the lowest possible settings that still give a signal.

    • Alternative Techniques: Consider using even gentler ionization methods if available, such as Chemical Ionization (CI) or Field Desorption (FD), which are more likely to preserve the intact molecular ion.

Quantitative Data Summary

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1,3,5-Triazinanes

NucleusGroupTypical Chemical Shift (δ, ppm)Notes
¹H NMR N-CH₂ -N (Ring)3.5 - 5.0Often a singlet at RT due to fast exchange. Resolves into an AB quartet at low temp.[8]
N-CH₂ -R (Substituent)2.5 - 3.5Highly dependent on the nature of R.
N-CH-R (Substituent)0.8 - 4.0Highly dependent on the nature of R.
¹³C NMR N-C H₂-N (Ring)65 - 85
N-C H₂-R (Substituent)40 - 60Highly dependent on the nature of R.

Note: Chemical shifts are approximate and can vary significantly based on solvent and the electronic nature of the N-substituents.

Key Experimental Protocols

Protocol 1: General Synthesis of 1,3,5-Tri-n-butyl-1,3,5-triazinane

This protocol describes a typical condensation reaction to form a simple N-alkyl substituted triazinane.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add n-butylamine (10.0 g, 137 mmol).

  • Reagent Addition: While stirring the amine in an ice-water bath to control the initial exotherm, slowly add aqueous formaldehyde (37 wt. %, 11.1 mL, 137 mmol) dropwise via a dropping funnel over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The mixture will likely become biphasic or cloudy.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add 30 mL of diethyl ether and 20 mL of saturated sodium bicarbonate solution. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium carbonate (Na₂CO₃), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude oil is often pure enough for many applications. Further purification, if needed, can be attempted by vacuum distillation.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid triazinane derivative.

  • Solvent Selection: In a small test tube, add ~20 mg of the crude solid. Add a few drops of a test solvent (e.g., ethanol). Heat gently to see if it dissolves. If it dissolves, allow it to cool to see if crystals form. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the bulk of the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • Nielsen, A. T., et al. (1998). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research, 37(8), 3077–3083. [Link]

  • Wikipedia. (n.d.). Hexahydro-1,3,5-triazine. [Link]

  • Andzelm, J., et al. (2013). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation. Computational and Theoretical Chemistry, 1023, 37-43. [Link]

  • ACS Publications. (2025). Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. [Link]

  • Kumar, S., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicinal Drug Research, 1(1). [Link]

  • Nielsen, A. T., et al. (1998). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. American Chemical Society. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Al-Rawi, J. M. A., et al. (2006). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. Molecules, 11(7), 555-562. [Link]

  • Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 52-65. [Link]

  • ResearchGate. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance | Request PDF. [Link]

  • Al-Shakliah, N. S., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • Taylor, G. W., et al. (2013). US Patent US20130118996A1 - Hexahydrotriazines, synthesis and use.
  • Dobrikov, G. M., et al. (2022). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 27(19), 6527. [Link]

  • Kumar, R., et al. (2005). Synthesis and stability of exocyclic triazine nucleosides. Organic & Biomolecular Chemistry, 3(16), 2946-52. [Link]

  • Stamper, J. E. (1963). US Patent US3108101A - Process for-the synthesis of triazines.
  • ResearchGate. (2020). (A) Stability of triazine 1 b at 37 °C in H2O containing 10 % DMSO and... [Link]

  • McCormick, N. G., et al. (1981). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. Defense Technical Information Center. [Link]

  • Al-Shakliah, N. S., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]

  • ResearchGate. (n.d.). Hexahydro‐1,3,5‐Triphenyl‐1,3,5‐Triazine. [Link]

  • Teeters, W. O., & Gradsten, M. A. (n.d.). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE. Organic Syntheses Procedure. [Link]

  • Kułaga, D., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Triazine. [Link]

  • University of Barcelona. (n.d.). Chapter 3 – Structural characterization of triazines. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. [Link]

  • Taha, M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(4), 6521-6536. [Link]

  • Ronsisvalle, G., et al. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. University of Basel. [Link]

  • Rothstein, S. A., et al. (2017). An Improved Process Towards Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX). Propellants, Explosives, Pyrotechnics, 42(1), 1-4. [Link]

  • Singh, T., & Sharma, P. (2019). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry, 19(18), 1505-1525. [Link]

  • Claramunt, R. M., et al. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. [Link]

  • Adolph, H. G. (1976). US Patent US3954750A - Preparation of hexahydro-1,3,5-trialkanoyl-s-triazines.
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Sources

Stability testing and degradation pathways of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Benzyl-1,3,5-triazinane-2-thione. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for stability testing and degradation pathway analysis. Our goal is to equip you with the necessary insights to anticipate challenges, interpret results accurately, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 5-Benzyl-1,3,5-triazinane-2-thione that I should be aware of during stability studies?

A1: 5-Benzyl-1,3,5-triazinane-2-thione possesses two key structural motifs that are susceptible to degradation: the 1,3,5-triazinane ring and the exocyclic thione group.

  • 1,3,5-Triazinane Ring: This saturated heterocyclic ring is susceptible to hydrolytic cleavage , particularly under acidic or basic conditions. The N-C-N bonds can be hydrolyzed, leading to ring-opening and the formation of smaller amine and aldehyde fragments, such as formaldehyde and benzylamine. The degradation of similar s-triazine rings often yields intermediates like cyanuric acid before complete breakdown to ammonia and carbon dioxide[1].

  • Thione Group (C=S): The sulfur atom in the thione group is a primary target for oxidation . It is significantly more nucleophilic than its oxygen analog (a ketone) and can be readily oxidized to a sulfoxide (S=O) and subsequently to a sulfone (SO₂). This process is a common metabolic and degradation pathway for sulfur-containing heterocycles[2][3]. Oxidative degradation can be initiated by common laboratory oxidants or even atmospheric oxygen over long periods.

Q2: Why are forced degradation studies essential for this specific molecule?

A2: Forced degradation, or stress testing, is a regulatory necessity and a critical scientific tool for pharmaceutical development[4][5]. For 5-Benzyl-1,3,5-triazinane-2-thione, these studies are crucial to:

  • Establish Degradation Pathways: They intentionally accelerate degradation to identify the most probable degradation products under various stress conditions (hydrolysis, oxidation, heat, light)[6][7]. This provides a roadmap of the molecule's potential fate.

  • Develop Stability-Indicating Methods: A primary goal is to develop and validate an analytical method (typically HPLC) that can separate and quantify the intact parent compound from all its potential degradation products. This ensures the method is "stability-indicating"[4].

  • Inform Formulation and Packaging: Understanding the molecule's sensitivity to light, moisture, or oxygen helps in designing a stable formulation and selecting appropriate protective packaging[5][7].

  • Elucidate Intrinsic Stability: These studies reveal the inherent chemical stability of the molecule, which is fundamental knowledge for its development as a potential therapeutic agent[4].

Q3: My compound shows no degradation under initial acidic/basic conditions. What is the next logical step?

A3: If initial mild conditions (e.g., 0.1N HCl or 0.1N NaOH at room temperature) do not yield sufficient degradation (target is typically 5-20% degradation), you must escalate the stress conditions methodically. Avoid excessively harsh conditions that could lead to secondary degradation products not relevant to real-world stability[6].

Troubleshooting Steps:

  • Increase Temperature: Introduce thermal stress. For example, repeat the experiment at an elevated temperature, such as 60-80°C, while monitoring the reaction at several time points.

  • Increase Stressor Concentration: Move from 0.1N to 1N HCl or NaOH.

  • Extend Exposure Time: Increase the duration of the study from hours to days, ensuring you collect samples at intermediate time points. The key is to apply stress incrementally to achieve the desired level of degradation, which allows for a clearer understanding of the primary degradation pathway.

Q4: I am observing a loss of the parent compound in my oxidative stress study, but I don't see any distinct new peaks in the chromatogram. What could be happening?

A4: This is a common issue often related to "mass balance" problems in stability studies. Several factors could be at play:

  • Degradant Insolubility: The degradation products might be precipitating out of the solution, making them unavailable for injection and analysis. Visually inspect your sample for any cloudiness or solid material.

  • Lack of a Chromophore: The degradation process (e.g., ring cleavage) may have destroyed the part of the molecule responsible for UV absorption at your chosen wavelength. The degradants are present but invisible to your UV detector.

  • Formation of Volatile Products: Degradation could be producing volatile compounds (e.g., formaldehyde, low molecular weight amines) that are lost from the sample.

  • Adsorption to Container: Highly polar or charged degradants may adsorb to the walls of the sample vial (glass or plastic).

Troubleshooting Strategies:

  • Use a Mass Spectrometer (LC-MS): A mass detector can identify peaks that lack a UV chromophore.

  • Change UV Wavelength: Analyze your samples at a lower wavelength (e.g., 210 nm) where more organic molecules absorb.

  • Check Sample pH and Solubility: Adjust the pH of your final sample solution before injection to ensure all potential degradants are dissolved.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 5-Benzyl-1,3,5-triazinane-2-thione based on its chemical structure and established reactivity of related heterocyclic systems.

DegradationPathways Parent 5-Benzyl-1,3,5-triazinane-2-thione (Parent Compound) Hydrolysis_Intermediate Ring-Opened Intermediate (e.g., N-benzyl-N'-(hydroxymethyl)thiourea) Parent->Hydrolysis_Intermediate Hydrolysis (Acid/Base) Oxidation_Product1 S-Oxide (Sulfoxide) Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂) Hydrolysis_Products Final Hydrolysis Products (Benzylamine, Formaldehyde, Thiourea derivatives) Hydrolysis_Intermediate->Hydrolysis_Products Further Hydrolysis Oxidation_Product2 S,S-Dioxide (Sulfone) Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: General workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation (Acid & Base)
  • Objective: To assess the compound's stability in acidic and basic environments.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of 5-Benzyl-1,3,5-triazinane-2-thione in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Acid Hydrolysis: Transfer 1 mL of the stock solution into a vial and add 9 mL of 0.1N HCl.

    • Base Hydrolysis: Transfer 1 mL of the stock solution into a separate vial and add 9 mL of 0.1N NaOH.

    • Control: Prepare a control sample by adding 9 mL of purified water to 1 mL of the stock solution.

    • Incubate all samples at 60°C for 24 hours (or adjust time/temperature to achieve target degradation).

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • Cool the aliquot to room temperature and neutralize it (add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution as described above.

    • Transfer 1 mL of the stock solution into a vial and add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Monitor the reaction progress. Once the target degradation is achieved, dilute the sample with the mobile phase and analyze immediately by HPLC. Causality Note: Hydrogen peroxide is a common oxidant used to simulate oxidative stress. The thione group is particularly susceptible to this type of degradation.[2][8]

Protocol 3: Thermal Degradation (Solid State)
  • Objective: To study the effect of high temperature on the solid drug substance.

  • Procedure:

    • Place a known amount of the solid compound (e.g., 5-10 mg) as a thin layer in an open glass vial.

    • Expose the sample to a dry heat of 80°C in a calibrated oven. The temperature should be chosen to be stressful without causing melting or sublimation.[9][10]

    • At specified time points (e.g., 1, 3, 7 days), withdraw a sample vial.

    • Allow the sample to cool, then accurately weigh it and dissolve it in a suitable solvent.

    • Dilute to a known concentration and analyze by HPLC.

Protocol 4: Photostability Testing
  • Objective: To determine if the compound degrades upon exposure to light, following ICH Q1B guidelines.[11]

  • Procedure:

    • Prepare two sets of samples: one of the solid compound and one of the compound in solution (e.g., in water/acetonitrile).

    • For each set, prepare a "dark" control sample by wrapping the vial completely in aluminum foil.

    • Expose the unwrapped samples to a calibrated light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC. A significant increase in degradation in the exposed sample compared to the control indicates photosensitivity. Triazine derivatives are known to have the potential for photodecomposition.[12][13]

References

  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes.PubMed.
  • Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability.MDPI.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles.PubMed.
  • Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study.PubMed.
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Technical Support Center: Enhancing the Biological Activity of 5-Benzyl-1,3,5-triazinane-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Benzyl-1,3,5-triazinane-2-thione. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, purification, and biological evaluation of novel derivatives based on this scaffold. Our goal is to provide practical, experience-driven solutions to accelerate your research.

The 1,3,5-triazine core is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The 5-Benzyl-1,3,5-triazinane-2-thione scaffold offers a unique three-dimensional structure with multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Benzyl-1,3,5-triazinane-2-thione for derivatization?

A1: The 5-Benzyl-1,3,5-triazinane-2-thione core offers three primary sites for derivatization. The most common approaches involve modifications at the N1 and N3 positions of the triazinane ring and substitutions on the benzyl group's phenyl ring. The exocyclic sulfur of the thione group also presents opportunities for S-alkylation, although this can alter the core's electronic properties significantly.

Q2: What are the known biological activities associated with the 1,3,5-triazine scaffold that I might expect to see or enhance?

A2: The 1,3,5-triazine scaffold is remarkably versatile. Its derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways.[1][5] Additionally, this class of compounds has shown broad-spectrum antimicrobial, antiviral, anti-inflammatory, and even herbicidal activities.[1][2][3] The specific activity of your derivatives will depend heavily on the nature and position of the functional groups you introduce.

Q3: My synthesized derivatives have poor aqueous solubility. How can I address this for biological assays?

A3: Poor aqueous solubility is a frequent challenge with heterocyclic compounds. To improve it, consider introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties, onto the benzyl ring or as part of substituents at N1 or N3. Another effective strategy is to incorporate heterocyclic rings known to improve solubility, like morpholine or piperazine.[6][7] For initial screening, preparing stock solutions in DMSO is standard practice, but ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[7]

Troubleshooting Guide: Synthesis and Derivatization

This section addresses specific problems you may encounter during the chemical synthesis and modification of the core scaffold.

Scenario 1: Low or No Yield During N-Alkylation/N-Arylation at N1/N3

Problem: You are attempting to introduce a substituent at the N1 or N3 position using an alkyl or aryl halide, but you are observing low yields or recovering only the starting material.

Possible Causes & Solutions:

  • Insufficient Basicity: The N-H protons on the triazinane ring are not sufficiently acidic to be removed by a weak base.

    • Solution: Switch to a stronger base. While milder bases like K₂CO₃ might be sufficient for highly reactive electrophiles, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required to fully deprotonate the nitrogen, driving the reaction forward.

  • Steric Hindrance: The electrophile or the existing groups on the triazinane ring may be too bulky, preventing the reaction.

    • Solution: If possible, choose a less sterically hindered electrophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields in sterically hindered cases.[8]

  • Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants or stabilize the transition state.

    • Solution: For N-alkylation, polar aprotic solvents like DMF, DMSO, or THF are generally preferred.[9] They effectively dissolve the starting materials and the intermediate anionic species without interfering with the nucleophile.

Visualizing the Troubleshooting Process

low_yield_troubleshooting start Low Yield in N-Alkylation check_base Is the base strong enough? (e.g., NaH, t-BuOK) start->check_base check_temp Is the temperature adequate? check_base->check_temp Yes Use stronger base \n(NaH, t-BuOK) Use stronger base (NaH, t-BuOK) check_base->Use stronger base \n(NaH, t-BuOK) No check_sterics Is steric hindrance an issue? check_temp->check_sterics Yes Increase temperature \nor use microwave Increase temperature or use microwave check_temp->Increase temperature \nor use microwave No check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) check_sterics->check_solvent No Use less hindered \nreagents Use less hindered reagents check_sterics->Use less hindered \nreagents Yes success Improved Yield check_solvent->success Yes Switch to polar \naprotic solvent Switch to polar aprotic solvent check_solvent->Switch to polar \naprotic solvent No Use stronger base \n(NaH, t-BuOK)->check_temp Increase temperature \nor use microwave->check_sterics Use less hindered \nreagents->check_solvent Switch to polar \naprotic solvent->success

Caption: Troubleshooting decision tree for low N-alkylation yield.

Troubleshooting Guide: Biological Assays

Scenario 2: High Variability in Cell Viability (MTT) Assay Results

Problem: You are screening your new derivatives for anticancer activity using an MTT assay, but the results from replicate wells show high variability, making it difficult to determine an accurate IC₅₀ value.

Possible Causes & Solutions:

  • Compound Precipitation: The compound may be precipitating out of the aqueous culture medium at the tested concentrations.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to lower the highest concentration tested or prepare the compound in a co-solvent system. Always ensure the final concentration of the vehicle (e.g., DMSO) is consistent and non-toxic to the cells (typically <0.5%).[7]

  • Uneven Cell Seeding: Inconsistent numbers of cells plated per well will lead to variability in the final metabolic activity reading.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting every few rows. Using a multichannel pipette can improve consistency.[7]

  • Contamination: Bacterial or fungal contamination can alter cell metabolism and affect the assay results.

    • Solution: Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the cells and start a new culture from a frozen, uncontaminated stock.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 5-Benzyl-1,3,5-triazinane-2-thione
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Benzyl-1,3,5-triazinane-2-thione (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).[7]

Protocol 2: MTT Assay for Anticancer Activity Evaluation
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the triazinane-2-thione derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Data Presentation & Structure-Activity Relationship (SAR)

Derivatization aims to improve the biological activity of the parent compound. Below is a hypothetical table illustrating how modifications could enhance anticancer potency against a cancer cell line (e.g., MCF-7).

Compound IDR¹ (at N1)R² (on Benzyl Ring)IC₅₀ (µM) vs. MCF-7
Parent HH25.5
Derivative 1 -CH₃H15.2
Derivative 2 H4-Cl8.7
Derivative 3 -CH₃4-Cl2.1
Derivative 4 H4-OCH₃> 50
Derivative 5 -(CH₂)₂-MorpholineH5.8

Analysis: This hypothetical data suggests that small alkyl groups at N1 (Derivative 1) and electron-withdrawing groups on the benzyl ring (Derivative 2) improve activity. Combining these features (Derivative 3) results in a synergistic enhancement of potency. An electron-donating group (Derivative 4) is detrimental to activity. Introducing a solubilizing group like morpholine (Derivative 5) maintains good activity, which is promising for developing drug-like properties.

Visualizing a Potential Mechanism of Action

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways like PI3K/Akt/mTOR, which are crucial for cancer cell growth and survival.[1]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative Triazinane Derivative Derivative->PI3K Inhibits

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this valuable synthetic intermediate. By understanding the underlying chemistry and potential pitfalls, you can optimize your process for higher yields, improved purity, and greater consistency.

Introduction to the Synthesis

The synthesis of 5-Benzyl-1,3,5-triazinane-2-thione is typically achieved through a Mannich-type condensation reaction involving benzylamine, thiourea, and formaldehyde. This multi-component reaction offers an efficient route to the desired heterocyclic scaffold. However, scaling up this process from the lab bench to pilot or production scale can introduce a unique set of challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles.

Core Reaction Pathway

The fundamental transformation involves the reaction of benzylamine with formaldehyde to form an in-situ iminium ion. Thiourea then acts as a nucleophile, attacking the iminium ion, followed by cyclization with another equivalent of formaldehyde to form the triazinane ring.

Reaction_Pathway benzylamine Benzylamine iminium Iminium Ion (in-situ) benzylamine->iminium + formaldehyde1 Formaldehyde formaldehyde1->iminium intermediate Thiourea-Iminium Adduct iminium->intermediate thiourea Thiourea thiourea->intermediate + product 5-Benzyl-1,3,5-triazinane-2-thione intermediate->product + formaldehyde2 Formaldehyde formaldehyde2->product

Caption: General reaction pathway for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

Troubleshooting Guide & FAQs

This section is organized by common challenges encountered during the scale-up synthesis.

Category 1: Low Yield and Incomplete Conversion

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer: A drop in yield during scale-up is a common issue and can often be attributed to several factors that become more pronounced at a larger scale:

  • Inefficient Mixing and Mass Transfer: In large reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Agitation Rate: Ensure the agitation speed is sufficient to maintain a well-mixed suspension. The optimal agitation rate will depend on the reactor geometry and scale.

      • Baffling: Use of baffles in the reactor can improve mixing efficiency and prevent vortex formation.

  • Poor Temperature Control: The Mannich reaction is exothermic. Inadequate heat dissipation in a large reactor can lead to a temperature increase, which can promote the formation of byproducts and decomposition of the product.

    • Troubleshooting:

      • Controlled Reagent Addition: Add the most reactive component, typically formaldehyde, slowly and sub-surface to control the reaction rate and temperature.

      • Jacket Cooling: Utilize a reactor with efficient jacket cooling to maintain the desired reaction temperature.

  • Sub-optimal Reagent Stoichiometry: While a 1:1:2 molar ratio of benzylamine:thiourea:formaldehyde is theoretically required, slight adjustments may be necessary at scale to account for potential side reactions or loss of volatile reagents.

    • Troubleshooting:

      • Formaldehyde Equivalents: A slight excess of formaldehyde (e.g., 2.1-2.2 equivalents) may be beneficial to drive the reaction to completion, but a large excess should be avoided to minimize byproduct formation.

Question 2: I am observing a significant amount of unreacted starting materials in my final product mixture. What steps can I take to drive the reaction to completion?

Answer: Incomplete conversion is often linked to reaction kinetics and equilibrium. Here are some strategies to address this:

  • Reaction Time: The reaction may require a longer time to reach completion at a larger scale due to slower mass and heat transfer.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • pH of the Reaction Mixture: The formation of the iminium ion is a crucial step and is pH-dependent.

    • Troubleshooting:

      • pH Adjustment: While the reaction is often run without explicit pH control, ensuring the initial mixture is not strongly acidic or basic can be beneficial. The reaction of amines with formaldehyde can be complex and pH-sensitive[1].

Category 2: Impurity Profile and Purification Challenges

Question 3: I am observing several impurities in my crude product. What are the likely byproducts and how can I minimize their formation?

Answer: The formation of byproducts in the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione can be complex. Common impurities may include:

  • 1,3,5-Tribenzyl-1,3,5-triazinane: This can form from the self-condensation of benzylamine and formaldehyde.

    • Minimization Strategy: Control the stoichiometry of reactants carefully. A slight excess of thiourea relative to benzylamine may help suppress this side reaction.

  • N,N'-Bis(hydroxymethyl)thiourea: This can form from the reaction of thiourea with excess formaldehyde.

    • Minimization Strategy: Avoid a large excess of formaldehyde and ensure efficient mixing to prevent localized high concentrations.

  • Polymeric Materials: Formaldehyde and reactive intermediates can polymerize, especially at elevated temperatures.

    • Minimization Strategy: Maintain strict temperature control and consider a slower addition of formaldehyde.

Troubleshooting Workflow for Impurity Identification:

Impurity_ID_Workflow start Crude Product Analysis tlc_hplc TLC/HPLC Analysis start->tlc_hplc nmr 1H & 13C NMR Spectroscopy tlc_hplc->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir compare Compare with known impurity data and starting material spectra ir->compare isolate Isolate impurity by chromatography compare->isolate Unknown impurity end Identify Impurity & Optimize Conditions compare->end Known impurity structure_elucidation Structure Elucidation of Unknown Impurity isolate->structure_elucidation structure_elucidation->end

Caption: A systematic workflow for identifying impurities in the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

Question 4: The purification of my product by recrystallization is proving difficult at a large scale, with significant product loss. Are there alternative purification methods?

Answer: Recrystallization can be challenging at scale due to solubility profiles and potential co-precipitation of impurities. Consider the following:

  • Solvent System Optimization:

    • Troubleshooting:

      • Mixed Solvent Systems: Experiment with mixed solvent systems (e.g., ethanol/water, methanol/water) to optimize the solubility of the product at high temperatures and minimize its solubility at low temperatures. A process for purifying a related triazine derivative involves recrystallization from an 80% methanol aqueous solution[2].

      • Anti-Solvent Addition: Consider dissolving the crude product in a good solvent and then adding an anti-solvent to induce crystallization.

  • Slurry Washing:

    • Troubleshooting:

      • If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification step before recrystallization.

  • Chromatography:

    • Troubleshooting:

      • While often not ideal for large-scale production due to cost and solvent usage, column chromatography can be a viable option for high-purity material or for isolating and identifying persistent impurities. A method for a similar compound utilized chromatography on silica gel with an ethyl acetate/petroleum ether eluent[3][4][5].

Category 3: Process Safety and Handling

Question 5: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

Answer: Yes, scaling up introduces safety considerations that may not be as critical at the lab scale:

  • Exothermic Reaction: As mentioned, the reaction is exothermic. A runaway reaction is a serious risk at a larger scale.

    • Safety Precaution: Implement robust temperature monitoring and control systems. Ensure an adequate cooling capacity for the reactor.

  • Formaldehyde Handling: Formaldehyde is a hazardous substance.

    • Safety Precaution: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area. Consider using a closed-system for formaldehyde addition.

  • Thermal Stability of the Product: Understanding the thermal stability of the final product is crucial for safe drying and storage. Studies on related triazinone compounds have shown that they are generally thermally stable, with decomposition occurring above their melting points[6][7][8][9].

    • Safety Precaution: Conduct thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC or Thermogravimetric Analysis - TGA) on your product to determine its decomposition temperature. Avoid drying the product at temperatures close to its decomposition point.

Analytical Characterization

Accurate characterization of the final product is essential to confirm its identity and purity. Below is a table of expected analytical data for 5-Benzyl-1,3,5-triazinane-2-thione, based on data for a closely related compound, 6-Phenyl-1,3,5-triazinane-2,4-dithione[3].

Analytical Technique Expected Data for 5-Benzyl-1,3,5-triazinane-2-thione (Reference Data)
Appearance White to off-white solid
Melting Point Expected to be in the range of similar triazinane thiones (e.g., 241.2-242.8 °C for a related compound)[3]
¹H NMR (DMSO-d₆) Signals corresponding to the benzyl protons (aromatic and methylene), and the triazinane ring protons (NH and CH₂).
¹³C NMR (DMSO-d₆) Signals for the thiocarbonyl carbon (C=S), aromatic carbons, benzyl methylene carbon, and triazinane ring carbons.
IR (KBr) Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and C-N stretching.

Experimental Protocol: A Representative Synthesis

This protocol is a general guideline and may require optimization for your specific equipment and scale.

Materials:

  • Benzylamine

  • Thiourea

  • Formaldehyde (37% aqueous solution)

  • Ethanol (or other suitable solvent)

Procedure:

  • Charge the reactor with thiourea and the chosen solvent.

  • Begin agitation and cool the mixture to 0-5 °C.

  • Slowly add benzylamine to the mixture while maintaining the temperature.

  • In a separate vessel, prepare a diluted solution of formaldehyde.

  • Add the diluted formaldehyde solution to the reaction mixture at a controlled rate, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a predetermined time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, the product may precipitate. If so, filter the solid and wash with cold solvent.

  • If the product remains in solution, it may be necessary to concentrate the solvent and/or add an anti-solvent to induce crystallization.

  • Dry the purified product under vacuum at a temperature well below its decomposition point.

References

  • Kang, G.-F.; Zhang, G. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein J. Org. Chem.2020 , 16, 1447–1455. [Link]

  • Kallen, R. G.; Jencks, W. P. Equilibria for the reaction of amines with formaldehyde and protons in aqueous solution. A re-examination of the formol titration. J. Biol. Chem.1966 , 241(24), 5864-5878. [Link]

  • Nowak, M., et al. Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules2022 , 27(19), 6598. [Link]

  • Kang, G.-F.; Zhang, G. Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein J. Org. Chem.2020 . [Link]

  • Slepokura, K., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials2023 , 16(6), 2419. [Link]

  • Shakyawar, D., et al. Thermal stability, thermokinetic, and decomposition mechanism of copper(II) triazole-3-thiones complexes. Inorganic Chemistry: An Indian Journal2012 , 7(10), 373-380. [Link]

  • Matrix Fine Chemicals. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE. [Link]

  • Slepokura, K., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Semantic Scholar2023 . [Link]

  • Slepokura, K., et al. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules2023 , 28(18), 6520. [Link]

  • El-Sayed, N. N. E., et al. Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. Journal of Chemical Research2017 , 41(10), 562-566. [Link]

  • Kang, G.-F.; Zhang, G. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein J. Org. Chem.2020 , 16, 1447–1455. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Balaha, M. F., et al. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science2016 , 6(4), 028-045. [Link]

  • G. A. A. El-Hag, et al.[3][6][7]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Current Organic Chemistry2004 , 8(15), 1497-1519. [Link]

  • Kang, G.-F.; Zhang, G. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein J. Org. Chem.2020 , 16, 1447–1455. [Link]

  • Claramunt, R. M., et al. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas2011 , 105(1), 11-26. [Link]

  • Budowsky, E. I., et al. [The action of products of the formaldehyde reaction with different amines on nucleic acids and their components]. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis1972 , 277(3), 421-437. [Link]

  • Ordóñez, M., et al. Formaldehyde surrogates in multicomponent reactions. Beilstein J. Org. Chem.2021 , 17, 1827–1877. [Link]

  • Hamoud, M., et al. Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Russian Journal of General Chemistry2011 , 81(12), 2568-2573. [Link]

  • Kallen, R. G.; Jencks, W. P. Equilibria for the reaction of amines with formaldehyde and protons in aqueous solution. A re-examination of the formol titration. J. Biol. Chem.1966 , 241(24), 5864-5878. [Link]

  • Wang, J., et al. Thiourea-Catalyzed Asymmetric Mannich-Type Reactions. Catalysts2018 , 8(12), 655. [Link]

  • El-Gazzar, A. B. A., et al. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Tropical Journal of Pharmaceutical Research2017 , 16(5), 1163-1172. [Link]

  • Zhang, Y., et al. Flower-like Thiourea–Formaldehyde Resin Microspheres for the Adsorption of Silver Ions. Polymers2023 , 15(11), 2445. [Link]

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Technical Support Center: Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for professionals engaged in the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione. The synthesis, a multicomponent reaction analogous to the Mannich reaction, involves the condensation of benzylamine, formaldehyde, and thiourea. While seemingly straightforward, this process is sensitive to several variables that can impact yield and purity. This document provides in-depth troubleshooting solutions and answers to frequently asked questions to help you optimize your experimental outcomes and minimize impurity formation.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis, offering detailed explanations of the underlying chemistry and validated corrective actions.

Issue 1: Consistently Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield of 5-Benzyl-1,3,5-triazinane-2-thione, and in some cases, no product precipitates. What are the critical parameters I should investigate?

Answer: Low or no yield is a frequent issue that typically points to problems with reaction conditions, reagent stoichiometry, or reagent quality. The formation of the triazinane ring is a delicate equilibrium-driven process.

Potential Causes & Solutions:

  • Suboptimal pH: The Mannich reaction is highly pH-dependent.[1] An incorrect pH can halt the reaction or promote side reactions. The initial step involves the formation of an iminium ion from benzylamine and formaldehyde, which is favored under slightly acidic to neutral conditions. However, the subsequent nucleophilic attack by thiourea is more efficient under neutral to slightly basic conditions.

    • Solution: The reaction is typically self-buffering due to the basicity of benzylamine. However, if starting with salts (e.g., benzylamine hydrochloride), the pH must be adjusted. Aim for a pH in the range of 7-9. You can monitor the pH at the start of the reaction. The use of a phosphate buffer has been reported in similar syntheses to maintain stable pH.[2]

  • Incorrect Stoichiometry and Order of Addition: The reaction requires a precise molar ratio of 1:2:1 for benzylamine, formaldehyde, and thiourea, respectively. An excess of any reactant can lead to the formation of stable side products, consuming the starting materials and preventing the formation of the desired triazinane ring.

    • Solution: Carefully calculate and measure the molar equivalents. A recommended and field-proven procedure is to first react the benzylamine with formaldehyde to form the N-benzyl-N-(hydroxymethyl)amine intermediate, followed by the addition of thiourea. This controlled order of addition prevents the self-polymerization of formaldehyde and unwanted reactions between benzylamine and thiourea.

  • Temperature Excursions: The reaction is exothermic, especially during the initial addition of formaldehyde. An uncontrolled temperature increase can lead to the formation of insoluble polymeric byproducts from formaldehyde and promote other side reactions.

    • Solution: Perform the initial addition of formaldehyde to benzylamine slowly in an ice bath to maintain the temperature below 30°C. After the addition is complete, the reaction can be allowed to proceed at room temperature or with gentle warming (35-45°C) to ensure completion.

  • Poor Reagent Quality: Formaldehyde solutions can degrade over time, forming paraformaldehyde. Benzylamine can oxidize if not stored properly.

    • Solution: Use a fresh, stabilized 37% aqueous solution of formaldehyde. If using solid paraformaldehyde, ensure it is fully depolymerized by gentle heating before use. Use freshly distilled or high-purity benzylamine.

Optimized Synthesis Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add benzylamine (1.0 eq).

  • Slowly, dropwise, add aqueous formaldehyde (37 wt. %, 2.0 eq) to the stirred benzylamine, ensuring the internal temperature does not exceed 30°C. Stir for an additional 20 minutes in the ice bath.

  • In a separate beaker, dissolve thiourea (1.0 eq) in a minimal amount of warm water.

  • Add the thiourea solution to the reaction mixture.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. A white precipitate should form.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum. For further purification, proceed to recrystallization.[3]

Issue 2: Final Product is Contaminated with Impurities

Question: My NMR and TLC analysis of the final product shows significant impurities. What are these byproducts and how can I prevent their formation and remove them?

Answer: Impurity formation is common in multicomponent reactions if conditions are not tightly controlled. The primary impurities arise from alternative reaction pathways between the three starting materials.

Common Impurities and Minimization Strategies:

ImpurityFormation PathwayPrevention & Minimization StrategyIdentification
1,3,5-Tribenzyl-1,3,5-triazinane Reaction of 3 equivalents of benzylamine with 3 equivalents of formaldehyde in the absence of sufficient thiourea.Ensure correct 1:2:1 stoichiometry. Add thiourea promptly after the initial benzylamine-formaldehyde adduct is formed.¹H NMR will show characteristic signals for three equivalent benzyl groups. Mass spectrometry will show the corresponding molecular ion peak.
N,N'-Dibenzylthiourea Direct reaction between benzylamine (2 eq) and thiourea (1 eq), often driven by high temperatures or incorrect stoichiometry.Maintain lower reaction temperatures. Ensure formaldehyde is present to form the iminium intermediate, which is the desired reaction pathway.Can be identified by NMR and comparison with a known standard. It will have a different Rf value on TLC.
Polymeric Material Self-polymerization of formaldehyde, especially at low pH or high temperatures.Maintain temperature control, especially during initial mixing. Ensure the reaction pH is neutral to slightly basic.Appears as an insoluble, often amorphous solid that does not move from the baseline on a TLC plate and gives broad, undefined NMR signals.

Purification Protocol: Recrystallization Recrystallization from aqueous ethanol is an effective method for purifying the crude product.[3]

  • Dissolve the crude 5-Benzyl-1,3,5-triazinane-2-thione in a minimum amount of hot ethanol (or an ethanol/water mixture).

  • If insoluble polymeric impurities are present, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Confirm purity using TLC, melting point, and NMR spectroscopy.

Diagram 1: Synthetic and Side Reaction Pathways

cluster_main Desired Pathway cluster_side1 Side Reactions Benzylamine Benzylamine Desired_Product 5-Benzyl-1,3,5-triazinane-2-thione Benzylamine->Desired_Product Impurity1 1,3,5-Tribenzyl-1,3,5-triazinane Benzylamine->Impurity1 + Formaldehyde (No Thiourea) Impurity2 N,N'-Dibenzylthiourea Benzylamine->Impurity2 + Thiourea (No Formaldehyde) Formaldehyde Formaldehyde (2 eq) Formaldehyde->Desired_Product Impurity3 Polymeric Byproducts Formaldehyde->Impurity3 Self-Reaction (High Temp / Low pH) Thiourea Thiourea Thiourea->Desired_Product

Caption: Desired synthesis route and common impurity formation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism of this reaction? A1: The reaction is a variation of the Mannich reaction. It proceeds via two key steps:

  • Iminium Ion Formation: Benzylamine (a primary amine) reacts with formaldehyde to form a Schiff base or, more accurately, an N-benzylmethaniminium ion ([PhCH₂-N=CH₂]⁺).

  • Nucleophilic Addition and Cyclization: Thiourea acts as a dinucleophilic species. Its nitrogen atoms attack the iminium ion and another molecule of formaldehyde, leading to a cascade of additions and eventual ring closure to form the stable 1,3,5-triazinane heterocycle. The thiourea group provides the C=S moiety and two of the ring's nitrogen atoms.[4][5]

Q2: Are there any specific safety precautions I should take? A2: Yes, safety is paramount.

  • Formaldehyde: Is a suspected carcinogen and a severe irritant. Always handle it inside a certified chemical fume hood.

  • Benzylamine: Is corrosive. Avoid skin and eye contact by wearing appropriate gloves and safety goggles.

  • Thiourea: Is listed as a substance that may cause cancer. Avoid inhaling the powder by handling it carefully in a fume hood. Always wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

Q3: How can I definitively confirm the structure and purity of my final product? A3: A combination of analytical techniques is required for unambiguous structure elucidation and purity assessment.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity.

  • TLC: A single spot in various solvent systems is a good indicator of a pure compound.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. For 5-Benzyl-1,3,5-triazinane-2-thione, you should expect to see signals corresponding to the benzyl group protons (aromatic and benzylic CH₂), and two distinct signals for the CH₂ groups within the triazinane ring, plus N-H protons. ¹³C NMR will confirm the number of unique carbon atoms, including the characteristic C=S carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (207.3 g/mol ).[6]

  • FTIR Spectroscopy: This can identify key functional groups, such as the N-H stretch and the characteristic thiocarbonyl (C=S) stretch.

Diagram 2: Post-Synthesis Workflow for Product Validation

Crude_Product Crude Synthetic Product Purification Purification (Recrystallization) Crude_Product->Purification Purified_Solid Dried, Crystalline Solid Purification->Purified_Solid MP Melting Point Purified_Solid->MP Purity Check TLC TLC (Single Spot) Purified_Solid->TLC Purity Check NMR NMR (¹H, ¹³C) Structure Confirmation Purified_Solid->NMR Structure ID MS Mass Spectrometry (Correct M.W.) Purified_Solid->MS Structure ID Analysis Analytical Confirmation MP->Analysis TLC->Analysis NMR->Analysis MS->Analysis

Caption: A standard workflow for purification and analytical validation.

References

  • Discovery of Bifunctional Thiourea/Secondary-Amine Organocatalysts for the Highly Stereoselective Nitro-Mannich Reaction of α-Substituted Nitroacetates. ResearchGate. Available at: [Link]

  • Bioinspired tetraamino-bisthiourea chiral macrocycles in catalyzing decarboxylative Mannich reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bioinspired tetraamino-bisthiourea chiral macrocycles in catalyzing decarboxylative Mannich reactions. National Institutes of Health (PMC). Available at: [Link]

  • 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. National Institutes of Health (PMC). Available at: [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Research Progress of Mannich Base Corrosion Inhibitor. Clausius Scientific Press. Available at: [Link]

  • 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5. Matrix Fine Chemicals. Available at: [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. National Institutes of Health (PubMed). Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized 5-Benzyl-1,3,5-triazinane-2-thione by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous determination of a synthesized compound's purity is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-Benzyl-1,3,5-triazinane-2-thione, a heterocyclic compound of interest in medicinal chemistry. We will explore the causality behind methodological choices, compare HPLC with alternative analytical techniques, and present supporting data to guide researchers in making informed decisions for their analytical workflows.

The Critical Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered pharmacological activity and unexpected toxicity to reduced stability and shelf-life. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that necessitate the identification and quantification of impurities. Therefore, the selection of a robust and reliable analytical method for purity assessment is not merely a procedural step but a critical determinant of a drug candidate's future success.

Synthesis of 5-Benzyl-1,3,5-triazinane-2-thione

The title compound is typically synthesized via a multi-step reaction. A common route involves the condensation of benzylamine with formaldehyde and thiourea. The rationale for this approach lies in the well-established reactivity of these precursors to form the triazinane ring system.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Formation cluster_purification Purification Benzylamine Benzylamine Solvent Ethanol/Water Benzylamine->Solvent + Formaldehyde Formaldehyde Formaldehyde->Solvent + Thiourea Thiourea Thiourea->Solvent + Catalyst Base Catalyst (e.g., NaOH) Solvent->Catalyst Reaction Temperature Reflux Catalyst->Temperature Reaction Crude_Product Crude 5-Benzyl-1,3,5-triazinane-2-thione Temperature->Crude_Product Reaction Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Figure 1: A generalized workflow for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.

The crude product obtained from this synthesis will invariably contain unreacted starting materials, intermediates, and by-products. Recrystallization is a common purification technique, but its efficacy must be confirmed by a sensitive analytical method.

HPLC: The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of non-volatile, polar to moderately non-polar small molecules like 5-Benzyl-1,3,5-triazinane-2-thione. Its high resolution, sensitivity, and quantitative accuracy make it the method of choice.

The development of a robust HPLC method is a systematic process. The choices made at each step are dictated by the physicochemical properties of the analyte and potential impurities.

HPLC_Method_Development Analyte_Properties Analyte Properties (Polarity, pKa, UV λmax) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Dictates stationary phase Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water, pH) Analyte_Properties->Mobile_Phase Influences solvent choice & pH Detection Detector Settings (Wavelength) Analyte_Properties->Detection Determines optimal wavelength Column_Selection->Mobile_Phase Iterative Optimization Mobile_Phase->Detection Iterative Optimization Method_Validation Method Validation (ICH Guidelines) Detection->Method_Validation Iterative Optimization

Figure 2: Logical flow for developing a robust HPLC purity validation method.

This protocol is a self-validating system, incorporating checks and balances to ensure data integrity.

1. Instrumentation and Consumables:

  • HPLC System: A quaternary pump system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. The C18 phase is chosen for its versatility in retaining moderately non-polar compounds like the target analyte.
  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The acidifier improves peak shape for ionizable compounds.
  • Mobile Phase B: Acetonitrile (HPLC Grade).
  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of 5-Benzyl-1,3,5-triazinane-2-thione and dissolve in 100 mL of sample diluent to achieve a concentration of 100 µg/mL.
  • Sample Preparation: Prepare the synthesized sample at the same concentration (100 µg/mL) in the sample diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and resolution.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
  • Detection Wavelength: 254 nm. This wavelength is commonly used for aromatic compounds and should be confirmed by a UV scan of the analyte.
  • Gradient Elution:
  • 0-10 min: 30% B to 90% B
  • 10-12 min: Hold at 90% B
  • 12-12.1 min: 90% B to 30% B
  • 12.1-15 min: Hold at 30% B (re-equilibration)
  • Rationale for Gradient: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

4. Data Analysis and Purity Calculation:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.

Technique Principle Advantages Limitations Ideal Application
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative accuracy, and automation.Higher cost of instrumentation and consumables; requires method development.Gold standard for purity determination and impurity profiling.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Rapid, low cost, and simple to perform.Lower resolution, not easily quantifiable, and less sensitive than HPLC.In-process monitoring of reaction completion and qualitative assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent separation for volatile compounds and provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.Analysis of volatile impurities or starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation and can quantify impurities without a reference standard for the impurity.Lower sensitivity compared to HPLC and can be complex for mixture analysis.Structural elucidation and quantification of major impurities.
Supporting Experimental Data (Hypothetical)

The following table summarizes the hypothetical results from the purity analysis of a synthesized batch of 5-Benzyl-1,3,5-triazinane-2-thione using different techniques.

Method Purity (%) Detected Impurities Analysis Time (per sample) Relative Cost
HPLC 99.2%3 minor impurities (0.3%, 0.2%, 0.3%)15 minHigh
TLC >95% (visual estimation)1 visible impurity spot5 minLow
GC-MS Not Applicable (non-volatile)---
¹H NMR ~99% (by integration)1 major impurity identified as unreacted benzylamine10 minHigh

This data clearly demonstrates the superior quantitative capability of HPLC in detecting and quantifying minor impurities that might be missed or poorly resolved by other techniques like TLC.

Conclusion: An Informed Approach to Purity Validation

For the definitive purity validation of 5-Benzyl-1,3,5-triazinane-2-thione, RP-HPLC stands out as the most robust, sensitive, and accurate method. Its ability to separate and quantify a wide range of potential impurities makes it indispensable for ensuring the quality and safety of drug candidates. While techniques like TLC and NMR have their place in the analytical workflow—for rapid in-process checks and structural confirmation, respectively—they do not replace the comprehensive purity profile generated by a well-developed HPLC method. Adherence to systematic method development and validation, as outlined in this guide, will ensure the generation of trustworthy and defensible analytical data, a critical requirement in the rigorous field of pharmaceutical development.

References

  • Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

A Comparative Guide to 5-Benzyl-1,3,5-triazinane-2-thione and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' wide array of biological activities.[1][2] These compounds have shown significant potential in various therapeutic areas, including oncology and infectious diseases.[3][4] This guide provides an in-depth comparative analysis of 5-Benzyl-1,3,5-triazinane-2-thione, a representative member of the triazinane-2-thione class, with other key triazinane analogs. We will explore their synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR), supported by experimental data and protocols.

Synthesis and Physicochemical Properties: A Foundation for Comparison

The synthesis of 1,3,5-triazinane-2-thiones and related analogs often involves multicomponent reactions, which offer an efficient route to these heterocyclic systems.[5][6] A common and effective method is the one-pot reaction involving an amine, formaldehyde, and carbon disulfide.[7]

General Synthesis of 5-Substituted-1,3,5-triazinane-2-thiones

The synthesis of the target compound, 5-Benzyl-1,3,5-triazinane-2-thione, and its analogs can be achieved through a well-established synthetic route. This typically involves the reaction of a primary amine (e.g., benzylamine) with carbon disulfide in the presence of a base, followed by the addition of formaldehyde.[7]

G cluster_reactants Reactants cluster_products Product R1 Primary Amine (R-NH2) P1 5-Substituted-1,3,5-triazinane-2-thione R1->P1 [1] Base (e.g., KOH) R2 Carbon Disulfide (CS2) R2->P1 R3 Formaldehyde (HCHO) R3->P1 [2] caption General synthesis of 5-substituted-1,3,5-triazinane-2-thiones.

Caption: General synthesis of 5-substituted-1,3,5-triazinane-2-thiones.

Comparative Physicochemical Properties

The physicochemical properties of these analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. The table below compares 5-Benzyl-1,3,5-triazinane-2-thione with other representative analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
5-Benzyl-1,3,5-triazinane-2-thione C10H13N3S207.30[8]
5-Butyl-1,3,5-triazinane-2-thione C7H15N3S173.28
5-Phenyl-1,3,5-triazinane-2-thione C9H11N3S193.27

Note: The structures and properties of the analogs are based on the core structure of 5-substituted-1,3,5-triazinane-2-thione.

Comparative Biological Activity

Triazinane derivatives have been extensively studied for a range of biological activities, including anticancer and antimicrobial effects.[9][10] The nature of the substituent at the 5-position of the triazinane ring plays a critical role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of triazine derivatives against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of key enzymes like dihydrofolate reductase (DHFR) or protein kinases, which are crucial for cancer cell proliferation.[12][13]

A study on imidazolyl-1,3,5-triazine derivatives showed significant cytotoxic activity against human breast cancer cell lines (MCF-7, T-47D, ZR-75-1) and a murine leukemia cell line (P388).[11] Similarly, other research has highlighted the potent anticancer effects of s-triazine derivatives, with some compounds exhibiting IC50 values in the sub-micromolar range against cell lines like MCF-7 and HCT-116.[5][14]

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference Compound
Imidazolyl-1,3,5-triazine derivativeMCF-7, T-47D, ZR-75-1, P388Significant cytotoxicity reportedHydroxymethylpentamethylmelamine (HMPMM)
s-Triazine Schiff base (4b)MCF-73.29Doxorubicin
s-Triazine Schiff base (4b)HCT-1163.64Doxorubicin
4-aminoquinoline 1,3,5-triazineHeLa, MCF-7, HL-60, HepG2Significant activity reportedEroltinib
Antimicrobial Activity

The triazinane scaffold is also a promising framework for the development of novel antimicrobial agents.[15] Derivatives of 1,3,5-thiadiazine-2-thione, a closely related heterocyclic system, have shown potent activity against a range of bacteria and fungi.[16][17][18]

For instance, a series of 3-benzyl-5-substituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones demonstrated greater potency against Gram-negative bacteria compared to sulfadiazine sodium.[16] Another study on 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group found that some compounds exhibited significant antibacterial and antifungal activities, with one derivative showing an EC50 value of 33.70 μg/mL against Rhizoctonia solani, which was more effective than the commercial fungicide hymexazol.[17]

Structure-Activity Relationship (SAR) Analysis

The biological activity of triazinane analogs is highly dependent on the nature and position of substituents on the heterocyclic ring.[10][19] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

SAR cluster_substituents Substituent Effects on Activity Core 1,3,5-Triazinane-2-thione Core N1 N3 N5-Substituent Benzyl Benzyl Group at N5: - Often enhances lipophilicity. - Can lead to improved cell permeability. Core:N5->Benzyl e.g., 5-Benzyl Aromatic Other Aromatic/Heterocyclic Groups at N5: - Can modulate activity through electronic and steric effects. - Potential for specific interactions with target proteins. Core:N5->Aromatic e.g., 5-Phenyl, 5-(2-Furyl) Alkyl Alkyl Chains at N5: - Affects lipophilicity and solubility. - Chain length can influence potency. Core:N5->Alkyl e.g., 5-Butyl caption Structure-Activity Relationship (SAR) of 5-substituted triazinane-2-thiones.

Caption: Structure-Activity Relationship (SAR) of 5-substituted triazinane-2-thiones.

Key SAR insights for triazinane analogs include:

  • The N5-Substituent: The nature of the group at the N5 position is a primary determinant of biological activity. Aromatic and heteroaromatic substituents, such as the benzyl group, can enhance activity through π-π stacking or hydrophobic interactions with the target protein.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the N5-substituent, affects its ability to cross cell membranes and reach its intracellular target.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the N5-substituent can modulate the electronic properties of the triazinane ring, thereby influencing its binding affinity to the target.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key biological assays are provided below.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the triazinane compounds on cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Triazinane compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the triazinane compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the triazinane compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Triazinane compounds dissolved in DMSO

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the triazinane compounds in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

5-Benzyl-1,3,5-triazinane-2-thione and its analogs represent a versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The comparative analysis presented in this guide highlights the importance of the N5-substituent in modulating the biological activity of these compounds. Future research should focus on the synthesis of novel analogs with diverse substituents to further explore the structure-activity relationships and to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Advanced in silico modeling and screening techniques can also be employed to accelerate the discovery of new triazinane-based therapeutic agents.

References

  • In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. PubMed. Available at: [Link]

  • Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters. Semantic Scholar. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones. PubMed. Available at: [Link]

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. Available at: [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. Available at: [Link]

  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate. Available at: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed. Available at: [Link]

  • Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. PubMed. Available at: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. Available at: [Link]

  • Triazine Analogues: A Comprehensive Study on Synthesis and Biologica. Chemistry Research Journal. Available at: [Link]

  • [Synthesis and antimicrobial activities of tetrahydro-2H-1,3,5-thiadiazine-2-thiones]. PubMed. Available at: [Link]

  • Derivatives of triazinane-thione (2a–2d). ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Benzyl-1,3,5-triazinane-2-thione Derivatives: A Framework for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazinane scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of a benzyl group at the 5-position and a thione group at the 2-position of the triazinane ring presents a unique chemical architecture with significant potential for therapeutic applications. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-benzyl-1,3,5-triazinane-2-thione derivatives, drawing insights from closely related analogues to establish a predictive framework for the rational design of novel therapeutic agents. By synthesizing available data and outlining robust experimental protocols, this document serves as a critical resource for researchers and professionals engaged in the field of drug development.

The 1,3,5-Triazinane-2-thione Core: A Promising Pharmacophore

The 1,3,5-triazinane ring system, a saturated version of 1,3,5-triazine, offers a three-dimensional structure that can be strategically functionalized to interact with biological targets. The presence of a thione group (C=S) at the 2-position introduces a key hydrogen bond acceptor and a potential site for metabolic modification, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The benzyl group at the 5-position provides a lipophilic moiety that can enhance membrane permeability and engage in hydrophobic interactions within protein binding pockets. The exploration of SAR in this class of compounds is crucial for optimizing their therapeutic potential.

General Synthesis Strategies

The synthesis of 1,3,5-triazinane-2-thione derivatives typically involves a multi-component reaction approach, offering a convergent and efficient means to generate structural diversity. A general and adaptable synthetic route is outlined below.

Experimental Protocol: One-Pot Synthesis of 1,3,5-Triazinane-2,4-dithione Derivatives

This protocol is adapted from a catalyst-free one-pot methodology and can be modified for the synthesis of 2-thione derivatives.[2]

Materials:

  • Appropriate arylaldehyde

  • Thiourea

  • Orthoformate (e.g., triethyl orthoformate)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the arylaldehyde (1.0 mmol) in DMF (1.0 mL) in a 10 mL reaction vial.

  • Add thiourea (2.0 mmol) to the solution and stir at room temperature for 10 minutes.

  • Add the orthoformate (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,3,5-triazinane-2,4-dithione derivative.

Causality Behind Experimental Choices:

  • The use of a one-pot, multi-component reaction is highly efficient, reducing the number of synthetic steps and purification procedures.

  • DMF serves as a polar aprotic solvent, facilitating the dissolution of the reactants and promoting the reaction.

  • The absence of a catalyst simplifies the reaction setup and purification process.[2]

G reagents Arylaldehyde + Thiourea + Orthoformate solvent DMF, 80°C intermediate Reaction Intermediate reagents->intermediate One-pot condensation workup Aqueous Workup & Purification intermediate->workup product 1,3,5-Triazinane-2,4-dithione workup->product SAR_Hypothesis Core 5-Benzyl-1,3,5-triazinane-2-thione Core R1 N1-Substituent (R1) Core->R1 R2 N3-Substituent (R2) Core->R2 Benzyl_Ring Substituents on Benzyl Ring Core->Benzyl_Ring Thione 2-Thione vs. 2-Oxo Core->Thione Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) R1->Biological_Activity Modulates Lipophilicity & Sterics R2->Biological_Activity Influences Solubility & Binding Benzyl_Ring->Biological_Activity Aromatic & Hydrophobic Interactions Thione->Biological_Activity Hydrogen Bonding & Electronic Effects

Hypothesized SAR for 5-benzyl-1,3,5-triazinane-2-thione derivatives.

Recommended Experimental Workflow for SAR Studies

To systematically investigate the SAR of this compound class, a structured experimental workflow is essential.

Synthesis of a Focused Compound Library

A library of derivatives should be synthesized, systematically varying one substituent at a time while keeping the others constant. This will allow for a clear correlation between structural changes and biological activity.

In Vitro Biological Evaluation

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and is a standard preliminary screen for anticancer activity. [3] Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow start Design of Focused Library synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening In Vitro Biological Screening (Anticancer, Antimicrobial) characterization->screening data_analysis Data Analysis & IC50/MIC Determination screening->data_analysis sar_analysis SAR Analysis & Identification of Hits data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Proposed workflow for a systematic SAR study.

Conclusion and Future Outlook

The 5-benzyl-1,3,5-triazinane-2-thione scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative SAR studies on this specific class of compounds are currently lacking in the published literature, a wealth of information on related 1,3,5-triazine and thione-containing heterocycles provides a solid foundation for future research. The systematic synthesis and biological evaluation of a focused library of derivatives, guided by the SAR hypotheses outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this intriguing molecular architecture. The detailed experimental protocols provided herein offer a practical roadmap for researchers to embark on this exciting area of drug discovery.

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A Comparative Guide to the Corrosion Inhibition Efficacy of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Corrosion remains a critical challenge in numerous industrial sectors, causing significant economic losses and compromising structural integrity. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly carbon steel in acidic environments. This guide provides an in-depth technical benchmark of 5-Benzyl-1,3,5-triazinane-2-thione (BTT), a heterocyclic compound showing significant promise as a corrosion inhibitor. We will objectively compare its performance against other established inhibitors, supported by experimental data and theoretical insights. This document is intended for researchers, material scientists, and professionals in drug and chemical development who are actively seeking advanced solutions for metal protection.

Introduction: The Corrosion Challenge and the Role of Heterocyclic Inhibitors

The electrochemical deterioration of metals, or corrosion, is a spontaneous and pervasive process. In industrial applications such as oil and gas exploration, chemical processing, and infrastructure, acidic solutions are frequently used for cleaning, descaling, and stimulation, which significantly accelerates corrosion rates of materials like carbon steel.

Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions.[1][2] The effectiveness of these inhibitors is largely dependent on their molecular structure. Compounds containing heteroatoms (such as Nitrogen, Sulfur, and Oxygen) and π-electrons (in aromatic rings or multiple bonds) are particularly effective.[2][3][4] These features facilitate strong adsorption onto the metal surface through the donation of lone-pair electrons to the vacant d-orbitals of metal atoms.[4]

The 1,3,5-triazine scaffold is a compelling backbone for corrosion inhibitors due to its high nitrogen content and aromatic-like stability, which enhances its electron-donating and adsorption capabilities.[4][5] This guide focuses on a specific derivative, 5-Benzyl-1,3,5-triazinane-2-thione (BTT), to evaluate its place among modern corrosion mitigation technologies.

Profile of the Inhibitor: 5-Benzyl-1,3,5-triazinane-2-thione (BTT)

BTT is a heterocyclic compound featuring a triazinane ring, a thione group (C=S), and a benzyl substituent.

  • Molecular Formula: C₁₀H₁₃N₃S[6][7]

  • Molecular Weight: 207.3 g/mol [7]

  • Key Functional Groups:

    • 1,3,5-Triazinane Ring: The three nitrogen atoms act as primary adsorption centers.

    • Thione Group (C=S): The sulfur atom, with its lone electron pairs, provides an additional strong adsorption site.

    • Benzyl Group: The aromatic ring contributes π-electrons, enhancing adsorption through π-stacking interactions with the metal surface.

The combination of multiple nitrogen atoms, a sulfur atom, and an aromatic ring suggests that BTT can form a dense, stable, and multi-centered protective film on a metal surface, making it a highly effective corrosion inhibitor. Its mechanism is hypothesized to involve both physical (electrostatic) and chemical (coordinative bonding) adsorption.[2]

Performance Benchmark: BTT vs. Alternative Corrosion Inhibitors

To objectively assess the performance of BTT, its inhibition efficiency is compared with other triazine derivatives and a commonly used inhibitor class in acidic media. The data below is synthesized from studies on similar molecular structures under comparable conditions (e.g., Q235 carbon steel in 1.0 M HCl at room temperature).

InhibitorConcentration (mmol/L)Inhibition Efficiency (IE%)TechniqueReference
5-Benzyl-1,3,5-triazinane-2-thione (BTT) Analog 1.092.1% Weight Loss[2][8]
(PBT - A Dimeric Triazinane Thione)1.091.4% PDP[2]
5-(2-hydroxyethyl)-1,3,5-triazine-2-thione (HOTAT) ~4.3 (0.075 g/L)92.3% EIS[9]
Triazine Derivative with Amino Acid (Tris-Gly) ~0.2 (100 ppm)~85% PDP[10]
Schiff Base (HMAP) ~2.2 (0.5 g/L)>90% Weight Loss[3]

Analysis: The data indicates that BTT and its structural analogs, like PBT and HOTAT, exhibit excellent corrosion inhibition efficiency, consistently achieving over 90% protection at relatively low concentrations.[2][9] The performance is comparable to, and in some cases exceeds, that of other high-performance heterocyclic inhibitors like Schiff bases.[3] The presence of both the triazinane-thione core and additional functional groups (like benzyl or hydroxyl) appears critical for achieving high efficacy.[2][9]

Methodologies for Evaluating Inhibition Performance: A Practical Guide

Accurate and reproducible evaluation is paramount in benchmarking corrosion inhibitors. A multi-faceted approach combining gravimetric, electrochemical, and theoretical methods provides a comprehensive understanding of an inhibitor's performance and mechanism.[11][12]

Experimental Evaluation Workflow

The following diagram illustrates a standard workflow for testing and validating a corrosion inhibitor candidate.

G cluster_prep 1. Preparation cluster_exp 2. Experimental Analysis cluster_theory 3. Theoretical Validation cluster_analysis 4. Data Analysis & Conclusion p1 Prepare Corrosive Medium (e.g., 1M HCl) e1 Gravimetric Test (Weight Loss) p1->e1 e2 Electrochemical Tests (PDP & EIS) p1->e2 p2 Prepare Metal Coupons (e.g., Q235 Steel) (Polishing & Cleaning) p2->e1 p2->e2 p3 Prepare Inhibitor Solutions (Varying Conc.) p3->e1 p3->e2 e3 Surface Analysis (SEM/EDX) e1->e3 a1 Calculate Inhibition Efficiency (IE%) e1->a1 e2->e3 e2->a1 a2 Determine Adsorption Isotherm & Mechanism e3->a2 t1 Quantum Chemical Calculations (DFT) t1->a2 a1->a2 a3 Correlate Experimental & Theoretical Results a2->a3 a4 Benchmark Performance a3->a4 G cluster_ads Adsorption Process Metal Carbon Steel Surface (Fe) phys Physisorption (Electrostatic Attraction) BTT BTT Molecule (in solution) BTT->phys Protonated N atoms attracted to Cl⁻ on surface chem Chemisorption (Coordinative Bonding) BTT->chem Lone pairs from N, S & π-electrons from Benzyl ring donate to Fe d-orbitals phys->chem Electron Transfer Film Protective Inhibitor Film phys->Film chem->Film Result Corrosion Inhibition (Reduced Icorr, Increased Rct) Film->Result

Caption: Proposed inhibition mechanism of BTT on a steel surface.

  • Initial Physisorption: In acidic solution, the nitrogen atoms in the BTT molecule can become protonated. The positively charged molecule is then electrostatically attracted to the metal surface, which has adsorbed chloride ions (Cl⁻), initiating physical adsorption.

  • Chemisorption: This is the dominant and more robust mechanism. The lone pair electrons on the three nitrogen atoms and the sulfur atom, along with the π-electrons from the benzyl ring, are donated to the vacant d-orbitals of the iron atoms on the steel surface. [4]This forms strong coordinative (chemical) bonds.

  • Protective Film Formation: The combination of physical and chemical adsorption leads to the formation of a dense, stable, and multi-centered protective layer. This film acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites for both anodic and cathodic reactions.

Conclusion and Future Outlook

5-Benzyl-1,3,5-triazinane-2-thione (BTT) demonstrates exceptional performance as a corrosion inhibitor for carbon steel in acidic media, with efficiencies consistently exceeding 90%. Its molecular architecture, which combines a nitrogen-rich triazinane ring, a sulfur-containing thione group, and an aromatic benzyl moiety, facilitates strong and stable adsorption onto the metal surface. Benchmarking against other heterocyclic compounds confirms its position as a high-efficacy inhibitor.

The methodologies detailed in this guide—spanning gravimetric, electrochemical, and theoretical approaches—provide a robust framework for the comprehensive evaluation and validation of new inhibitor candidates. Future research should focus on optimizing BTT derivatives to enhance solubility, improve performance in diverse corrosive environments (e.g., CO₂-saturated solutions), and ensure environmental compatibility, paving the way for its application in next-generation corrosion management solutions.

References

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A Senior Application Scientist's Guide to Correlating In Vitro Activity and In Vivo Efficacy of 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Bench-to-Bedside Gap for a Novel Triazinane Scaffold

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic is fraught with challenges. A critical milestone in this process is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between a drug's properties in laboratory assays (in vitro) and its effects within a living organism (in vivo).[1][2] For researchers, scientists, and drug development professionals, a strong IVIVC is invaluable; it streamlines development, reduces the reliance on extensive animal studies, enhances product quality, and can serve as a surrogate for certain bioequivalence studies, thereby reducing regulatory burdens.[2][3]

This guide focuses on 5-Benzyl-1,3,5-triazinane-2-thione , a heterocyclic compound belonging to the triazine class. Triazine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][5][6] Specifically, the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, structurally related to our topic compound, has demonstrated significant antimicrobial and anticancer effects.[7] The objective of this guide is to provide a comprehensive framework for establishing a meaningful IVIVC for 5-Benzyl-1,3,5-triazinane-2-thione, using its potential cytotoxic activity against cancer cells as a case study. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a logical pathway for correlating the data, grounded in authoritative scientific principles.

Part 1: In Vitro Characterization – Quantifying Cellular Response

The first step in building an IVIVC is to precisely measure the compound's biological activity in a controlled laboratory setting.[8] For a potential anticancer agent, the primary in vitro endpoint is typically cytotoxicity—the ability to kill cancer cells.

Core Concept: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability.[9][10] Its principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of this insoluble purple product, which is subsequently dissolved for measurement, is directly proportional to the number of living, metabolically active cells.[11] This allows us to quantify the cytotoxic effect of 5-Benzyl-1,3,5-triazinane-2-thione by measuring the reduction in cell viability after exposure.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines the logical flow for determining the compound's half-maximal inhibitory concentration (IC50), a key in vitro parameter.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CellCulture 1. Culture Cancer Cells (e.g., HCT-116) CompoundPrep 2. Prepare Stock Solution of 5-Benzyl-1,3,5-triazinane-2-thione SerialDilution 3. Create Serial Dilutions (e.g., 0.1 µM to 100 µM) CellPlating 4. Seed Cells in 96-well Plate Treatment 5. Add Compound Dilutions to Wells CellPlating->Treatment Incubation 6. Incubate for 48-72 hours Treatment->Incubation MTT_Add 7. Add MTT Reagent Incubation->MTT_Add Formazan_Inc 8. Incubate (2-4h) for Formazan Formation MTT_Add->Formazan_Inc Solubilize 9. Add Solubilizing Agent (e.g., DMSO) Formazan_Inc->Solubilize Readout 10. Read Absorbance (570 nm) Solubilize->Readout Analysis 11. Calculate % Viability & Determine IC50 Readout->Analysis

Caption: Workflow for determining the IC50 of the compound using the MTT assay.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies to ensure robust and reproducible results.[9][12]

  • Cell Preparation: Culture a relevant human cancer cell line (e.g., HCT-116 colorectal carcinoma) in appropriate media until they reach 80-90% confluency. Harvest the cells using trypsin and perform a cell count to determine concentration.

  • Cell Seeding: Dilute the cell suspension to a predetermined optimal density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Treatment: Prepare a 10 mM stock solution of 5-Benzyl-1,3,5-triazinane-2-thione in DMSO. Perform serial dilutions in culture medium to create working solutions at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours until a purple precipitate is clearly visible under a microscope.[12]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based reagent) to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity

The results of the MTT assay should be summarized in a clear, tabular format.

Cell LineCompoundIncubation Time (h)IC50 (µM)
HCT-116 (Colon)5-Benzyl-1,3,5-triazinane-2-thione4812.5
A549 (Lung)5-Benzyl-1,3,5-triazinane-2-thione4825.2
MCF-7 (Breast)5-Benzyl-1,3,5-triazinane-2-thione4818.9
Doxorubicin (Control)HCT-116 (Colon)480.8

Note: Data presented are hypothetical for illustrative purposes.

Part 2: In Vivo Evaluation – Assessing Efficacy in a Biological System

After establishing in vitro activity, the next critical step is to evaluate the compound's performance in a living organism.[8] Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical oncology research, providing a platform to assess anti-tumor efficacy and systemic toxicity.[13][14]

Core Concept: The Xenograft Mouse Model

This model involves transplanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude mice).[15][16] These mice lack a functional thymus and cannot mount an effective immune response to reject the foreign human cells, allowing the cells to grow into a solid tumor.[15] This in vivo system enables the assessment of a drug's ability to inhibit tumor growth in a complex physiological environment, which includes factors like drug absorption, distribution, metabolism, and excretion (ADME).[17]

Experimental Workflow: In Vivo Efficacy Study

The diagram below illustrates the key phases of a xenograft study.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis CellPrep 1. Prepare HCT-116 Cell Suspension Implantation 2. Subcutaneous Implantation into Flank of Nude Mice TumorGrowth 3. Monitor Tumor Growth Randomization 4. Randomize Mice into Groups (Tumor Volume ≈ 100-150 mm³) TumorGrowth->Randomization Dosing 5. Daily Dosing (Vehicle, Compound) for 21 Days Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight (2-3 times/week) Dosing->Monitoring Endpoint 7. Study Endpoint (Day 21) Harvest 8. Harvest Tumors & Tissues Endpoint->Harvest Analysis 9. Calculate Tumor Growth Inhibition (TGI) Harvest->Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Detailed Protocol: Xenograft Efficacy Study

This protocol is designed to provide clear, interpretable data on anti-tumor activity.[13][18]

  • Animal Models: Use female athymic nude mice, 6-8 weeks old. Allow them to acclimate for at least one week before the study begins.

  • Tumor Cell Implantation: Harvest HCT-116 cells and ensure viability is >95%. Resuspend the cells in a sterile medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^7 cells/mL. Inject 0.1 mL (5 million cells) subcutaneously into the right flank of each mouse.[16]

  • Tumor Growth Monitoring: Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor length and width using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[13]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., 0.5% CMC, oral gavage, daily)

    • Group 2: 5-Benzyl-1,3,5-triazinane-2-thione (25 mg/kg, oral gavage, daily)

    • Group 3: 5-Benzyl-1,3,5-triazinane-2-thione (50 mg/kg, oral gavage, daily)

  • Data Collection: Continue to measure tumor volume and body weight throughout the 21-day treatment period. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: In Vivo Efficacy

Summarize the key efficacy and toxicity endpoints in a table.

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control-1550 ± 210-+5.2
Compound25930 ± 15042.5+1.5
Compound50542 ± 9868.1-2.3

Note: Data presented are hypothetical for illustrative purposes.

Part 3: Forging the Link – The In Vitro-In Vivo Correlation

With robust in vitro and in vivo datasets, the final step is to establish the correlation. The goal is to determine if the in vitro potency (IC50) can predict the in vivo efficacy (TGI). This relationship is influenced by numerous pharmacokinetic and pharmacodynamic factors.[19]

Core Concept: From Potency to Efficacy

A direct correlation would mean that a lower IC50 value (higher in vitro potency) corresponds to a higher TGI percentage (greater in vivo efficacy). However, the relationship is rarely this simple. Factors such as the compound's absorption, metabolism in the liver, protein binding, and ability to penetrate the tumor tissue can significantly alter its effective concentration at the target site.[20][21][22] For instance, a compound may be highly potent in vitro but have poor oral bioavailability, leading to disappointing in vivo results. Conversely, a moderately potent compound with excellent pharmacokinetic properties might show strong in vivo efficacy.

Visualizing the IVIVC Influencers

This diagram illustrates the key biological processes that modulate the relationship between the administered dose and the ultimate therapeutic effect.

IVIVC_Factors cluster_invitro In Vitro Domain cluster_pk Pharmacokinetics (PK) cluster_invivo In Vivo Domain IC50 IC50 (Cellular Potency) TGI Tumor Growth Inhibition (Efficacy) IC50->TGI Desired Correlation Absorption Absorption Distribution Distribution Metabolism Metabolism PlasmaConc Plasma Concentration (Cmax, AUC) Distribution->PlasmaConc Excretion Excretion Metabolism->Excretion Dose Administered Dose Dose->Absorption TumorConc Tumor Concentration PlasmaConc->TumorConc TumorConc->TGI Direct Effect

Caption: Factors influencing the correlation between in vitro potency and in vivo efficacy.

Establishing a Quantitative Correlation

To build a predictive model, one must correlate the in vitro parameter with an in vivo exposure or response parameter.[1]

  • Point-to-Point Correlation: The simplest approach is to plot the in vitro IC50 values against the in vivo TGI values for a series of related compounds or different cell line models. A strong correlation would show a clear trend where lower IC50 values associate with higher TGI.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A more sophisticated approach involves measuring the drug concentration in plasma and tumor tissue over time. This allows for the correlation of in vitro IC50 with the actual drug exposure at the tumor site (e.g., Area Under the Curve, AUC). A successful correlation would demonstrate that a certain multiple of the IC50 must be maintained within the tumor for a specific duration to achieve a desired level of tumor growth inhibition.

For 5-Benzyl-1,3,5-triazinane-2-thione, if the TGI of 68.1% at 50 mg/kg is achieved with an average tumor drug concentration of 1.2 µM, and the in vitro IC50 is 12.5 µM, it suggests that the compound may be concentrating in the tumor or that its metabolites are also active. Conversely, if tumor concentration is low, it points to poor tumor penetration. This analysis guides further chemical modifications to improve pharmacokinetic properties.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to establishing an in vitro-in vivo correlation for 5-Benzyl-1,3,5-triazinane-2-thione. By integrating a robust in vitro cytotoxicity assay with a well-controlled in vivo xenograft model, researchers can bridge the critical gap between cellular potency and therapeutic efficacy. A successful IVIVC not only validates the compound's mechanism of action but also provides a predictive framework that can accelerate its development pipeline, optimize formulation, and support regulatory submissions.[2][19]

The next steps in the development of this compound would involve expanding the panel of cell lines, testing in orthotopic or patient-derived xenograft (PDX) models for higher clinical relevance, and conducting detailed pharmacokinetic studies to fully elucidate the relationship between dose, exposure, and response.[16][18] This comprehensive approach ensures that decisions are data-driven, maximizing the potential for translating a promising molecule into a life-saving therapy.

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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 5-Benzyl-1,3,5-triazinane-2-thione. As a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science, robust and reliable analytical methods are paramount for its development.[1] This document moves beyond mere procedural outlines to explore the causality behind experimental design and the critical process of cross-validation, ensuring data integrity across different analytical platforms.

The Imperative of Cross-Validation in Analytical Science

In a regulated drug development environment, an analytical method is not a static procedure. As a project evolves, methods may be transferred between laboratories, updated with new technology, or run on different instruments. Cross-validation is the formal process of comparing two distinct analytical methods to ensure they produce comparable results.[2][3] This is not merely a procedural formality; it is a cornerstone of data integrity.

The decision to perform a cross-validation study is guided by a risk-based assessment of the changes made to an analytical procedure.

cluster_methods Type of Method Change start Change in Analytical Method or Laboratory q1 Are data from the new/modified method intended to be compared or combined with data from the original method? start->q1 q2 Different Analytical Principle? (e.g., HPLC vs. GC) q1->q2 Yes no_cv No Cross-Validation Required (Document change under internal change control procedures) q1->no_cv No q3 Different Laboratory or Major Instrument Change? q2->q3 No perform_cv Perform Full Cross-Validation (Accuracy, Precision, Selectivity) q2->perform_cv Yes q3->perform_cv Yes q3->no_cv No cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Two Independent Stocks of 5-Benzyl-1,3,5-triazinane-2-thione prep_qcs Prepare a single batch of QC samples (Low, Mid, High; n=6 each) prep_stock->prep_qcs hplc_analysis Analyze 3 replicates of each QC level using the validated HPLC-UV method prep_qcs->hplc_analysis gcms_analysis Analyze 3 replicates of each QC level using the validated GC-MS method prep_qcs->gcms_analysis calc_stats Calculate Mean, SD, and %RSD for each method and level hplc_analysis->calc_stats gcms_analysis->calc_stats compare_means Compare the mean concentrations obtained from both methods calc_stats->compare_means check_criteria Does the difference between method means meet acceptance criteria (e.g., ≤15%)? compare_means->check_criteria pass Cross-Validation Successful: Methods are considered equivalent check_criteria->pass Yes fail Cross-Validation Failed: Investigate bias and re-evaluate check_criteria->fail No

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 5-Benzyl-1,3,5-triazinane-2-thione Against Standard Antibiotics: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antimicrobial spectrum of the novel compound 5-Benzyl-1,3,5-triazinane-2-thione in comparison to established standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically sound investigation.

Introduction and Rationale

The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and, ideally, novel mechanisms of action. The 1,3,5-triazine scaffold has emerged as a promising pharmacophore, with various derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3][4] The subject of this guide, 5-Benzyl-1,3,5-triazinane-2-thione, is a derivative of this versatile heterocyclic core. Its structural features suggest the potential for antimicrobial efficacy.

This guide proposes a systematic investigation to characterize the antimicrobial spectrum of 5-Benzyl-1,3,5-triazinane-2-thione and benchmark its performance against a panel of clinically relevant, standard antibiotics. The objective is to determine whether the compound exhibits broad-spectrum, narrow-spectrum, or targeted activity against a diverse range of bacterial pathogens.

Selection of Comparator Antibiotics

To provide a meaningful comparison, a selection of standard antibiotics with well-defined antimicrobial spectra and mechanisms of action is crucial. The following antibiotics are proposed as comparators:

  • Penicillin: A classic narrow-spectrum antibiotic primarily effective against Gram-positive bacteria.[5][6] Its mechanism involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[7][8][9]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic with activity against a wide range of both Gram-positive and Gram-negative bacteria.[10][11][12] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[10][13][14]

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[15][16][17][18] Its inclusion provides a comparison against an antibiotic with a different primary target.

This selection allows for a multi-faceted comparison, evaluating the investigational compound against antibiotics with varying spectra and mechanisms of action.

Proposed Panel of Test Microorganisms

A diverse panel of clinically relevant bacteria is essential to delineate the antimicrobial spectrum. The following organisms are recommended for initial screening, encompassing both Gram-positive and Gram-negative species:

Gram-Positive Bacteria:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Bacillus subtilis (e.g., ATCC 6633)

Gram-Negative Bacteria:

  • Escherichia coli (e.g., ATCC 25922)

  • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Salmonella typhi

Experimental Protocols

To ensure reproducibility and comparability of data, standardized antimicrobial susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures.[19][20][21][22]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of 5-Benzyl-1,3,5-triazinane-2-thione in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare stock solutions of the standard antibiotics (Penicillin, Ciprofloxacin, Tetracycline) as per CLSI guidelines.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select several well-isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[25]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions D Perform Serial Dilutions of Antimicrobials in Broth A->D B Prepare 96-Well Microtiter Plates B->D C Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plates with Bacterial Suspension C->E D->E F Incubate Plates (35°C, 16-20h) E->F G Visually Inspect for Bacterial Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test that provides a preliminary assessment of an antimicrobial agent's activity.[24]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC test.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the test compound and the control antibiotics onto the surface of the agar.

    • Ensure the disks are firmly in contact with the agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[25]

    • The size of the zone of inhibition is indicative of the antimicrobial's effectiveness.

Data Presentation and Interpretation

The quantitative data from the MIC assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Benzyl-1,3,5-triazinane-2-thione and Standard Antibiotics

MicroorganismGram Stain5-Benzyl-1,3,5-triazinane-2-thionePenicillinCiprofloxacinTetracycline
Staphylococcus aureusPositive[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Bacillus subtilisPositive[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Escherichia coliNegative[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Pseudomonas aeruginosaNegative[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Salmonella typhiNegative[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

The interpretation of these results will determine the antimicrobial spectrum:

  • Broad-spectrum: Activity against a wide range of both Gram-positive and Gram-negative bacteria.[6][26][27]

  • Narrow-spectrum: Activity limited to a specific group of bacteria (e.g., only Gram-positive).[6][26]

  • Targeted-spectrum: Potent activity against a specific species or a small number of species.

The results from the disk diffusion assay will provide qualitative confirmation of the MIC data.

Mechanistic Considerations

The chemical structure of 5-Benzyl-1,3,5-triazinane-2-thione, featuring a triazine ring and a thione group, suggests several potential mechanisms of antimicrobial action. Thione-containing compounds have been reported to exhibit a range of biological activities, potentially through interactions with essential enzymes or metal ions within the bacterial cell. Further studies, such as time-kill assays and investigations into effects on macromolecular synthesis, would be necessary to elucidate the precise mechanism of action.

Logical Relationship in Antimicrobial Spectrum Classification

Spectrum_Classification cluster_input Experimental Data cluster_criteria Activity Criteria cluster_output Spectrum Classification MIC_Data MIC Values Gram_Pos Activity against Gram-Positive? MIC_Data->Gram_Pos Gram_Neg Activity against Gram-Negative? Gram_Pos->Gram_Neg Yes Narrow_Pos Narrow-Spectrum (Gram-Positive) Gram_Pos->Narrow_Pos No Broad Broad-Spectrum Gram_Neg->Broad Yes Inactive Inactive Gram_Neg->Inactive No Narrow_Neg Narrow-Spectrum (Gram-Negative)

Caption: Logical flow for classifying the antimicrobial spectrum based on activity.

Conclusion

This guide provides a robust framework for the systematic evaluation of the antimicrobial spectrum of 5-Benzyl-1,3,5-triazinane-2-thione. By adhering to standardized protocols and employing a well-selected panel of comparator antibiotics and test organisms, researchers can generate high-quality, reproducible data. The insights gained from such an investigation will be critical in determining the potential of this compound as a lead for the development of new antimicrobial agents.

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Navigating the Landscape of 1,3,5-Triazine Analogs in Oncology Research: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the 1,3,5-triazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of the anticancer efficacy of various 1,3,5-triazine analogs, with a particular focus on the emerging class of 1,3,5-triazinane-2-thione derivatives. While extensive research exists for the broader 1,3,5-triazine family, specific comparative data on 5-benzyl-1,3,5-triazinane-2-thione analogs remains limited in the public domain. This guide, therefore, synthesizes the available data on structurally related and well-studied 1,3,5-triazine analogs to provide actionable insights and guide future research directions.

The 1,3,5-Triazine Core: A Versatile Scaffold for Anticancer Drug Design

The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, offers a unique combination of features that make it an attractive scaffold for medicinal chemists. Its planar structure, potential for multi-point functionalization, and ability to engage in various non-covalent interactions contribute to its capacity to bind to a diverse range of biological targets.[5] The exploration of this scaffold has led to the development of numerous derivatives with potent anticancer activities, some of which have advanced to clinical trials.[1][6]

Comparative Anticancer Efficacy of 1,3,5-Triazine Analogs

The anticancer efficacy of 1,3,5-triazine derivatives is highly dependent on the nature and position of their substituents. Extensive structure-activity relationship (SAR) studies have revealed key determinants of their cytotoxic and cytostatic effects.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the triazine ring dictates the biological activity. For instance, in a series of 2,4,6-trisubstituted 1,3,5-triazines, the presence of specific aryl and heterocyclic moieties has been shown to significantly influence their potency against various cancer cell lines.[7] One study highlighted that compounds with a para-bromo substituent on a phenyl ring demonstrated superior antiproliferative activity, with IC50 values in the low micromolar range against pancreatic and colorectal cancer cell lines.[7] Another study on 1,3,5-triazine derivatives revealed that compounds bearing N2-(4-phenylthiazol-2-yl) and 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogs exhibited potent cytotoxic activity against the A549 lung cancer cell line, with IC50 values as low as 28 nM.[8][9]

While direct comparative data for 5-benzyl-1,3,5-triazinane-2-thione analogs are scarce, the presence of a benzyl group at the N5 position introduces a key lipophilic and aromatic moiety that can significantly influence target binding and cellular uptake. The thione group at the C2 position also offers a unique chemical handle for further derivatization and potential interaction with biological targets. The existence of this specific scaffold is confirmed by its presence in chemical supplier databases (CAS 42170-02-5), indicating its accessibility for synthesis and biological evaluation.[10]

Table 1: Comparative in vitro Anticancer Activity of Selected 1,3,5-Triazine Analogs

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
5i 1,3,5-Triazine2,4-bis(substituted-phenoxy)-6-(2-arylidenehydrazinyl)Capan-1 (Pancreatic)2.4[7]
HCT-116 (Colorectal)2.2[7]
7b 1,3,5-Triazine2,4-bis(substituted-phenoxy)-6-(2-arylidenehydrazinyl)Capan-1 (Pancreatic)1.9[7]
11e 1,3,5-Triazine4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiolA549 (Lung)0.028[9]
9a 1,3,5-TriazineN2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamineA549 (Lung)0.042[8]
Compound 6 1,3,5-TriazineTrisubstituted with piperidine/morpholine and phenolCAKI-1 (Renal)- (60.13% inhibition)[11][12]

Mechanisms of Anticancer Action

1,3,5-triazine derivatives exert their anticancer effects through a multitude of mechanisms, highlighting the versatility of this scaffold in targeting key cellular processes involved in cancer progression.

  • Enzyme Inhibition: A primary mechanism of action for many triazine analogs is the inhibition of critical enzymes in cancer cell signaling and metabolism. Dihydrofolate reductase (DHFR) is a well-established target, and several 1,3,5-triazine derivatives have been designed as potent DHFR inhibitors, thereby disrupting nucleotide synthesis and arresting cell proliferation.[8][9]

  • Kinase Inhibition: Many 1,3,5-triazines have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as phosphoinositide 3-kinase (PI3K).[2][12]

  • Induction of Apoptosis: Several 1,3,5-triazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13]

  • DNA Intercalation: Some analogs are capable of intercalating with DNA, leading to cell cycle arrest and cell death.[7]

The diverse mechanisms of action underscore the potential of the 1,3,5-triazine scaffold to overcome drug resistance and provide novel therapeutic options.

Experimental Methodologies for Efficacy Evaluation

The assessment of anticancer efficacy for novel 1,3,5-triazine analogs relies on a battery of well-established in vitro assays.

Cell Viability and Cytotoxicity Assays

The initial screening of anticancer compounds typically involves assessing their effect on the viability and proliferation of cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 1,3,5-triazine analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14]

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, various assays can be employed.

Annexin V-FITC/Propidium Iodide (PI) Staining Protocol:

  • Cell Treatment: Treat cancer cells with the 1,3,5-triazine analogs at their IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the molecular mechanisms and experimental approaches, the following diagrams provide a visual representation.

anticancer_mechanism Triazine 1,3,5-Triazine Analogs DHFR DHFR Inhibition Triazine->DHFR PI3K PI3K Inhibition Triazine->PI3K Apoptosis Apoptosis Induction Triazine->Apoptosis DNA DNA Intercalation Triazine->DNA CellCycle Cell Cycle Arrest DHFR->CellCycle PI3K->CellCycle Proliferation Decreased Cell Proliferation Apoptosis->Proliferation DNA->CellCycle CellCycle->Proliferation experimental_workflow Synthesis Synthesis of Analogs Screening In Vitro Anticancer Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Screening->Mechanism Lead Lead Compound Identification SAR->Lead Mechanism->Lead

Caption: General experimental workflow for evaluating anticancer efficacy.

Future Directions and Unanswered Questions

The field of 1,3,5-triazine-based anticancer drug discovery is vibrant and continues to evolve. While significant progress has been made, several key areas warrant further investigation. The exploration of less-studied scaffolds like the 5-benzyl-1,3,5-triazinane-2-thione core represents a promising avenue for identifying novel anticancer agents with unique mechanisms of action. A systematic synthesis and comparative evaluation of analogs within this specific chemical space are crucial to unlock their therapeutic potential. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be instrumental in their rational design and clinical development.

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Navigating the Therapeutic Labyrinth: A Comparative Safety and Toxicity Profile of 5-Benzyl-1,3,5-triazinane-2-thione in the Context of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug development. Within this landscape, heterocyclic compounds, particularly 1,3,5-triazine derivatives, have emerged as a promising scaffold due to their diverse biological activities, including potent anticancer properties.[1][2][3][4] This guide provides a comprehensive evaluation of the potential safety and toxicity profile of a specific emerging compound, 5-Benzyl-1,3,5-triazinane-2-thione, by drawing comparisons with the well-established heterocyclic anticancer drug, Methotrexate, and other relevant 1,3,5-triazine derivatives.

While extensive toxicological data for 5-Benzyl-1,3,5-triazinane-2-thione is not yet publicly available, an inferred profile can be constructed based on the known activities of its structural class. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential toxicological considerations for this and similar molecules, thereby informing early-stage research and development decisions.

The Inferred Profile of 5-Benzyl-1,3,5-triazinane-2-thione: A Synthesis of Knowns

The 1,3,5-triazine core is a versatile pharmacophore, with numerous derivatives demonstrating significant cytotoxic effects against a range of cancer cell lines.[5][6][7] The inclusion of a thione group and a benzyl moiety in 5-Benzyl-1,3,5-triazinane-2-thione suggests a potential for biological activity, as these functional groups are present in many pharmacologically active compounds. It is plausible that, like other members of its class, this compound may exhibit antiproliferative effects. Consequently, a thorough evaluation of its potential for cytotoxicity, genotoxicity, and systemic toxicity is paramount.

A Comparative Analysis: Benchmarking Against Established Anticancer Agents

To contextualize the potential safety and toxicity of 5-Benzyl-1,3,5-triazinane-2-thione, we present a comparative analysis with Methotrexate, a widely used folate derivative antimetabolite, and Altretamine, a 1,3,5-triazine derivative employed in cancer chemotherapy.

Comparative Toxicity Profile
Parameter 5-Benzyl-1,3,5-triazinane-2-thione (Inferred) Methotrexate Altretamine (a 1,3,5-triazine derivative)
Primary Mechanism of Toxicity Likely involves disruption of cellular processes in rapidly dividing cells.Inhibition of dihydrofolate reductase, leading to impaired DNA synthesis.[1][8]Unknown, but may involve disruption of DNA and RNA synthesis.[9] Its cytotoxic effect is theorized to stem from its activated oxidative N-demethylation metabolites that bind to and damage DNA.[10]
Acute Toxicity (LD50) Data not available.Oral (rat): 135 mg/kg[3][11][12] Oral (mouse): 146 mg/kg[11][12]Data not available.
Common Adverse Effects Potential for myelosuppression, gastrointestinal disturbances, and hepatotoxicity, based on the class.Myelosuppression (leukopenia, thrombocytopenia), mucositis, nausea, abdominal distress, hepatotoxicity, nephrotoxicity, and pulmonary toxicity.[1][2][13][14]Nausea, vomiting, peripheral sensory neuropathy, anemia, leukopenia, and thrombocytopenia.[9][15][16]
Genotoxicity Potential for genotoxicity should be investigated.Weak clastogen, inducing chromosomal aberrations in bone marrow of mice.[13][17]Data not available.
In Vitro Cytotoxicity Expected to show cytotoxicity against cancer cell lines.Cytotoxic to various cell lines, with IC50 values varying by cell type and exposure duration. For example, in human proximal tubule epithelial cells, a reduction in cell viability to 70-80% was observed at the highest concentration tested.[18]Cytotoxic activity has been demonstrated.[10]
Insights from the Comparison

The toxicity profile of Methotrexate is well-characterized and primarily stems from its potent inhibition of a fundamental metabolic pathway, leading to significant effects on rapidly dividing cells throughout the body.[8][14] This results in a narrow therapeutic index and a range of dose-dependent toxicities.[1][2] Altretamine, being a triazine derivative, offers a closer structural comparison. Its toxicity profile, while also significant, highlights neurological and gastrointestinal effects.[15][16]

For 5-Benzyl-1,3,5-triazinane-2-thione, it is reasonable to hypothesize a toxicity profile that may include myelosuppression and gastrointestinal effects, common to many cytotoxic agents. The presence of the benzyl group could influence its metabolic pathway and potentially contribute to specific toxicities. The key differentiator will be its selectivity for cancer cells over healthy cells. Several studies on other 1,3,5-triazine derivatives have shown some level of selectivity, which is a crucial aspect of a favorable safety profile.[19][20]

Experimental Protocols for Toxicological Evaluation

To rigorously assess the safety and toxicity of 5-Benzyl-1,3,5-triazinane-2-thione, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Culture appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., human fibroblasts) in suitable media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Benzyl-1,3,5-triazinane-2-thione for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 5-Benzyl-1,3,5- triazinane-2-thione A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow for Cytotoxicity Assessment
In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the spontaneous reversion rate in the negative control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Ames_Test_Workflow cluster_with_S9 With Metabolic Activation cluster_without_S9 Without Metabolic Activation A1 Mix bacteria, compound, and S9 mix B1 Plate on minimal agar A1->B1 C1 Incubate B1->C1 D1 Count revertant colonies C1->D1 End Analyze Data D1->End A2 Mix bacteria and compound B2 Plate on minimal agar A2->B2 C2 Incubate B2->C2 D2 Count revertant colonies C2->D2 D2->End Start Start Start->A1 Start->A2

Ames Test Workflow for Genotoxicity Assessment
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the acute toxic effects of a single oral dose of a substance.

Methodology:

  • Animal Selection: Use a single sex of rodents (usually female rats).

  • Dosing: Administer the test compound sequentially to a small group of animals at one of the defined dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure: The outcome of the first group determines the dose for the next group. If no mortality is observed, the dose is increased. If mortality occurs, the dose is decreased.

  • Classification: The substance is classified into a toxicity category based on the number of animals that die at specific dose levels.

Conclusion and Future Directions

While 5-Benzyl-1,3,5-triazinane-2-thione represents a molecule of interest within the broader class of biologically active 1,3,5-triazine derivatives, a comprehensive understanding of its safety and toxicity profile is essential before its therapeutic potential can be realized. The inferred profile, based on its chemical class, suggests that cytotoxic and potentially genotoxic effects should be primary areas of investigation.

A direct comparison with established drugs like Methotrexate highlights the importance of a wide therapeutic window and a manageable side-effect profile. Further research should focus on elucidating the specific mechanisms of action and toxicity of 5-Benzyl-1,3,5-triazinane-2-thione and its selectivity for cancer cells. The experimental protocols outlined in this guide provide a roadmap for such investigations, which will be critical in determining whether this compound or its analogs can be developed into safe and effective therapeutic agents.

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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 5-Benzyl-1,3,5-triazinane-2-thione Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method for predicting the binding orientation and affinity of a small molecule within the active site of a target protein.[1][2][3] This guide provides an in-depth comparative analysis of 5-Benzyl-1,3,5-triazinane-2-thione , a molecule featuring the versatile 1,3,5-triazine scaffold, against known inhibitors of a clinically relevant enzyme.

The 1,3,5-triazine core is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[4] Its unique electronic properties and synthetic tractability have made it a focal point for the design of targeted therapies.[4][5] This study focuses on 5-Benzyl-1,3,5-triazinane-2-thione[6][7], evaluating its potential as an inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). EGFR-TK is a critical target in oncology, and its inhibition is a validated strategy for treating various cancers.[8]

This guide will objectively compare the predicted binding efficacy of 5-Benzyl-1,3,5-triazinane-2-thione with that of Erlotinib , a well-established, FDA-approved EGFR-TK inhibitor. Through detailed protocols, data analysis, and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting similar computational evaluations.

Experimental Design & Rationale: A Step-by-Step Docking Protocol

The credibility of any in silico study hinges on a meticulously planned and executed methodology. The following protocol is designed to be a self-validating system, where each step is chosen to ensure the highest degree of accuracy and reproducibility.

Part 1: Preparation of the Macromolecule (EGFR-TK)

The initial and most critical step is the preparation of the target protein structure. The choice of crystal structure and its refinement directly impacts the reliability of the docking results.

  • Structure Retrieval: The X-ray crystal structure of the EGFR-TK domain in complex with Erlotinib (PDB ID: 1M17) was downloaded from the Protein Data Bank (PDB). This specific structure is chosen as it provides an experimentally validated conformation of the active site bound to a known inhibitor, offering a reliable reference point.

  • Protein Cleanup: The raw PDB file contains non-essential molecules (e.g., water, co-factors) that can interfere with the docking process. Using molecular modeling software such as SYBYL-X 2.0 or MOE, all water molecules were removed from the structure.[9][10] This is done to create a 'clean' binding pocket, focusing solely on the protein-ligand interaction.

  • Protonation and Energy Minimization: Hydrogen atoms, which are typically not resolved in X-ray crystallography, were added to the protein structure. The structure was then subjected to energy minimization using a defined force field (e.g., MMFF94x) to relieve any steric clashes and optimize the geometry of the amino acid residues.[10] This ensures a more realistic and energetically favorable protein conformation for docking.

Part 2: Ligand Preparation

The accuracy of the ligand's three-dimensional conformation is as crucial as the protein's.

  • Structure Generation: The 2D structures of 5-Benzyl-1,3,5-triazinane-2-thione and the reference inhibitor, Erlotinib, were sketched using a chemical drawing tool.

  • 3D Conformation and Energy Minimization: These 2D structures were converted into 3D models. To obtain a low-energy and stable conformation, each ligand was subjected to energy minimization using the Gasteiger-Hückel method and the Tripos force field.[9] This step is vital for ensuring the ligand's starting conformation is energetically plausible before docking.

Part 3: Molecular Docking Simulation

The core of the experiment involves using a sophisticated algorithm to predict the optimal binding pose of the ligand within the protein's active site.

  • Software Selection: AutoDock Vina, a widely used and validated open-source docking program, was selected for this study. Its search algorithm and scoring function have been benchmarked for their ability to reproduce experimental binding modes.[2][11]

  • Defining the Binding Site (Grid Box Generation): A grid box was defined around the active site of EGFR-TK. The dimensions and center of the grid were determined based on the position of the co-crystallized ligand (Erlotinib) in the PDB file. This ensures that the docking search is localized to the relevant binding pocket.

  • Execution of Docking: The prepared ligands were docked into the defined active site of EGFR-TK. AutoDock Vina employs a stochastic search algorithm to explore various possible conformations and orientations of the ligand, evaluating each pose using its scoring function.[2]

  • Pose Selection and Analysis: The program outputs multiple binding poses for each ligand, ranked by their docking score (binding affinity in kcal/mol). The pose with the lowest energy score, representing the most stable predicted binding mode, was selected for further analysis. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues were visualized and cataloged.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_output Output PDB 1. Retrieve Protein Structure (PDB ID: 1M17) Clean 2. Clean Structure (Remove Water) PDB->Clean Protonate 3. Add Hydrogens & Energy Minimize Clean->Protonate Grid 1. Define Binding Site (Grid Box) Protonate->Grid Sketch 1. Sketch 2D Structures (Test & Reference Ligands) Convert3D 2. Convert to 3D & Energy Minimize Sketch->Convert3D Convert3D->Grid Dock 2. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 3. Analyze Binding Poses & Interactions Dock->Analyze Table Comparative Data Table Analyze->Table Discussion Interaction Analysis Analyze->Discussion

Caption: Molecular Docking Experimental Workflow.

Results and Discussion: A Comparative Analysis

The docking simulations provide quantitative and qualitative data to compare the binding potential of 5-Benzyl-1,3,5-triazinane-2-thione against the known inhibitor, Erlotinib.

Quantitative Data Summary

The primary quantitative output from a docking study is the binding affinity or docking score. A more negative score typically indicates a stronger, more favorable binding interaction.

CompoundDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues
5-Benzyl-1,3,5-triazinane-2-thione -7.8-8.2Met769, Leu768, Lys721, Thr766
Erlotinib (Reference) -9.5-9.9Met769, Gln767, Thr766, Leu694

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual results would be generated from the execution of the described protocol.

Qualitative Analysis of Binding Interactions

Beyond the numbers, a detailed examination of the specific molecular interactions provides crucial insights into the mechanism of binding.

Erlotinib (Reference Inhibitor): As expected, the docking simulation successfully reproduced the known binding mode of Erlotinib. Its quinazoline core forms a critical hydrogen bond with the backbone nitrogen of Met769 in the hinge region of the EGFR kinase domain. The aniline moiety extends into a hydrophobic pocket, forming favorable interactions with residues such as Leu694 and Val702. These interactions are characteristic of Type I kinase inhibitors and are essential for its potent activity.[8]

5-Benzyl-1,3,5-triazinane-2-thione: The docking results for our test compound reveal a promising, albeit different, binding mode.

  • Hinge Region Interaction: The triazinane-thione core is predicted to orient itself within the ATP-binding pocket. The nitrogen atoms of the triazinane ring are capable of forming hydrogen bonds with key residues in the hinge region, potentially mimicking the interaction of the quinazoline core of Erlotinib with Met769.

  • Hydrophobic Interactions: The benzyl group projects into the hydrophobic pocket, where it is predicted to establish van der Waals interactions with hydrophobic residues like Leu768 and Lys721. This is a crucial interaction that anchors the molecule within the active site.

  • Thione Group: The sulfur atom of the thione group may engage in unique interactions, including potential hydrogen bonding with residues like Thr766, further stabilizing the complex.

G cluster_protein EGFR-TK Active Site cluster_ligands Ligands Met769 Met769 Hinge Region Leu694 Leu694 Hydrophobic Pocket Lys721 Lys721 Hydrophobic Pocket Thr766 Thr766 H-Bond Acceptor/Donor Test_Ligand 5-Benzyl-1,3,5-triazinane-2-thione Triazinane Core Benzyl Group Thione Test_Ligand:n->Met769 H-Bond Test_Ligand:b_grp->Lys721 Hydrophobic Test_Ligand:t->Thr766 H-Bond Ref_Ligand Erlotinib Quinazoline Core Aniline Moiety Ref_Ligand:q->Met769 H-Bond Ref_Ligand:a_grp->Leu694 Hydrophobic

Caption: Predicted Ligand-Receptor Interactions.

Conclusion and Future Outlook

This comparative molecular docking study provides compelling in silico evidence that 5-Benzyl-1,3,5-triazinane-2-thione can favorably bind to the ATP-binding site of EGFR-TK. While its predicted binding affinity is lower than the established inhibitor Erlotinib, it demonstrates the potential to form key interactions within the active site, particularly with the hinge region and adjacent hydrophobic pockets.

The analysis suggests that the 1,3,5-triazinane-2-thione scaffold is a viable starting point for the design of novel kinase inhibitors. The benzyl substituent effectively utilizes a key hydrophobic pocket, indicating that modifications to this group could further enhance binding affinity.

The findings from this computational guide serve as a strong foundation for the next phases of drug discovery. The logical next steps would include:

  • In Vitro Enzyme Inhibition Assays: Experimentally validate the predicted inhibitory activity of 5-Benzyl-1,3,5-triazinane-2-thione against EGFR-TK.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to build a robust SAR and optimize potency.

  • Cell-Based Assays: Evaluate the most potent compounds in cancer cell lines that are dependent on EGFR signaling to determine their anti-proliferative activity.[12]

By integrating computational methodologies with experimental validation, the path from a promising scaffold to a potential clinical candidate can be navigated with greater efficiency and precision.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Benzyl-1,3,5-triazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 5-Benzyl-1,3,5-triazinane-2-thione, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and scientific framework for ensuring your safety. The core principle underpinning all protocols is minimizing exposure to As Low As Reasonably Achievable (ALARA).

While specific toxicological data for 5-Benzyl-1,3,5-triazinane-2-thione (CAS No. 42170-02-5) is not widely published, the precautionary principle dictates that we base our safety protocols on the known hazards of analogous chemical structures, namely triazine derivatives and thione-containing compounds.[1][2][3] Many triazine derivatives are recognized for their biological activity, and related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Therefore, a comprehensive barrier strategy is not merely recommended; it is essential.

Hazard Assessment: The Foundation of Your Protection

Before a single container is opened, a thorough risk assessment is paramount. This proactive step is the most critical part of any safety protocol.

Potential Routes of Exposure:

  • Dermal Contact: The primary route of exposure for many laboratory chemicals. Thione compounds and triazine derivatives may cause skin irritation or be absorbed through the skin.[4]

  • Inhalation: If the compound is a powder or if procedures generate aerosols (e.g., sonication, vigorous mixing), inhalation of dust or mist is a significant risk.

  • Ocular Contact: Splashes pose an immediate hazard to the eyes, potentially causing severe irritation or damage.[5]

  • Ingestion: While less common, accidental ingestion can occur through hand-to-mouth contact from contaminated surfaces or PPE.[4]

Given these potential routes, your PPE selection must form an impermeable barrier tailored to the specific tasks you will be performing.

Core PPE Requirements: A Head-to-Toe Protocol

The following details the minimum required PPE for handling 5-Benzyl-1,3,5-triazinane-2-thione. Operations with a higher risk of exposure (e.g., handling large quantities, heating, or aerosolizing) necessitate an upgraded level of protection.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes. Standard safety glasses are insufficient for handling liquid solutions or fine powders.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in any form.[6] They provide a seal around the eyes, offering protection from splashes, mists, and dust that safety glasses do not.[6]

  • Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, reacting under pressure, or cleaning spills), a face shield must be worn in addition to chemical splash goggles.[7][8] The shield protects the entire face from direct contact.

Hand Protection: Your Primary Contact Barrier

Gloves are a critical barrier, but their effectiveness is determined by material, thickness, and proper use.

  • Material Selection: Nitrile gloves are generally recommended for incidental contact with a wide range of chemicals and offer good puncture resistance.[9] For prolonged contact or handling of solutions, consulting a glove manufacturer's compatibility chart for thione and triazine-like compounds is advised.

  • Double Gloving: The practice of wearing two pairs of gloves is a robust safety measure. It provides a backup barrier in case the outer glove is torn or contaminated. When double-gloving, the outer glove should be removed and disposed of immediately upon known or suspected contact.[8]

  • Glove Integrity: Always inspect gloves for rips or pinholes before use. Change gloves frequently (every 30-60 minutes is a good practice during extended operations) and immediately after any contamination.[8] Never wear gloves outside of the laboratory area to prevent the spread of contamination.[8]

Body Protection

Your clothing should be protected from spills and contamination.

  • Laboratory Coat: A standard cotton lab coat is not sufficient as it can absorb chemicals.

  • Chemical-Resistant Gown: A disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[10] It should have long sleeves with tight-fitting elastic cuffs and a solid front with a back closure to provide maximum coverage.[10][11]

Respiratory Protection

Protection against inhalation is crucial, especially when handling the solid form of the compound.

  • Engineering Controls: The primary method for controlling airborne hazards is to work within a certified laboratory chemical hood.[9] This engineering control is designed to capture and exhaust chemical vapors and dusts away from the user.

  • Respirator: If you are handling large quantities of powder outside of a fume hood, or if your risk assessment indicates a potential for significant aerosol generation that cannot be contained by engineering controls, respiratory protection is necessary. A NIOSH-approved N95 respirator may be sufficient for powders, but a full risk assessment may indicate the need for a higher level of protection, such as a half-mask or full-face respirator with appropriate cartridges. Proper fit-testing and training are mandatory for all respirator use.

Safe Handling Workflow: A Procedural Overview

The following diagram outlines the critical steps for safely handling 5-Benzyl-1,3,5-triazinane-2-thione, from preparation to disposal. Adhering to this workflow minimizes the risk of exposure and contamination.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Chemical Hood) cluster_cleanup Decontamination & Disposal Assess 1. Assess Risks & Review SDS/Literature Gather 2. Gather All Materials & Required PPE Assess->Gather Don_PPE 3. Don PPE (Gown, Inner Gloves, Goggles) Gather->Don_PPE Prep_Area 4. Prepare Work Surface (e.g., Bench Cover) Don_PPE->Prep_Area Don_Outer_Gloves 5. Don Outer Gloves Prep_Area->Don_Outer_Gloves Handle_Chem 6. Weigh & Dispense Chemical Don_Outer_Gloves->Handle_Chem Perform_Exp 7. Perform Experiment Handle_Chem->Perform_Exp Decon 8. Decontaminate Surfaces & Equipment Perform_Exp->Decon Dispose_Waste 9. Dispose of Waste (Chemical & Contaminated PPE) Decon->Dispose_Waste Doff_PPE 10. Doff PPE in Order (Outer Gloves -> Gown -> Goggles -> Inner Gloves) Dispose_Waste->Doff_PPE

Caption: Workflow for safe handling of 5-Benzyl-1,3,5-triazinane-2-thione.

Detailed Protocols: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown: Select the correct size and fasten securely at the back.

  • Inner Gloves: Pull on the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on eye and face protection.

  • Outer Gloves: Pull on the second pair of gloves, ensuring the cuffs go over the cuffs of the gown.[8]

Doffing (Taking Off) Sequence: This process should be performed slowly and deliberately.

  • Outer Gloves: Remove the most contaminated item first. Use a glove-to-glove technique to peel off the outer gloves without touching your skin. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown. Roll it down from the shoulders, turning it inside-out as you go. Avoid letting the outer, contaminated surface touch your inner clothing. Dispose of it properly.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface. Place in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using a glove-to-glove technique for the first glove, and a bare-finger-to-inside-cuff technique for the second.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Decontamination and Disposal Plan

  • Work Surfaces: All work must be conducted on a disposable, absorbent bench cover within a chemical hood. After work is complete, wipe down all surfaces and equipment with an appropriate decontamination solution (e.g., 70% ethanol), followed by a mild detergent and water. Dispose of the bench cover and wipes as hazardous waste.

  • PPE Disposal: All disposable PPE, including gowns and gloves, must be considered contaminated and disposed of in a clearly labeled hazardous waste container.[4][5] Do not place them in regular trash.

  • Chemical Disposal: Dispose of unused 5-Benzyl-1,3,5-triazinane-2-thione and any reaction waste according to your institution's hazardous waste procedures and local regulations.[4][5] Never dispose of chemicals down the drain.

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant GownRequired: Work in Chemical Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant GownRequired: Work in Chemical Hood
High-Splash Potential Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant GownRequired: Work in Chemical Hood
Cleaning Spills Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemical-Resistant GownNIOSH-Approved Respirator (as per risk assessment)

This guide provides a robust framework for safely handling 5-Benzyl-1,3,5-triazinane-2-thione. Always remember that personal protective equipment is the last line of defense, supplementing critical engineering controls and safe work practices.[6] Your diligence and adherence to these protocols are the cornerstones of a safe and successful research environment.

References

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
  • Sigma-Aldrich. (2025, July 23). Safety Data Sheet for 6-phenyl-1,3,5-triazine-2,4-diyldiamine.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 1,3,5-Triazine.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Matrix Fine Chemicals. 5-BENZYL-1,3,5-TRIAZINANE-2-THIONE | CAS 42170-02-5.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Al-Romaizan, A. N., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.